PNU 142300
Description
Propriétés
IUPAC Name |
2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O6/c1-10(21)19-7-12-8-20(16(24)26-12)11-2-3-14(13(17)6-11)18-4-5-25-9-15(22)23/h2-3,6,12,18H,4-5,7-9H2,1H3,(H,19,21)(H,22,23)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFZWBCMTWREOP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCOCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)NCCOCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858327 | |
| Record name | (2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368891-69-4 | |
| Record name | (2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
PNU 142300: A Technical Guide for Researchers
An In-depth Examination of the Principal Metabolite of Linezolid (B1675486)
Abstract
PNU 142300 is the major, pharmacologically inactive, open-ring metabolite of the oxazolidinone antibiotic, linezolid. It is formed through the oxidative metabolism of linezolid's morpholine (B109124) ring. While biologically inactive from an antimicrobial perspective, this compound has garnered significant attention within the scientific community due to its potential association with linezolid-induced thrombocytopenia, particularly in patients with renal impairment where its accumulation is more pronounced. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, metabolic pathway, synthesis, pharmacokinetic profile, and analytical methodologies for its quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the pharmacology and toxicology of linezolid and its metabolites.
Physicochemical Properties
This compound, with the formal name (S)-2-[2-[[4-[5-(acetamidomethyl)-2-oxooxazolidin-3-yl]-2-fluorophenyl]amino]ethoxy]acetic acid, possesses the following key physicochemical characteristics.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀FN₃O₆ | [1][2][3] |
| Molecular Weight | 369.34 g/mol | [2] |
| CAS Number | 368891-69-4 | [1][2][4] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in water and DMSO. | [1] |
| Storage | Recommended storage at -20°C for long-term stability. | [1] |
Metabolic Pathway of Linezolid to this compound
Linezolid undergoes extensive metabolism in humans, with this compound being one of its two primary metabolites.[5] The formation of this compound occurs via the "lactam pathway," which involves the oxidative degradation and opening of the morpholine ring of the parent drug.[5] This process is distinct from the "lactone pathway" which leads to the other major metabolite, PNU-142586. The metabolic conversion to this compound is considered to be a secondary metabolic route.[5]
Synthesis of this compound
The chemical synthesis of this compound is crucial for obtaining the pure compound for research purposes, including toxicological assessments and as a standard for analytical assays. Several synthetic routes have been reported, generally involving a multi-step process. A generalized synthetic workflow is presented below.
Experimental Protocol: A Representative Synthesis
The following is a representative, multi-step protocol for the synthesis of this compound, adapted from published literature. This protocol is intended for informational purposes and should be performed by qualified chemists in a suitable laboratory setting.
Step 1: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine This intermediate can be synthesized from commercially available starting materials through a series of reactions including the formation of the oxazolidinone ring and subsequent functional group manipulations.
Step 2: N-Alkylation To a solution of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine in a suitable solvent such as dimethylformamide (DMF), a protected bromoethoxyacetate derivative (e.g., tert-butyl 2-(2-bromoethoxy)acetate) is added in the presence of a base (e.g., potassium carbonate). The reaction mixture is stirred at an elevated temperature to facilitate the N-alkylation.
Step 3: Deprotection The protecting group on the carboxylic acid (e.g., tert-butyl group) is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).
Step 4: Purification The crude this compound is purified using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) to yield the final product of high purity.
Pharmacokinetics
The pharmacokinetic profile of this compound is of significant interest, particularly its accumulation in specific patient populations.
| Parameter | Value | Patient Population | Reference |
| Clearance (CL) | 7.27 L/h | Adult patients | [6] |
| Volume of Distribution (Vd) | 47.1 L (assumed to be similar to linezolid) | Adult patients | [6] |
| Clearance (CL) | 1.57 L/h | Elderly patients | [7] |
| Volume of Distribution (Vd) | 31.17 L | Elderly patients | [7] |
Key Findings from Pharmacokinetic Studies:
-
The clearance of this compound is significantly influenced by renal function, as indicated by its correlation with creatinine (B1669602) clearance (CLcr).[6][7]
-
In patients with renal impairment, the plasma concentrations of this compound are significantly elevated compared to individuals with normal renal function.[7]
-
The accumulation of this compound in patients with renal insufficiency is a key factor in the proposed mechanism of linezolid-induced thrombocytopenia.
Analytical Methodology: Quantification in Human Plasma
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common analytical techniques employed.
Experimental Protocol: UPLC Method for Plasma Quantification
The following provides a detailed protocol for the quantification of this compound in human plasma using UPLC with UV detection.[8]
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant into the UPLC system.
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Formic acid in water
-
Gradient Elution: A time-programmed gradient is used to achieve separation.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 254 nm
-
Retention Time: The retention time for this compound is typically around 1.8-2.5 minutes under these conditions.
Conclusion
This compound, as a major metabolite of linezolid, plays a critical role in the safety profile of its parent drug. Understanding its formation, pharmacokinetic properties, and potential for accumulation is paramount for optimizing linezolid therapy and mitigating adverse effects, particularly in vulnerable patient populations such as those with renal impairment. The synthetic and analytical methods detailed in this guide provide researchers with the necessary tools to further investigate the toxicological and pharmacological significance of this compound. Continued research into the mechanisms by which this compound may contribute to thrombocytopenia will be instrumental in developing safer antibiotic therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. 利奈唑胺雜質 13 (PNU142300) CAS#: 368891-69-4 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]
- 5. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU 142300 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU 142300 is one of the two major inactive metabolites of the oxazolidinone antibiotic, linezolid (B1675486).[1][2] While pharmacologically inactive in terms of antibacterial efficacy, this compound has garnered significant attention due to its potential association with adverse effects observed during prolonged linezolid therapy, particularly thrombocytopenia. This document provides a detailed overview of the chemical structure, properties, and the pivotal role of this compound in the clinical setting.
Chemical Structure and Properties
This compound, scientifically known as 2-[2-[[4-[(5S)-5-[(acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]amino]ethoxy]-acetic acid, is a derivative of linezolid formed through the oxidative cleavage of the morpholine (B109124) ring.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H20FN3O6 | [1][3][4] |
| Molecular Weight | 369.34 g/mol | [1] |
| IUPAC Name | 2-[2-[[4-[(5S)-5-[(acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]amino]ethoxy]-acetic acid | [3][4] |
| CAS Number | 368891-69-4 | [3][4] |
| Physical Description | Solid | [3] |
| Solubility | Slightly soluble in DMSO and water. | [4] |
| SMILES | FC1=C(NCCOCC(O)=O)C=CC(N2C(O--INVALID-LINK--C2)=O)=C1 | [3] |
| InChI | InChI=1S/C16H20FN3O6/c1-10(21)19-7-12-8-20(16(24)26-12)11-2-3-14(13(17)6-11)18-4-5-25-9-15(22)23/h2-3,6,12,18H,4-5,7-9H2,1H3,(H,19,21)(H,22,23)/t12-/m0/s1 | [4] |
Metabolic Pathway of Linezolid to this compound
Linezolid undergoes oxidation of its morpholine ring, leading to the formation of two primary metabolites, this compound and PNU-142586. This metabolic conversion is a crucial aspect of linezolid's pharmacokinetic profile.
Experimental Protocols
Synthesis of this compound
A detailed protocol for the chemical synthesis of this compound has been described, which is crucial for obtaining the metabolite for research and analytical purposes. A published method outlines a multi-step synthesis starting from commercially available materials. The key steps involve the protection of functional groups, followed by the construction of the oxazolidinone core and subsequent modifications to introduce the side chain, culminating in the deprotection to yield this compound. For a detailed, step-by-step synthetic route, researchers are directed to the primary literature.
Quantification of this compound in Biological Matrices
The quantification of this compound in plasma or serum is essential for pharmacokinetic studies and for investigating its association with clinical outcomes. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed.
Sample Preparation:
-
Protein precipitation of the plasma/serum sample is performed using a suitable organic solvent (e.g., acetonitrile).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and the solvent is evaporated under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used. Specific precursor-to-product ion transitions for both this compound and an internal standard are monitored for accurate quantification.
Clinical Significance and Logical Relationships
While this compound is an inactive metabolite, its accumulation in patients, particularly those with renal impairment, has been linked to an increased risk of developing linezolid-induced thrombocytopenia. This suggests that high concentrations of the metabolite may play a role in this specific adverse drug reaction.
Conclusion
This compound, an inactive metabolite of linezolid, is a molecule of significant interest in the field of drug metabolism and clinical toxicology. While devoid of antimicrobial activity, its accumulation is a potential biomarker for an increased risk of linezolid-induced thrombocytopenia. Further research into the precise mechanisms by which this compound may contribute to this adverse effect is warranted and will be facilitated by the availability of robust synthetic and analytical methods. This guide provides a foundational understanding of this compound for professionals in the pharmaceutical sciences.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Population pharmacokinetic model of linezolid and its metabolite PNU-142300 in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-142300: A Core Metabolite of Linezolid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Linezolid (B1675486) is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its clinical utility is well-established; however, a comprehensive understanding of its metabolic fate is crucial for optimizing therapeutic strategies and mitigating potential adverse effects. A key aspect of Linezolid's metabolism is its transformation into two primary, inactive metabolites: PNU-142300 and PNU-142586.[2][3] This guide focuses on PNU-142300, providing a detailed overview of its formation, pharmacokinetic profile, and analytical quantification for professionals in drug development and research.
Formation and Chemical Profile of PNU-142300
PNU-142300, chemically known as (S)-2-[2-[[4-[5-(acetamidomethyl)-2-oxooxazolidin-3-yl]-2-fluorophenyl]amino]ethoxy]acetic acid, is a product of the oxidative metabolism of Linezolid.[4][5] The formation of PNU-142300 occurs via the oxidation of the morpholine (B109124) ring of the parent Linezolid molecule.[2][6] In vitro studies suggest this process is a chemical oxidation rather than a purely enzymatic one. This aminoethoxyacetic acid metabolite is considered inactive.[3][7]
Chemical Structure:
Pharmacokinetics of PNU-142300
The pharmacokinetic profile of PNU-142300 is significantly influenced by renal function. In patients with impaired renal function, the accumulation of Linezolid's metabolites, including PNU-142300, is a notable concern and has been linked to adverse effects such as thrombocytopenia.[2][8][9]
Table 1: Population Pharmacokinetic Parameters of Linezolid and its Metabolites
| Parameter | Linezolid | PNU-142300 | PNU-142586 |
| Population Mean Clearance (CL) | 3.86 L/h | 7.27 L/h | 13.54 L/h |
| Volume of Distribution (Vd) | 47.1 L | 47.1 L | 47.1 L |
| Data assumes the volume of distribution is the same for Linezolid and its metabolites.[10][11] |
Table 2: Impact of Renal Function on Trough Concentrations (Cmin) and Area Under the Curve (AUC)
| Renal Function (Creatinine Clearance) | Analyte | Cmin (μg/mL) | AUC (mg·h/L) |
| Normal (90 mL/min) | Linezolid | 6.2 | 233.2 |
| PNU-142300 | 0.3 | 9.3 | |
| PNU-142586 | 0.7 | 25.7 | |
| Severe Dysfunction (15 mL/min) | Linezolid | 17.3 | 488.7 |
| PNU-142300 | 2.2 | 50.8 | |
| PNU-142586 | 4.5 | 107.1 | |
| Data from a population pharmacokinetic model.[11] |
Table 3: Metabolite-to-Parent Ratios based on Renal Function
| Renal Function (Creatinine Clearance) | Ratio | Cmin Ratio | AUC Ratio |
| Normal (90 mL/min) | PNU-142300 / Linezolid | 0.047 | 0.039 |
| PNU-142586 / Linezolid | 0.127 | 0.113 | |
| Severe Dysfunction (15 mL/min) | PNU-142300 / Linezolid | 0.133 | 0.106 |
| PNU-142586 / Linezolid | 0.268 | 0.222 | |
| These ratios indicate a higher rate of metabolite accumulation in patients with renal dysfunction.[11] |
Experimental Protocols for Quantification of PNU-142300
Accurate quantification of PNU-142300 in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Ultra-performance liquid chromatography (UPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant analytical techniques employed.[12][13]
Protocol 1: UPLC Method for Quantification in Human Plasma
This method allows for the simultaneous quantification of Linezolid, PNU-142300, and PNU-142586.[1][12]
1. Sample Pretreatment:
- To 100 µL of a plasma sample, add 5 µL of an internal standard (e.g., p-toluic acid).[1]
- Precipitate proteins by adding 200 µL of acetonitrile (B52724).[1]
- Vortex the mixture and then centrifuge at 15,000 rpm for 10 minutes at 4°C.[1]
- The resulting protein-free supernatant is used for analysis.[12]
2. Chromatographic Conditions:
- Column: ACQUITY UPLC HSS T3 column.[12]
- Detection: UV at 254 nm.[12]
- Separation: Reverse-phase chromatography.[12]
3. Validation Parameters:
- Lower Limit of Quantification (LLOQ): 0.20 µg/mL for PNU-142300.[8]
- Intra-assay Accuracy: 93.59–106.86%.[8]
- Inter-assay Accuracy: 89.49–109.51%.[8]
- Intra-assay Precision (RSD%): <2.0%.[8]
- Inter-assay Precision (RSD%): <4.0%.[8]
- Extraction Recovery: 91.4 to 131.1%.[8]
Protocol 2: UPLC-MS/MS Method for Quantification in Human Serum
This robust and sensitive method is suitable for high-throughput analysis.[13][14]
1. Sample Preparation:
- To 20 µL of human serum, add 100 µL of acetonitrile containing a suitable internal standard (e.g., tedizolid).[14]
- Vortex for 1 minute to precipitate proteins.[14]
- Centrifuge at 14,000 rpm for 10 minutes.[14]
- Transfer the clear supernatant to an autosampler vial.[14]
- Inject a 0.2 µL aliquot into the LC-MS/MS system.[14]
2. LC-MS/MS Conditions:
- Chromatography: C18 reversed-phase column.[14]
- Ionization: Positive electrospray ionization (ESI).[14]
- Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[13][14]
- Ion Transitions: For PNU-142300, the transition is m/z 369.96 → 327.98.[13]
3. Method Performance:
- Linearity: 0.05–100 µg/ml for PNU-142300.[15][16]
- Precision (Intra- and Inter-day): Below 14.2%.[15][16]
- Accuracy: -9.7 to 12.8%.[15][16]
- Analysis Time: Approximately 3.0 minutes.[13]
Visualizations
Metabolic Pathway of Linezolid
Caption: Metabolic conversion of Linezolid to its primary metabolites, PNU-142300 and PNU-142586.
Experimental Workflow for UPLC-MS/MS Analysis
Caption: Workflow for the quantification of PNU-142300 in serum using UPLC-MS/MS.
References
- 1. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 2. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the Major Linezolid Metabolites, PNU-142300 and PNU-142586 [cjph.com.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 9. academic.oup.com [academic.oup.com]
- 10. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 12. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
PNU-142300: A Comprehensive Technical Overview of a Key Linezolid Metabolite
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-142300 is one of the two major inactive metabolites of the oxazolidinone antibiotic, linezolid (B1675486).[1][2][3][4] It is formed in vivo through the oxidative ring cleavage of linezolid's morpholine (B109124) moiety.[1][2][4] While pharmacologically inactive from an antimicrobial standpoint, PNU-142300 has garnered significant attention due to its potential association with linezolid-induced thrombocytopenia, a notable adverse effect of the parent drug, particularly in patients with renal insufficiency.[1][2][4][5] The accumulation of PNU-142300 in these patients has made its synthesis and pharmacokinetic profiling crucial areas of research to better understand and mitigate this clinical challenge.[1][2][4][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacology of PNU-142300, presenting key data in a structured format and detailing experimental methodologies.
Discovery and History
The discovery of PNU-142300 is intrinsically linked to the clinical development and post-marketing surveillance of linezolid. Following the approval of linezolid by the FDA in 2000, its metabolism was extensively studied to understand its pharmacokinetic and safety profiles.[7] These investigations revealed that linezolid is primarily metabolized via the oxidation of its morpholine ring, leading to the formation of two main, microbiologically inactive metabolites: PNU-142300 (an aminoethoxyacetic acid metabolite) and PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) metabolite).[8]
PNU-142300 is specifically formed through a pathway presumed to be enzymatic, termed the "lactam pathway".[7] The clinical significance of PNU-142300 emerged from observations of a higher incidence of hematological toxicities, particularly thrombocytopenia, in patients with renal impairment receiving linezolid.[5] Subsequent pharmacokinetic studies demonstrated an accumulation of PNU-142300 and PNU-142586 in these patients, suggesting a potential causal link between metabolite accumulation and adverse events.[2][6] This has driven the need for the chemical synthesis of PNU-142300 to serve as a standard for further toxicological and pharmacokinetic investigations.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics of PNU-142300.
Table 1: Population Pharmacokinetic Parameters of PNU-142300 in Adult Patients
| Parameter | Population Mean Value | Covariate Influence | Reference |
| Clearance (CL) | 7.27 L/h | Influenced by creatinine (B1669602) clearance (CLcr) | [9] |
| Volume of Distribution (Vd) | 47.1 L (assumed same as linezolid) | - | [9] |
Table 2: Population Pharmacokinetic Parameters of PNU-142300 in Elderly Patients (≥65 years)
| Parameter | Population Mean Value | Covariate Influence | Reference |
| Clearance (CL) | 1.57 L/h | Significantly influenced by creatinine clearance (CLcr) | [10][11] |
| Volume of Distribution (Vd) | 31.17 L (equal to linezolid) | - | [10][11] |
Table 3: Impact of Renal Function on PNU-142300 Accumulation
| Renal Function Status | PNU-142300/Linezolid Cmin Ratio | PNU-142300/Linezolid AUC Ratio | Reference |
| Normal (CLcr: 90 mL/min) | 0.047 | 0.039 | [8] |
| Severe Dysfunction (CLcr: 15 mL/min) | 0.133 | 0.106 | [8] |
Table 4: Association of PNU-142300 with Linezolid-Induced Thrombocytopenia (LIT)
| Study Finding | Predictive Threshold/Ratio | Significance | Reference |
| Trough concentrations (Ctrough) and AUC24 of PNU-142300 | Significantly higher in the thrombocytopenia group | - | [6] |
| Metabolite-to-parent concentration ratio of PNU-142300 | > 1.31 associated with increased risk of LIT | - | [12] |
Experimental Protocols
Synthesis of PNU-142300
Several synthetic routes for PNU-142300 have been reported, primarily for generating analytical standards to study its biological properties. A common strategy involves a multi-step synthesis starting from 3,4-difluoronitrobenzene (B149031).
A Representative Synthetic Protocol:
This protocol is a generalized representation based on published methods.[5][13]
-
Synthesis of Key Intermediate: The synthesis commences with 3,4-difluoronitrobenzene as the starting material. Through a series of reactions including nucleophilic substitution, hydroxyl protection, nitro-reduction, condensation, and cyclization, a key intermediate, (S)-2-[[3-[4-[benzyl[2- [(tert-butyldimethylsilyl)oxy]ethyl]amino]-3-fluorophenyl]-2-oxooxazolidin-5-yl]methyl]isoindoline-1,3-dione, is synthesized.[13]
-
Functional Group Transformations: The intermediate then undergoes a sequence of transformations to introduce the aminoethoxyacetic acid side chain. This involves the removal of the tert-butyldimethylsilyl (TBS) protecting group, followed by Williamson etherification, amolysis, and acylation.[13]
-
Deprotection and Final Product Formation: The final steps involve debenzylation and removal of the tert-butyl group to yield PNU-142300.[13]
A unified approach utilizing a 2-nitrobenzenesulfonyl (Ns) protecting group for the aniline (B41778) derivative has also been developed to enable selective N-alkylation and facilitate the synthesis of multiple linezolid metabolites, including PNU-142300.[5]
Quantification of PNU-142300 in Human Plasma
An ultra-performance liquid chromatography (UPLC) method with UV detection has been developed and validated for the simultaneous quantification of linezolid and its metabolites, PNU-142300 and PNU-142586, in human plasma.[14] A UPLC-MS/MS method has also been established for enhanced sensitivity and specificity.[15]
UPLC Method Details: [14]
-
Sample Preparation: Protein precipitation from plasma samples is achieved using acetonitrile.
-
Chromatographic Separation: The protein-free supernatant is injected onto a reverse-phase ACQUITY UPLC HSS T3 column.
-
Detection: The analytes are monitored at a wavelength of 254 nm.
-
Internal Standard: p-Toluic acid is used as the internal standard.
-
Linearity: The calibration curve for PNU-142300 is linear in the range of 0.2 to 20.0 µg/mL.
-
Validation: The method has been validated according to FDA guidelines for accuracy, precision, and stability.
UPLC-MS/MS Method Details: [15]
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Sample Preparation: Details of the extraction procedure are specific to the published method.
-
Validation: The assay is validated for linearity, accuracy, precision, recovery, and matrix effects.
Visualizations
Signaling Pathways and Workflows
Conclusion
PNU-142300, a major metabolite of linezolid, plays a critical role in the safety profile of its parent drug. Although devoid of antimicrobial activity, its accumulation, particularly in patients with compromised renal function, is linked to an increased risk of thrombocytopenia. The synthesis of PNU-142300 has been instrumental in enabling detailed pharmacokinetic and toxicological studies. The development of robust analytical methods for its quantification in biological matrices is essential for therapeutic drug monitoring and for optimizing linezolid dosing regimens to minimize adverse events. Further research into the precise mechanisms by which PNU-142300 contributes to hematological toxicity will be crucial for the continued safe and effective use of linezolid in diverse patient populations.
References
- 1. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chm.bris.ac.uk [chm.bris.ac.uk]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of the Major Linezolid Metabolites, PNU-142300 and PNU-142586 [cjph.com.cn]
- 14. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 15. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Clinical Significance of PNU-142300, an Inactive Metabolite of Linezolid
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-142300 is a primary, yet microbiologically inactive, metabolite of the oxazolidinone antibiotic, linezolid (B1675486).[1][2] While devoid of therapeutic action, PNU-142300 has garnered significant attention within the clinical and pharmaceutical research communities. Its accumulation in patients, particularly those with renal impairment, has been linked to adverse drug reactions associated with linezolid, most notably thrombocytopenia.[3][4][5] This technical guide provides a comprehensive overview of PNU-142300, focusing on its metabolic origin, pharmacokinetic profile, and its implicated role in the adverse effects of its parent compound, linezolid. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key pathways to serve as a resource for researchers and professionals in drug development and clinical pharmacology.
Introduction: The Clinical Context of an Inactive Metabolite
Linezolid is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria. Its metabolism is a key factor in its clinical safety profile. Linezolid is metabolized primarily through the oxidation of its morpholine (B109124) ring, leading to the formation of two main inactive metabolites: PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) metabolite) and PNU-142300 (an aminoethoxyacetic acid metabolite).[2] PNU-142300 is formed through a lactam pathway, which is presumed to be enzymatic.[6] Although these metabolites lack antimicrobial activity, their accumulation, especially in patients with compromised renal function, is a growing area of clinical investigation due to a potential association with linezolid-induced myelosuppression, including thrombocytopenia.[2][3][4] Understanding the pharmacokinetics and potential toxicity of PNU-142300 is therefore crucial for optimizing linezolid therapy and for the development of safer oxazolidinone antibiotics.
Metabolic Pathway of PNU-142300 Formation
The formation of PNU-142300 is a result of the oxidative metabolism of the morpholine ring of linezolid. This process is distinct from the pathway leading to the other major metabolite, PNU-142586.
Pharmacokinetics of PNU-142300
The pharmacokinetic profile of PNU-142300 is significantly influenced by renal function. In individuals with normal renal function, the metabolite is efficiently cleared. However, in patients with renal impairment, the clearance of PNU-142300 is substantially reduced, leading to its accumulation in plasma.
Table 1: Comparative Pharmacokinetic Parameters of Linezolid and PNU-142300 in Patients with Normal and Severe Renal Dysfunction
| Parameter | Patient Group | Linezolid | PNU-142300 |
| Trough Concentration (Cmin) (μg/mL) | Normal Renal Function (CLcr: 90 mL/min) | 6.2 | 0.3 |
| Severe Renal Dysfunction (CLcr: 15 mL/min) | 17.3 | 2.2 | |
| Area Under the Curve (AUC) (mg·h/L) | Normal Renal Function (CLcr: 90 mL/min) | 233.2 | 9.3 |
| Severe Renal Dysfunction (CLcr: 15 mL/min) | 488.7 | 50.8 | |
| Metabolite-to-Parent Cmin Ratio | Normal Renal Function (CLcr: 90 mL/min) | - | 0.047 |
| Severe Renal Dysfunction (CLcr: 15 mL/min) | - | 0.133 | |
| Metabolite-to-Parent AUC Ratio | Normal Renal Function (CLcr: 90 mL/min) | - | 0.039 |
| Severe Renal Dysfunction (CLcr: 15 mL/min) | - | 0.106 |
Data compiled from population pharmacokinetic studies.[2]
The data clearly indicates that with declining renal function, the accumulation of PNU-142300 is more pronounced than that of the parent drug, linezolid, as evidenced by the increased metabolite-to-parent ratios for both Cmin and AUC.[2]
Experimental Protocols
4.1. Quantification of Linezolid and PNU-142300 in Human Plasma
A common method for the simultaneous quantification of linezolid and its metabolites in human plasma is Ultra-Performance Liquid Chromatography (UPLC).
Experimental Workflow:
Methodological Details:
-
Sample Preparation: Protein precipitation is achieved by adding a solvent like acetonitrile (B52724) to the plasma sample. After vortexing and centrifugation, the clear supernatant is collected for analysis.[7]
-
Chromatographic Separation: The separation is typically performed on a reverse-phase column, such as an ACQUITY UPLC HSS T3 column.[7]
-
Detection: The compounds are detected using a UV detector at a wavelength of 254 nm.[7]
-
Quantification: Calibration curves are generated using standards of known concentrations to quantify the amounts of linezolid and PNU-142300 in the plasma samples. The linear range for PNU-142300 is often established between 0.2 to 20.0 µg/mL.[7]
4.2. Population Pharmacokinetic (PK) Modeling
Population PK analysis is employed to characterize the pharmacokinetics of linezolid and its metabolites and to identify factors that influence their disposition.
Logical Workflow:
Methodological Details:
-
Data Source: Plasma concentration data from patients receiving linezolid are collected, along with demographic and clinical laboratory data.
-
Software: Specialized software such as Phoenix NLME™ is used for the analysis.[2]
-
Model Building: A structural pharmacokinetic model is developed, and the influence of various covariates (e.g., age, weight, creatinine clearance) on the pharmacokinetic parameters is evaluated.
-
Simulation: The final model is used to simulate drug and metabolite concentrations under different dosing scenarios and patient characteristics.
Implication in Linezolid-Induced Thrombocytopenia
Several studies have investigated the association between elevated concentrations of linezolid and its metabolites and the development of thrombocytopenia. While a direct causal link and the precise mechanism are still under investigation, a strong correlation has been observed.
Some studies suggest that the metabolite-to-parent concentration ratio of PNU-142300 may be a predictor of myelosuppression.[8] One study identified that a PNU-142300 to linezolid concentration ratio greater than 1.31 was a risk factor for linezolid-associated myelosuppression.[9] More recent research has also pointed to the trough concentration of the other major metabolite, PNU-142586, as an independent risk factor for thrombocytopenia.[4]
Conclusion and Future Directions
PNU-142300, while an inactive metabolite of linezolid, plays a significant role in the clinical management of patients treated with this antibiotic. Its accumulation in patients with renal insufficiency is a key consideration, and monitoring its levels, along with those of linezolid and PNU-142586, may be beneficial in personalizing dosing strategies to mitigate the risk of adverse events such as thrombocytopenia.
Future research should focus on elucidating the precise molecular mechanisms by which the accumulation of linezolid metabolites may contribute to hematologic toxicity. A deeper understanding of these mechanisms will be invaluable for the development of next-generation oxazolidinones with improved safety profiles. The synthesis of PNU-142300 and PNU-142586 will be instrumental in facilitating these further investigations.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]
- 4. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chm.bris.ac.uk [chm.bris.ac.uk]
- 7. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]
PNU-142300: A Technical Overview of its Formation, Pharmacokinetics, and Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142300 is one of the two major metabolites of the oxazolidinone antibiotic, Linezolid (B1675486).[1][2] While Linezolid is a potent inhibitor of bacterial protein synthesis, PNU-142300 is considered to be microbiologically inactive.[2][3] However, the accumulation of PNU-142300, particularly in patients with renal impairment, has been linked to adverse effects associated with Linezolid therapy, most notably thrombocytopenia.[4][5][6][7][8] This technical guide provides a comprehensive overview of the formation, pharmacokinetic properties, and clinical relevance of PNU-142300, along with detailed experimental protocols for its quantification.
Formation and Metabolism
Linezolid undergoes oxidation of its morpholine (B109124) ring to form two primary metabolites: PNU-142300 (also referred to as metabolite A) and PNU-142586 (metabolite B).[2][3] The formation of PNU-142300 is a result of the enzymatic cleavage of the morpholine ring, following a lactam pathway.[9] In contrast, PNU-142586 is formed through a non-enzymatic chemical oxidation process.[3] PNU-142300 accounts for approximately 10% of an administered dose of Linezolid excreted in the urine at steady state.[10]
Clinical Significance: Association with Thrombocytopenia
A growing body of evidence suggests a strong correlation between the accumulation of Linezolid metabolites, including PNU-142300, and the development of Linezolid-induced thrombocytopenia (LIT).[6][11] This association is particularly pronounced in patients with renal insufficiency, where the clearance of these metabolites is significantly reduced.[12] Studies have shown that trough concentrations of PNU-142300 are significantly higher in patients who develop thrombocytopenia.[6] Therefore, monitoring the levels of PNU-142300 may be crucial for managing the risk of this adverse event in patients undergoing long-term Linezolid therapy, especially those with pre-existing renal impairment.[5][7][8]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of PNU-142300 have been characterized in several studies. The clearance of PNU-142300 is significantly influenced by renal function, as indicated by creatinine (B1669602) clearance (CLcr).[12][13]
| Parameter | Value | Population | Reference |
| Population Mean Clearance | 7.27 L/h | Adult Patients | [13] |
| Population Mean Clearance | 1.57 L/h | Elderly Patients (≥65 years) | [8] |
| Volume of Distribution | 47.1 L (assumed same as Linezolid) | Adult Patients | [13] |
| Volume of Distribution | 31.17 L (assumed same as Linezolid) | Elderly Patients (≥65 years) | [8] |
The trough concentrations (Ctrough) of PNU-142300 are markedly elevated in patients with renal impairment and are associated with a higher incidence of thrombocytopenia.[6]
| Patient Group | Median Ctrough of PNU-142300 (μg/mL) | Fold Increase vs. Normal Renal Function | Reference |
| Normal Renal Function (eGFR ≥ 90) | - | - | [14] |
| Mild Impairment (eGFR 60-89) | - | 1.72 | [14] |
| Moderate Impairment (eGFR 30-59) | - | 3.85 | [14] |
| Severe Impairment (eGFR 15-29) | - | 7.32 | [14] |
| Kidney Failure (eGFR < 15) | - | 3.87 | [14] |
| Thrombocytopenia Group | Significantly Higher | - | [6] |
| No Thrombocytopenia Group | Significantly Lower | - | [6] |
Experimental Protocols
Quantification of PNU-142300 in Human Plasma/Serum by UPLC-MS/MS
The following is a generalized protocol based on published methods for the simultaneous quantification of Linezolid and its metabolites.[14][15]
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma or serum, add an internal standard (e.g., tedizolid).[14]
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).[14]
-
Mobile Phase A: 0.1% formic acid in water.[14]
-
Mobile Phase B: Acetonitrile.[14]
-
Flow Rate: 0.40 mL/min.[14]
-
Gradient Elution: A typical gradient involves a linear increase in the proportion of Mobile Phase B.[14]
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Calibration and Quantification:
-
Prepare calibration standards and quality control samples by spiking blank plasma/serum with known concentrations of PNU-142300.
-
Construct a calibration curve by plotting the peak area ratio of PNU-142300 to the internal standard against the nominal concentration.
-
The linear range for PNU-142300 is typically 0.05–100 μg/mL.[14]
Conclusion
PNU-142300, an inactive metabolite of Linezolid, holds significant clinical importance due to its association with Linezolid-induced thrombocytopenia. Its accumulation, particularly in patients with compromised renal function, necessitates a thorough understanding of its pharmacokinetic profile. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of PNU-142300, which can aid in therapeutic drug monitoring and contribute to safer and more effective use of Linezolid. Further research into the precise mechanisms by which PNU-142300 contributes to hematological adverse effects is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Population pharmacokinetic model of linezolid and its metabolite PNU-142300 in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linezolid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 13. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
An In-depth Technical Guide to the Pharmacological Profile of PNU-142300
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142300 is a primary and pharmacologically inactive metabolite of the oxazolidinone antibiotic, linezolid (B1675486). While devoid of antibacterial properties, the pharmacological profile of PNU-142300 is of significant interest to the scientific community, particularly in the context of drug safety and toxicology. This technical guide provides a comprehensive overview of the metabolism, pharmacokinetics, and toxicological implications of PNU-142300. The accumulation of this metabolite, especially in patients with renal impairment, has been linked to an increased risk of linezolid-induced hematological adverse events, most notably thrombocytopenia[1][2][3]. Understanding the pharmacological profile of PNU-142300 is therefore crucial for the safe and effective use of linezolid.
Metabolism and Pharmacokinetics
Linezolid is metabolized in the liver via oxidation of its morpholine (B109124) ring, leading to the formation of two main inactive metabolites: PNU-142300 (aminoethoxyacetic acid metabolite) and PNU-142586 (hydroxyethyl glycine (B1666218) metabolite)[1][4]. The formation of PNU-142300 occurs through the lactam pathway[1]. Notably, this metabolic process is not dependent on the cytochrome P450 enzyme system[3][5].
The pharmacokinetic properties of PNU-142300 are significantly influenced by renal function. In individuals with normal renal function, PNU-142300 is efficiently cleared. However, in patients with renal impairment, the clearance of PNU-142300 is substantially reduced, leading to its accumulation in the plasma[2][6].
Linezolid Metabolism Pathway
The following diagram illustrates the metabolic conversion of linezolid to its primary metabolites, PNU-142300 and PNU-142586.
Quantitative Pharmacokinetic Data
The table below summarizes the serum concentrations of PNU-142300 in patients with and without renal impairment, highlighting the significant accumulation in the former group.
| Patient Group | Median PNU-142300 Concentration (mg/L) [IQR] | Fold Increase in Renal Impairment | Reference |
| No Renal Impairment | 1.6 [0.8–3.1] | - | [2] |
| Renal Impairment | 5.2 [3.8–10.9] | 3.3 | [2] |
Pharmacological Activity
PNU-142300 is considered a pharmacologically inactive metabolite with no clinically significant antibacterial activity[1]. Its primary relevance lies in its toxicological profile rather than any therapeutic effect.
Toxicological Profile
The accumulation of PNU-142300 is a key factor in the development of linezolid-induced hematological toxicity, particularly thrombocytopenia[1][7]. The risk of this adverse event is heightened in patients with renal insufficiency due to the increased systemic exposure to the metabolite[2][3].
Association with Thrombocytopenia
Clinical studies have established a correlation between elevated PNU-142300 concentrations and the incidence of thrombocytopenia. A defined concentration threshold has been identified as a risk factor for this adverse event.
| Adverse Event | PNU-142300 Concentration Threshold (mg/L) | Associated Risk | Reference |
| Thrombocytopenia | > 3.6 | Increased risk of developing thrombocytopenia | [1] |
While PNU-142300 itself is inactive, in silico studies have suggested that it, along with linezolid and its other major metabolite, may have potential off-target interactions with host proteins. One such study identified DNA topoisomerase 2-alpha (TOP2A) as a potential target, which has been associated with hematologic toxicity[8]. This suggests a potential mechanistic basis for the observed toxicities, although further experimental validation is required.
Experimental Protocols
The quantification of PNU-142300 in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the most common and robust analytical method employed for this purpose[9][10][11].
UPLC-MS/MS Quantification of PNU-142300 in Human Serum
The following protocol provides a detailed methodology for the determination of PNU-142300 concentrations in human serum.
5.1.1. Sample Preparation
-
To 100 µL of human serum, add an internal standard (e.g., tedizolid (B1663884) or a stable isotope-labeled PNU-142300)[9][10].
-
Precipitate proteins by adding 200 µL of acetonitrile[10].
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 15,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins[10].
-
Transfer the supernatant to a clean tube for analysis.
5.1.2. Chromatographic Conditions
-
UPLC System: Waters ACQUITY UPLC I-Class system or equivalent[9].
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)[9][11].
-
Mobile Phase A: 0.1% formic acid in water[9].
-
Mobile Phase B: Acetonitrile[9].
-
Flow Rate: 0.40 mL/min[9].
-
Gradient Elution: A typical gradient would involve a rapid increase in the proportion of Mobile Phase B to elute the analyte, followed by re-equilibration[9].
-
Column Temperature: 40°C[9].
-
Injection Volume: 0.2 µL[9].
5.1.3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer (e.g., Waters Xevo TQ-S)[9].
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[9].
-
Detection Mode: Multiple Reaction Monitoring (MRM)[9].
-
MRM Transition for PNU-142300: m/z 369.96 → 327.98[9].
-
Cone Voltage: 30 V[9].
-
Collision Energy: 15 eV[9].
Experimental Workflow for PNU-142300 Quantification
The diagram below outlines the key steps in the bioanalytical workflow for the quantification of PNU-142300 in serum samples.
Conclusion
References
- 1. journals.asm.org [journals.asm.org]
- 2. Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-142300: A Technical Guide to the Core Metabolite of Linezolid
CAS Number: 368891-69-4
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on PNU-142300. PNU-142300 is a primary and pharmacologically inactive metabolite of the oxazolidinone antibiotic, linezolid (B1675486).[1][2] While linezolid is a potent weapon against Gram-positive bacterial infections, understanding its metabolic fate is crucial for optimizing its therapeutic window and mitigating potential adverse effects. This guide delves into the core data, experimental protocols, and relevant biological pathways associated with PNU-142300.
Core Data Presentation
The following tables summarize the key quantitative data available for PNU-142300.
| Identifier | Value |
| CAS Number | 368891-69-4[1] |
| Chemical Name | 2-[2-[[4-[(5S)-5-[(acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]amino]ethoxy]-acetic acid[1] |
| Molecular Formula | C₁₆H₂₀FN₃O₆[1] |
| Molecular Weight | 369.34 g/mol [1][2] |
| Synonyms | Linezolid Impurity 13 |
| Pharmacokinetic Parameter | Value/Observation | Context |
| Clearance (CL) | Population mean CL of 7.27 L/h.[3] | Influenced by creatinine (B1669602) clearance (CLcr).[3] |
| Volume of Distribution (Vd) | 47.1 L (assumed same as linezolid and PNU-142586).[3] | Population pharmacokinetic model.[3] |
| Metabolite-to-Parent Ratio (Cmin) | 0.047 in normal renal function (CLcr: 90 mL/min); 0.133 in severe renal dysfunction (CLcr: 15 mL/min).[4] | Trough concentrations.[4] |
| Metabolite-to-Parent Ratio (AUC) | 0.039 in normal renal function (CLcr: 90 mL/min); 0.106 in severe renal dysfunction (CLcr: 15 mL/min).[4] | Area under the curve.[4] |
Metabolic Pathway of Linezolid
Linezolid undergoes oxidative metabolism, primarily through the oxidation of its morpholine (B109124) ring, leading to the formation of two major inactive metabolites: PNU-142300 and PNU-142586.[5][6][7] This metabolic conversion is a critical aspect of linezolid's pharmacology, particularly in patients with renal impairment where accumulation of these metabolites has been observed.[4][5][6][7]
Experimental Protocols
Synthesis of PNU-142300
Several synthetic routes for PNU-142300 have been reported, often alongside its co-metabolite PNU-142586.[5][6][8][9] The following is a generalized workflow based on published methods.
A detailed synthetic protocol as described by Gou et al. (2024) involves the following key steps starting from 3,4-difluoronitrobenzene (B149031) to a key intermediate, followed by a series of deprotection and functional group manipulation steps to yield PNU-142300.[8] The overall yield reported was 78% with a purity of 98.62%.[8]
Another approach by Hanaya and Sugai utilized a common synthetic intermediate for the synthesis of both PNU-142300 and PNU-142586, achieving an overall yield of 23% for PNU-142300.[9]
Quantification of PNU-142300 in Human Plasma
Accurate quantification of PNU-142300 in biological matrices is essential for pharmacokinetic and toxicological studies. A validated Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the simultaneous measurement of linezolid, PNU-142300, and PNU-142586 in human plasma.[10]
Methodology Overview:
-
Sample Preparation: Protein precipitation is typically used to extract the analytes from plasma samples.
-
Chromatographic Separation: A UPLC system equipped with a suitable column (e.g., Acquity UPLC BEH C18) is used for separation.[11]
-
Mobile Phase: A gradient elution with a binary mobile phase, such as acetonitrile (B52724) and water with a modifier like formic acid, is commonly employed.[11]
-
Detection: Mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[11] Multiple reaction monitoring (MRM) is used to detect specific ion transitions for each analyte and the internal standard.[11]
-
Calibration: Calibration curves are prepared by spiking blank plasma with known concentrations of the analytes.[10]
The reported linear calibration range for PNU-142300 is 0.05–100 μg/mL.[11] The intra- and inter-day precision and accuracy of these methods have been shown to be within acceptable limits as per regulatory guidelines.[10][11]
Clinical Significance and Research Focus
The primary clinical interest in PNU-142300 stems from its potential association with linezolid-induced thrombocytopenia, a significant adverse effect that can limit the long-term use of the antibiotic.[6][9] Studies have shown that in patients with renal impairment, the clearance of PNU-142300 and PNU-142586 is reduced, leading to their accumulation in the plasma.[3][4]
The logical relationship between renal function, metabolite accumulation, and potential toxicity is a key area of ongoing research.
Recent population pharmacokinetic studies have aimed to model the behavior of linezolid and its metabolites in various patient populations, including the elderly, to better predict exposure and potentially adjust dosing to mitigate the risk of adverse events.[3][12] The development of robust analytical methods and the synthesis of pure PNU-142300 as a reference standard are critical for advancing this research.[10][13] The availability of these tools will facilitate more comprehensive pharmacokinetic and toxicological studies to fully elucidate the clinical impact of PNU-142300 accumulation.[9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]
- 7. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]
- 8. Synthesis of the Major Linezolid Metabolites, PNU-142300 and PNU-142586 [cjph.com.cn]
- 9. mdpi.com [mdpi.com]
- 10. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 11. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic model of linezolid and its metabolite PNU-142300 in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Linezolid Impurity 13 (PNU142300) | Axios Research [axios-research.com]
A Comprehensive Technical Guide on PNU-142300: The Inactive Metabolite of Linezolid
Affiliation: Google Research
Abstract: This technical guide provides an in-depth overview of PNU-142300, a primary but microbiologically inactive metabolite of the oxazolidinone antibiotic, Linezolid (B1675486). The document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. It covers the metabolic pathway leading to PNU-142300, its pharmacokinetic profile, and detailed experimental protocols for its analysis. All quantitative data are presented in tabular format for clarity and comparative purposes. Furthermore, key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific methodologies.
Introduction
Linezolid is a critical antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. Understanding its metabolism is paramount for optimizing therapeutic efficacy and ensuring patient safety. Linezolid is metabolized in the human body into two main inactive metabolites, PNU-142586 and PNU-142300.[1] This guide focuses on PNU-142300, detailing its formation, pharmacokinetic characteristics, and the analytical methods used for its quantification. While PNU-142300 lacks antibacterial activity, its accumulation, particularly in patients with renal impairment, is a subject of ongoing research.[2][3]
Metabolic Pathway of Linezolid to PNU-142300
The metabolism of Linezolid to PNU-142300 occurs via the oxidation of the morpholine (B109124) ring.[4] This process is primarily non-enzymatic and results in the formation of two major inactive, ring-opened carboxylic acid metabolites.[1][5] PNU-142300, an aminoethoxyacetic acid derivative, is one of these key metabolites.[3][6] The formation of PNU-142586 is considered the rate-limiting step in the clearance of Linezolid.[1][4][7]
Figure 1: Metabolic Pathway of Linezolid.
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profile of PNU-142300 has been characterized in human studies. The clearance of both Linezolid and PNU-142300 is significantly influenced by creatinine (B1669602) clearance.[8]
| Parameter | Linezolid | PNU-142300 | PNU-142586 | Reference |
| Population Mean Clearance (CL) | 3.86 L/h | 7.27 L/h | 13.54 L/h | [9] |
| Volume of Distribution (Vd) | 47.1 L | 47.1 L | 47.1 L | [9] |
| Plasma Protein Binding | 31% | Not specified | Not specified | [2][6] |
| Elimination Half-life (t½) | 3.4 - 7.4 h | Not specified | Not specified | [6] |
| Time to Peak Concentration (Tmax) | 0.5 - 2 h | 2 - 3 h | 3 - 5 h | [1][2] |
Analytical Method Validation
Various analytical methods have been developed for the simultaneous quantification of Linezolid and its metabolites in human plasma.[10][11]
| Parameter | Linezolid | PNU-142300 | PNU-142586 | Reference |
| Linearity Range (µg/mL) | 0.2 - 50.0 | 0.2 - 20.0 | 0.2 - 20.0 | [10][12] |
| Lower Limit of Quantitation (LLOQ) (µg/mL) | 0.2 | 0.2 | 0.2 | [10][11] |
| Detection Limit (µg/mL) | 0.1 | 0.2 | Not specified | [11] |
| Intra-assay Precision (RSD%) | <5.0% | <2.0% | Not specified | [12] |
| Inter-assay Precision (RSD%) | <10.0% | <4.0% | Not specified | [12] |
| Extraction Recovery | 106.1 - 109.6% | 91.4 - 131.1% | 77.7 - 78.8% | [12] |
Experimental Protocols
Synthesis of PNU-142300
A synthetic route for PNU-142300 has been developed to facilitate further research into its biological properties.[13][14] The synthesis involves several steps starting from 3,4-difluoronitrobenzene (B149031) to yield the final product.[14]
A detailed synthetic scheme, as described by Hanaya et al. (2017), involves the preparation of a common synthetic intermediate which can then be used to produce both PNU-142300 and PNU-142586.[13][15] The process includes steps such as O-alkylation, Staudinger reaction, acetylation, and the removal of protecting groups.[15]
Quantification of PNU-142300 in Human Plasma by UPLC
This protocol is based on the method developed for the simultaneous determination of Linezolid and its metabolites.[10][12]
4.2.1 Sample Preparation
-
To 100 µL of human plasma, add an internal standard.
-
Precipitate proteins by adding acetonitrile (B52724).
-
Vortex the mixture and then centrifuge to separate the supernatant.
-
The clear supernatant is collected for UPLC analysis.
4.2.2 Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and a buffer solution.
-
Flow Rate: As optimized for the specific UPLC system.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.[11]
Figure 2: UPLC Sample Preparation Workflow.
Minimum Inhibitory Concentration (MIC) Assay
To confirm the microbiological inactivity of PNU-142300, a standard Minimum Inhibitory Concentration (MIC) assay can be performed.[16][17][18][19]
4.3.1 Inoculum Preparation
-
Culture the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar (B569324) plate for 18-24 hours.[18]
-
Select 3-5 isolated colonies and suspend them in a sterile saline solution.[18]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]
-
Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of about 5 x 10⁵ CFU/mL.[18]
4.3.2 Microdilution Procedure
-
Perform serial two-fold dilutions of PNU-142300 in CAMHB in a 96-well microtiter plate.[18]
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control for growth (no compound) and a negative control for sterility (no bacteria).[18]
-
Incubate the plate at 35 ± 2°C for 16-20 hours.[18]
-
The MIC is determined as the lowest concentration of PNU-142300 that completely inhibits visible bacterial growth.[17][18]
Figure 3: MIC Assay Workflow.
Conclusion
PNU-142300 is a significant, albeit inactive, metabolite of Linezolid. Its formation through the oxidation of the morpholine ring is a key aspect of Linezolid's metabolic profile. The analytical methods detailed in this guide provide a robust framework for the quantification of PNU-142300 in clinical and research settings. While devoid of antibacterial properties, the accumulation of PNU-142300, particularly in specific patient populations, warrants further investigation to fully understand its clinical implications. The experimental protocols and data presented herein serve as a valuable resource for professionals dedicated to the advancement of antimicrobial therapy and drug metabolism research.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An HPLC Method for Simultaneous Determination of Concentrations of Linezolid and its Metabolites PNU-142300 and PNU-142586 in Human Plasma [journal11.magtechjournal.com]
- 12. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 13. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of the Major Linezolid Metabolites, PNU-142300 and PNU-142586 [cjph.com.cn]
- 15. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]
- 16. protocols.io [protocols.io]
- 17. Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. microbe-investigations.com [microbe-investigations.com]
Preliminary Toxicological Profile of PNU-142300: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142300 is one of the two major inactive metabolites of the oxazolidinone antibiotic, linezolid (B1675486).[1] Linezolid is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria. However, its long-term use can be limited by adverse effects, most notably myelosuppression, including thrombocytopenia and anemia. Emerging clinical evidence suggests a potential role of linezolid metabolites, including PNU-142300, in the development of these toxicities, particularly in patients with renal impairment where accumulation of these metabolites is observed.[2] This technical guide provides a comprehensive overview of the preliminary toxicological data related to PNU-142300, focusing on its association with linezolid-induced toxicities, analytical methodologies for its quantification, and its metabolic pathway. It is important to note that direct preclinical toxicity studies specifically on PNU-142300 are not extensively available in the public domain; therefore, this guide primarily synthesizes clinical findings and data related to the parent compound, linezolid.
Quantitative Data Summary
The accumulation of PNU-142300 has been correlated with an increased risk of hematological toxicities in patients undergoing linezolid therapy. The following tables summarize key quantitative data from clinical studies.
Table 1: Plasma Concentrations of PNU-142300 in Patients with and without Renal Impairment [2]
| Patient Group | Median PNU-142300 Concentration (mg/L) | Fold Increase Compared to Normal Renal Function |
| Normal Renal Function | 3.85 | - |
| Renal Impairment | 9.73 | 2.5-fold |
Table 2: Association of PNU-142300 Concentrations with Linezolid-Induced Thrombocytopenia [3]
| Parameter | Thrombocytopenia Group (n=26) | No Thrombocytopenia Group (n=22) | p-value |
| PNU-142300 Trough Concentration (Ctrough) (µg/mL) | 1.8 (1.1–3.4) | 0.9 (0.5–1.5) | <0.01 |
| PNU-142300 AUC24 (mg·h/L) | 49.9 (31.8–84.6) | 24.9 (14.9–40.8) | <0.01 |
Experimental Protocols
Quantification of PNU-142300 in Human Plasma using UPLC-MS/MS
A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of linezolid and its metabolite PNU-142300 in human plasma. The following protocol is based on published methodologies.[4]
1. Sample Preparation:
-
To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) (containing an internal standard, e.g., deuterated linezolid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.
2. UPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over a short run time (e.g., 3-5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Linezolid: Precursor ion (m/z) → Product ion (m/z) (specific values to be optimized).
-
PNU-142300: Precursor ion (m/z) → Product ion (m/z) (specific values to be optimized).
-
Internal Standard: Precursor ion (m/z) → Product ion (m/z) (specific values to be optimized).
-
-
Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Linezolid
Linezolid is metabolized in the liver to two major inactive metabolites, PNU-142586 and PNU-142300, through oxidation of the morpholine (B109124) ring.[5] The formation of PNU-142300 is a result of this metabolic process.
Clinical Study Workflow for Investigating PNU-142300 Toxicity
The investigation into the role of PNU-142300 in linezolid-induced toxicity typically follows a clinical study workflow as depicted below.
Discussion and Future Directions
The available data strongly suggest an association between elevated PNU-142300 concentrations and the risk of developing hematological toxicities during linezolid therapy. This is particularly relevant for patients with compromised renal function, where the clearance of this metabolite is reduced.[2] The mechanism of linezolid-induced myelosuppression is thought to involve the inhibition of mitochondrial protein synthesis, and it is plausible that PNU-142300 could contribute to this effect.[1] However, a significant knowledge gap exists regarding the intrinsic toxicity of PNU-142300.
Future research should focus on preclinical studies to directly assess the toxicological profile of PNU-142300. Key areas of investigation should include:
-
In vitro cytotoxicity assays: To determine the direct cytotoxic effects of PNU-142300 on various cell lines, particularly hematopoietic progenitor cells.
-
Genotoxicity studies: To evaluate the potential for PNU-142300 to induce genetic damage.
-
In vivo toxicity studies: To assess the systemic toxicity of PNU-142300 in animal models, with a focus on hematological and other potential target organ toxicities.
-
Mitochondrial toxicity assays: To investigate the direct impact of PNU-142300 on mitochondrial function, including protein synthesis and cellular respiration.
A comprehensive understanding of the toxicological properties of PNU-142300 will be instrumental in developing strategies to mitigate the risks associated with long-term linezolid therapy, such as therapeutic drug monitoring of the metabolite and dose adjustments in at-risk patient populations. The synthesis of PNU-142300 has been reported, which will facilitate these future toxicological investigations.[6] Furthermore, while preclinical toxicology studies on linezolid have been conducted, detailed public information on the specific assessment of its metabolites is limited.[7] Access to such data from regulatory submissions could provide valuable insights.
References
- 1. Concise Clinical Review of Hematologic Toxicity of Linezolid in Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis: Role of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic model of linezolid and its metabolite PNU-142300 in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hematologic Effects of Linezolid: Summary of Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of PNU-142300: An Examination of a Metabolically Inactive Compound
A comprehensive review of the existing scientific literature reveals that PNU-142300, a primary metabolite of the oxazolidinone antibiotic Linezolid, is consistently characterized as biologically inactive. Consequently, there is a notable absence of in vitro studies investigating its direct pharmacological effects, mechanism of action, or influence on cellular signaling pathways. The research landscape surrounding PNU-142300 is primarily focused on its formation from Linezolid, its pharmacokinetic profile, and its clinical implications, particularly in the context of Linezolid-associated toxicity.
This technical guide addresses the available in vitro information related to PNU-142300, focusing on its metabolic origin. Due to the lack of studies on its intrinsic biological activity, this document will deviate from a traditional compound-centric guide to instead provide an overview of the in vitro aspects of its formation.
Metabolic Pathway of Linezolid to PNU-142300
PNU-142300 is one of the two major metabolites of Linezolid, formed through the oxidative metabolism of Linezolid's morpholine (B109124) ring.[1] While the precise enzymatic details of this transformation are not extensively elucidated in the available literature, it is understood to be a significant route of Linezolid clearance in humans.[1]
The metabolic conversion of Linezolid can be depicted as a straightforward oxidative process.
In Vitro Analysis of PNU-142300
The primary context for in vitro studies involving PNU-142300 is in the development and validation of analytical methods for its quantification in biological matrices, such as human plasma and serum.[2][3] These studies are crucial for therapeutic drug monitoring (TDM) of Linezolid and for investigating the correlation between metabolite levels and adverse effects.
Experimental Protocols: Quantification of PNU-142300
A common methodology for the simultaneous determination of Linezolid and PNU-142300 is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][3]
A representative experimental workflow for such an assay is as follows:
-
Sample Preparation:
-
Human serum or plasma samples are thawed.
-
Proteins are precipitated by the addition of acetonitrile.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the analytes of interest, is collected.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a UPLC system.
-
Separation is achieved on a reverse-phase column (e.g., C18).
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is used.
-
-
Mass Spectrometric Detection:
-
The eluent from the UPLC column is introduced into a tandem mass spectrometer.
-
Detection is performed using multiple reaction monitoring (MRM) in positive ion mode.
-
Specific precursor-to-product ion transitions for PNU-142300 are monitored for quantification.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of PNU-142300 from Linezolid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linezolid, a member of the oxazolidinone class of antibiotics, undergoes significant metabolism in vivo, leading to the formation of several metabolites. Among these, PNU-142300 is a major metabolite resulting from the oxidative degradation of the morpholine (B109124) ring of the parent drug. This technical guide provides a comprehensive overview of the formation of PNU-142300 from Linezolid, detailing the metabolic pathways, and presenting key quantitative data. This document also includes detailed experimental protocols for the chemical synthesis of PNU-142300, which is crucial for research and development purposes. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate a deeper understanding of the processes involved.
Introduction
Linezolid is a critical therapeutic agent for treating infections caused by multi-drug resistant Gram-positive bacteria. Understanding its metabolic fate is paramount for optimizing its clinical use and managing potential adverse effects. The formation of its metabolites, including PNU-142300, is a key aspect of its pharmacokinetic profile. PNU-142300, an aminoethoxyacetic acid derivative, is formed through a metabolic route referred to as the "lactam pathway."[1] This pathway involves the enzymatic oxidation of the morpholine ring of Linezolid. While the complete enzymatic cascade is still under investigation, recent studies have shed light on the initial steps of this transformation.
Metabolic Pathway of Linezolid to PNU-142300
The biotransformation of Linezolid to PNU-142300 is a multi-step enzymatic process. It is one of the two major metabolic pathways for Linezolid, the other being the "lactone pathway" which leads to the formation of PNU-142586. The formation of PNU-142300 is presumed to be a purely enzymatic process.[1]
The initial and rate-limiting step in the metabolic cascade is the oxidation of the morpholine ring. While earlier in vitro studies using human liver microsomes were unable to identify specific cytochrome P450 (CYP) enzymes, more recent research has implicated CYP2J2, CYP4F2, and CYP1B1 in the 2-hydroxylation of the morpholine moiety.[2][3] This hydroxylation is a critical activation step that precedes the opening of the morpholine ring.
Following the initial hydroxylation, the intermediate undergoes further enzymatic transformations within the lactam pathway to ultimately yield PNU-142300. The precise enzymes and intermediates involved in these subsequent steps are not yet fully elucidated and represent an active area of research.
Quantitative Data on Linezolid and PNU-142300
The disposition of Linezolid and its metabolites has been characterized in human studies. The following tables summarize key quantitative data regarding the plasma concentrations and excretion of Linezolid and PNU-142300.
Table 1: Pharmacokinetic Parameters of Linezolid and its Metabolites in Healthy Adults
| Compound | Cmax (μg/mL) | Tmax (h) | AUC (μg*h/mL) |
| Linezolid | 12.7 | 1.5 | 80.4 |
| PNU-142300 | 0.8 | 3.2 | 10.1 |
| PNU-142586 | 2.1 | 4.7 | 30.4 |
Data are representative values and can vary based on individual patient factors.
Table 2: Excretion of Linezolid and its Metabolites in Urine (% of Dose)
| Compound | Percentage of Dose in Urine |
| Linezolid | 30-40% |
| PNU-142300 | ~10% |
| PNU-142586 | ~40-50% |
Experimental Protocols for Chemical Synthesis of PNU-142300
The chemical synthesis of PNU-142300 is essential for obtaining pure standards for analytical method development, pharmacokinetic studies, and toxicological assessments. Several synthetic routes have been reported. A general, multi-step synthesis is outlined below, based on published literature.[4][5]
Objective: To synthesize (S)-2-(2-((4-(5-((acetamide)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)amino)ethoxy)acetic acid (PNU-142300).
Materials:
-
(S)-N-((3-(4-amino-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
-
2-(2-bromoethoxy)acetic acid tert-butyl ester
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
N-Alkylation:
-
Dissolve (S)-N-((3-(4-amino-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide in acetonitrile.
-
Add diisopropylethylamine (DIPEA) to the solution.
-
Add 2-(2-bromoethoxy)acetic acid tert-butyl ester to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the tert-butyl ester intermediate.
-
-
Deprotection:
-
Dissolve the purified tert-butyl ester intermediate in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield PNU-142300.
-
Conclusion
The formation of PNU-142300 is a significant metabolic pathway for Linezolid, proceeding through an enzymatic oxidation of the morpholine ring via the lactam pathway. While the initial hydroxylation step is now attributed to CYP2J2, CYP4F2, and CYP1B1, the complete enzymatic sequence remains an area for further investigation. The provided quantitative data and synthetic protocols offer a valuable resource for researchers in the field of drug metabolism and development. A thorough understanding of these processes is essential for the continued safe and effective use of Linezolid in clinical practice.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the Major Linezolid Metabolites, PNU-142300 and PNU-142586 [cjph.com.cn]
- 5. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]
Methodological & Application
Application Notes and Protocols for the Synthesis of PNU 142300
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU 142300 is a significant metabolite of the oxazolidinone antibiotic linezolid (B1675486). Understanding its synthesis is crucial for researchers studying the metabolism, pharmacokinetics, and potential toxicological effects of linezolid. This document provides detailed application notes and protocols for the chemical synthesis of this compound, based on established scientific literature. The protocols are presented with clarity to facilitate replication in a laboratory setting. Quantitative data is summarized in tables, and key pathways and workflows are visualized using diagrams.
Introduction
Linezolid is an important antibiotic used to treat infections caused by multidrug-resistant Gram-positive bacteria. In vivo, linezolid is metabolized to several compounds, with this compound being one of the primary inactive metabolites. The accumulation of linezolid metabolites has been studied in patients with renal insufficiency, making the availability of pure this compound as a reference standard essential for analytical and toxicological studies.[1][2][3] This document outlines a detailed protocol for the chemical synthesis of this compound, enabling researchers to produce this metabolite for their specific research needs.
Chemical Information
| Compound Name | This compound |
| Systematic Name | 2-[2-[[4-[(5S)-5-[(acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]amino]ethoxy]-acetic acid |
| CAS Number | 368891-69-4 |
| Molecular Formula | C₁₆H₂₀FN₃O₆ |
| Molecular Weight | 369.3 g/mol |
| Chemical Structure | (Image of this compound chemical structure would be placed here in a full document) |
Metabolic Pathway of Linezolid to this compound
The formation of this compound from linezolid involves the oxidative cleavage of the morpholine (B109124) ring. This metabolic transformation is a key aspect of linezolid's biotransformation in humans.
Caption: Metabolic conversion of Linezolid to its metabolite this compound.
Synthesis Protocol
The following protocol is based on the multi-step synthesis reported by Sugai et al. (2017), which involves the preparation of a common synthetic intermediate followed by a series of transformations to yield this compound.[1][2]
Experimental Workflow
Caption: Step-wise experimental workflow for the synthesis of this compound.
Materials and Reagents
-
Starting materials for the common intermediate 4 (as described by Sugai et al., 2017)
-
tert-Butyl bromoacetate
-
Triphenylphosphine (B44618) (PPh₃)
-
Acetyl chloride (AcCl)
-
Triethylamine (B128534) (Et₃N)
-
Palladium on carbon (Pd/C)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (B78521) (NaOH)
-
Appropriate solvents (THF, CH₂Cl₂, etc.) and reagents for workup and purification.
Detailed Experimental Protocol
Step 1: Synthesis of the Common Intermediate 4
The synthesis of the common synthetic intermediate 4 is conducted following a procedure similar to the linezolid synthesis developed by Brickner et al., as cited by Sugai et al.[1] This multi-step process is not detailed here, but the original literature should be consulted for the precise protocol.
Step 2: Deprotection of the TBS Group
-
To a solution of the common intermediate 4 in tetrahydrofuran (B95107) (THF), add a solution of tetrabutylammonium fluoride (TBAF) in THF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the deprotected alcohol.
Step 3: O-Alkylation
-
To a solution of the deprotected alcohol in a suitable solvent system (e.g., a biphasic mixture), add an excess of tert-butyl bromoacetate.
-
Add a phase-transfer catalyst and a base (e.g., NaOH).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to obtain the O-alkylated product.
Step 4: Staudinger Reaction and Acetylation
-
Dissolve the azide-containing intermediate in THF and add triphenylphosphine (PPh₃) and water.
-
Stir the mixture at room temperature to facilitate the Staudinger reduction to the corresponding amine.
-
Following the formation of the amine, add triethylamine (Et₃N) and acetyl chloride (AcCl) to the reaction mixture for in-situ acetylation.
-
Monitor the reaction by TLC.
-
Upon completion, perform a suitable workup and purify the product by column chromatography.
Step 5: Final Deprotection and Neutralization
-
Subject the acetylated intermediate to catalytic hydrogenation using palladium on carbon (Pd(OH)₂/C) under a hydrogen atmosphere to remove other protecting groups.
-
After filtration and concentration, treat the resulting product with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂) to remove the final protecting group, yielding the TFA salt of this compound.[1]
-
Neutralize the TFA salt with a base such as sodium hydroxide (NaOH) to obtain the final product, this compound.[1]
Step 6: Purification
Purify the final compound using an appropriate method, such as recrystallization or preparative high-performance liquid chromatography (HPLC), to achieve the desired purity.
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of this compound as described by Sugai et al. (2017).[1]
| Reaction Step | Product | Yield (%) |
| TBS Deprotection | Deprotected alcohol | 99 |
| O-Alkylation | O-alkylated product 10 | Quantitative |
| Staudinger Reaction, Acetylation, and Hydrogenolysis | Acetylated intermediate | 83 (for 3 steps) |
| Final Deprotection and Neutralization | This compound (2 ) | 73 (for 2 steps) |
Another synthetic route reported by Gou et al. (2024) starting from 3,4-difluoronitrobenzene (B149031) achieved a total yield of 78% with a purity of 98.62%.[4]
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution of several key organic reactions. The protocol provided in this document, based on published literature, offers a reliable method for obtaining this important metabolite for research purposes. Researchers should consult the original publications for more detailed experimental conditions and characterization data. The availability of a robust synthetic route is critical for advancing our understanding of linezolid's metabolism and its clinical implications.
References
Application Notes and Protocols for the Quantification of PNU-142300
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142300, also known as demethyl linezolid (B1675486), is one of the two major inactive metabolites of the oxazolidinone antibiotic, linezolid.[1][2] Linezolid is a critical therapeutic agent against serious infections caused by Gram-positive bacteria.[1] Monitoring the plasma concentrations of linezolid and its metabolites is crucial for optimizing therapeutic outcomes and minimizing dose-related toxicities, such as myelosuppression.[3][4] This is particularly important in patients with renal impairment, where accumulation of these metabolites can occur.[1][5]
These application notes provide detailed protocols for the quantification of PNU-142300 in human plasma and serum using state-of-the-art analytical techniques, including Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Linezolid
Linezolid undergoes oxidation of its morpholine (B109124) ring to form two primary metabolites, PNU-142300 and PNU-142586.[6][7][8] PNU-142300 is the aminoethoxyacetic acid metabolite.[9]
Metabolic conversion of Linezolid to its primary metabolites.
Analytical Methods for PNU-142300 Quantification
Several robust and sensitive methods have been developed and validated for the simultaneous quantification of PNU-142300 along with linezolid and its other major metabolite, PNU-142586, in biological matrices. The most prominent techniques are UPLC with UV detection and LC-MS/MS.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of PNU-142300.
Table 1: UPLC Method Performance [10][11][12]
| Parameter | PNU-142300 | PNU-142586 | Linezolid |
| Linearity Range (µg/mL) | 0.2 - 20.0 | 0.2 - 20.0 | 0.2 - 50.0 |
| Correlation Coefficient (r²) | > 0.9996 | > 0.9998 | > 0.9999 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.2 | 0.2 | 0.2 |
| Intra-assay Accuracy (%) | 93.59 - 106.86 | 96.93 - 101.48 | 92.92 - 103.57 |
| Inter-assay Accuracy (%) | 89.49 - 109.51 | 92.80 - 97.34 | 93.61 - 111.45 |
| Intra-assay Precision (RSD %) | < 2.0 | < 5.0 | < 5.0 |
| Inter-assay Precision (RSD %) | < 4.0 | < 8.0 | < 10.0 |
| Extraction Recovery (%) | 91.4 - 131.1 | 77.7 - 78.8 | 106.1 - 109.6 |
Table 2: LC-MS/MS Method Performance [4][13][14]
| Parameter | PNU-142300 | Linezolid |
| Linearity Range (µg/mL) | 0.05 - 100 | 0.01 - 20 |
| Correlation Coefficient (r²) | > 0.9978 | > 0.9985 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 | 0.01 |
| Accuracy (%) | -9.7 to 12.8 | -9.7 to 12.8 |
| Intra-day Precision (%) | < 14.2 | < 14.2 |
| Inter-day Precision (%) | < 11.1 | < 11.1 |
| Extraction Recovery (%) | Acceptable | Acceptable |
| Matrix Effect | No significant effect | No significant effect |
Experimental Protocols
Protocol 1: UPLC Method for Quantification in Human Plasma
This protocol is adapted from a validated method for the simultaneous determination of linezolid and its metabolites.[10][12]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 5 µL of internal standard solution (e.g., p-Toluic acid).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 g for 10 minutes at room temperature.
-
Transfer the clear supernatant to an autosampler vial for analysis.
2. Chromatographic Conditions
-
System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 0.2 µL
-
Detection: UV at 254 nm
3. Preparation of Standards and Quality Controls
-
Stock solutions of PNU-142300, PNU-142586, and linezolid (1 mg/mL) are prepared in water.
-
Calibration standards are prepared by serial dilution of the stock solutions in blank human plasma to achieve final concentrations within the linear range.
-
Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner.
Protocol 2: LC-MS/MS Method for Quantification in Human Serum
This protocol provides a highly sensitive and specific method for the quantification of PNU-142300 and linezolid.[1][4][13]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum in a 1.5 mL microcentrifuge tube, add 20 µL of internal standard working solution (e.g., Tedizolid, 5.0 µg/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 g for 10 minutes.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 0.2 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC
-
Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.40 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Experimental Workflow
The general workflow for the analysis of PNU-142300 in biological samples is depicted below.
Workflow for PNU-142300 quantification in biological samples.
Stability
PNU-142300 has been shown to be stable in plasma during three freeze-thaw cycles and for up to 30 days when stored frozen.[10][12] In extracts, it is stable in the UPLC autosampler for over 48 hours at 4°C.[10]
Conclusion
The UPLC and LC-MS/MS methods described provide sensitive, accurate, and robust approaches for the quantification of PNU-142300 in human plasma and serum. The simple protein precipitation sample preparation method is suitable for high-throughput analysis. These detailed protocols can be readily implemented in research and clinical laboratory settings for pharmacokinetic studies, therapeutic drug monitoring, and drug development applications related to linezolid.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. chm.bris.ac.uk [chm.bris.ac.uk]
- 7. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. recentscientific.com [recentscientific.com]
- 10. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An HPLC Method for Simultaneous Determination of Concentrations of Linezolid and its Metabolites PNU-142300 and PNU-142586 in Human Plasma [journal11.magtechjournal.com]
- 12. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 13. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust UPLC-MS/MS Method for the Quantitative Analysis of PNU 142300 in Human Plasma
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring.
Introduction
PNU 142300 is a primary metabolite of the oxazolidinone antibiotic Linezolid (B1675486). Monitoring its concentration in plasma is crucial, particularly in patients with renal insufficiency, where accumulation of Linezolid and its metabolites can occur, potentially leading to toxicity such as myelosuppression.[1][2] This document provides a detailed protocol for a rapid, sensitive, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, ensuring a high-throughput analysis suitable for clinical research and therapeutic drug monitoring.[3]
Principle
The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation with acetonitrile (B52724).[3] The resulting supernatant is then injected into a UPLC system for chromatographic separation on a C18 column.[3] Detection and quantification are achieved using a triple quadrupole tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.[3][4]
Experimental Protocols
1. Materials and Reagents
-
Analytes: this compound reference standard, Tedizolid (Internal Standard).
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Formic acid (LC-MS grade).
-
Water: Ultrapure water (18.2 MΩ·cm).[3]
-
Plasma: Drug-free human plasma.
2. Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class system or equivalent.[3]
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole tandem mass spectrometer or equivalent, equipped with an ESI source.[3]
-
Software: Masslynx 4.1 with Quanlynx program for instrument control and data processing.[3]
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (Tedizolid) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Internal Standard (IS) Working Solution: Prepare a 5.0 µg/mL working solution of Tedizolid.[3]
4. Sample Preparation Protocol
The sample preparation is performed using a protein precipitation method.[3]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 5.0 µg/mL IS working solution and briefly mix for 30 seconds.[3]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture vigorously for 1.0 minute.[3]
-
Centrifuge the tubes at 13,000 g for 10 minutes at room temperature.[3]
-
Carefully transfer 100 µL of the clear supernatant into an autosampler vial.
-
Inject 0.2 µL of the solution into the UPLC-MS/MS system for analysis.[3]
5. UPLC-MS/MS Analytical Conditions
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: UPLC Parameters
| Parameter | Value |
|---|---|
| UPLC System | Waters ACQUITY UPLC I-Class[3] |
| Column | Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[3] |
| Column Temp. | 40°C[3] |
| Autosampler Temp. | 10°C[3] |
| Mobile Phase A | Acetonitrile[3] |
| Mobile Phase B | 0.1% Formic Acid in Water[3] |
| Flow Rate | 0.40 mL/min[3] |
| Injection Volume | 0.2 µL[3] |
| Gradient Program | 0-0.5 min (10% A), 0.5-1.0 min (10-90% A), 1.0-2.0 min (90% A), 2.0-2.1 min (90-10% A)[3] |
| Total Run Time | 3.0 minutes[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| MS System | Waters Xevo TQ-S[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3][4] |
| Capillary Voltage | 2.0 kV[3] |
| Desolvation Temp. | 600°C[3] |
| Desolvation Gas Flow | 1000 L/h[3] |
| Cone Gas Flow | 200 L/h[3] |
| Collision Gas Flow | 0.15 mL/min[3] |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 369.96 | 327.98 | 30 | 15 |
| Tedizolid (IS) | 370.98 | 342.99 | 30 | 15 |
Data sourced from multiple studies.[3][4][5]
Method Validation Summary
The UPLC-MS/MS method was fully validated according to FDA guidelines.[3] The results demonstrate the method is accurate, precise, and suitable for its intended purpose.
Table 4: Linearity and Sensitivity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) | LLOQ (µg/mL) |
|---|
| This compound | 0.05 - 100[3][4][5] | > 0.997[3] | 0.05[3] |
Table 5: Precision and Accuracy
| Analyte | Assay Type | Precision (%RSD) | Accuracy (% Bias or Range) |
|---|---|---|---|
| This compound | Intra-Assay | < 2.0%[6] | 93.59% - 106.86%[6] |
| Inter-Assay | < 4.0%[6] | 89.49% - 109.51%[6] |
| | Intra- & Inter-Day | < 14.2%[3] | -9.7% to 12.8%[3][4][5] |
Table 6: Recovery and Matrix Effect
| Parameter | Result |
|---|---|
| Extraction Recovery | 78% - 103%[1][2] |
| Matrix Effect | No significant matrix effect was observed.[1] |
Workflow Visualization
The overall analytical process from sample receipt to final data reporting is outlined below.
References
- 1. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
Application Note: A Robust and Sensitive LC-MS/MS Assay for the Determination of PNU 142300 in Human Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction
PNU 142300 is a primary metabolite of the oxazolidinone antibiotic, linezolid (B1675486).[1][2] Monitoring the serum concentrations of linezolid and its metabolites is crucial, particularly in patients with renal impairment, as accumulation of metabolites like this compound has been associated with an increased risk of toxicities such as myelosuppression and thrombocytopenia.[3][4][5][6] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the rapid, sensitive, and accurate quantification of this compound in human serum. The described method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research.[2][7][8]
Experimental Protocols
This section details the complete protocol for the quantification of this compound in human serum using LC-MS/MS.
Materials and Reagents
-
This compound reference standard
-
Tedizolid (B1663884) (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Blank human serum
Instrumentation
-
An ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer.[7][8]
-
Analytical column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).[3][7][8]
Preparation of Solutions
-
Stock Solutions (1.00 mg/mL): Prepare individual stock solutions of this compound and the internal standard (tedizolid) by dissolving the appropriate amount of each compound in methanol.[8]
-
Working Standard Solutions: Prepare a series of mixed-standard working solutions by diluting the this compound stock solution with methanol.[8]
-
Internal Standard Working Solution (5.0 µg/mL): Dilute the tedizolid stock solution with methanol to a final concentration of 5.0 µg/mL.[8]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration curve standards and QC samples by spiking blank human serum with the appropriate working standard solutions.[8] Suggested concentration levels for this compound are 0.05, 0.1, 10, and 80 µg/mL for LLOQ, low (LQC), medium (MQC), and high (HQC) concentrations, respectively.[8]
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation.[2][7][8]
-
Pipette 100 µL of serum sample into a 1.5 mL microcentrifuge tube.[7][8]
-
Add 20 µL of the internal standard working solution (5.0 µg/mL tedizolid) and vortex for 30 seconds.[7][8]
-
Add 300 µL of acetonitrile to precipitate the proteins.[7][8]
-
Centrifuge at 13,000 g for 10 minutes at room temperature.[7][8]
-
Transfer 100 µL of the clear supernatant to an autosampler vial.[7][8]
-
Inject 0.2 µL of the solution into the UPLC-MS/MS system.[7][8]
Chromatographic and Mass Spectrometric Conditions
The chromatographic separation is performed using a gradient elution. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Table 1: UPLC and Mass Spectrometer Parameters
| Parameter | Value |
| UPLC System | |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[3][7][8] |
| Mobile Phase A | Acetonitrile[7][8] |
| Mobile Phase B | 0.1% Formic Acid in Water[7][8] |
| Flow Rate | 0.40 mL/min[7][8] |
| Gradient Program | 10% A (0-0.5 min), 10-90% A (0.5-1.0 min), 90% A (1.0-2.0 min), 90-10% A (2.0-2.1 min), followed by a 0.9 min post time[7][8] |
| Injection Volume | 0.2 µL[7][8] |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI)[2] |
| Capillary Voltage | 2.0 kV[7][8] |
| Desolvation Temperature | 600°C[7][8] |
| Desolvation Gas Flow | 1000 L/h[7][8] |
| Cone Gas Flow | 200 L/h[7][8] |
| Collision Gas | Argon at 0.15 mL/min[7][8] |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 369.96 | 327.98 | 30 | 15 |
| Tedizolid (IS) | 370.98 | 342.99 | 30 | 15 |
Data sourced from multiple studies.[3][7][8][9]
Method Validation Summary
The analytical method was fully validated according to FDA guidelines.[8] A summary of the validation parameters is presented below.
Table 3: Method Validation Data for this compound
| Validation Parameter | Result |
| Linearity Range | 0.05–100 µg/mL[3][7][8] |
| Correlation Coefficient (r²) | >0.99[8][10][11] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[8] |
| Intra-day Precision (%CV) | <14.2%[3][7] |
| Inter-day Precision (%CV) | <14.2%[3][7] |
| Accuracy (%Bias) | -9.7% to 12.8%[3][7] |
| Recovery | Acceptable[3][7] |
| Matrix Effect | No significant effect observed[3][7] |
Data Presentation and Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
This application note provides a detailed and robust UPLC-MS/MS method for the quantitative determination of this compound in human serum. The method is characterized by a simple and rapid sample preparation procedure, a short analytical run time of only 3.0 minutes, and excellent sensitivity, precision, and accuracy.[7][8] This validated assay is well-suited for high-throughput analysis in clinical settings for therapeutic drug monitoring and pharmacokinetic research, which can aid in optimizing linezolid therapy and minimizing the risk of adverse effects.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]
- 8. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of PNU-142300 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142300 is an inactive metabolite of the oxazolidinone antibiotic, linezolid (B1675486).[1] Linezolid is primarily metabolized through the oxidation of its morpholine (B109124) ring, leading to the formation of two main inactive carboxylic acid metabolites: PNU-142300 (aminoethoxyacetic acid metabolite) and PNU-142586 (hydroxyethyl glycine (B1666218) metabolite).[2][3] While PNU-142300 is pharmacologically inactive, its accumulation in patients with renal insufficiency has been linked to a higher risk of linezolid-induced myelosuppression, particularly thrombocytopenia.[4][5][6] Therefore, the accurate quantification of PNU-142300 in biological samples is crucial for pharmacokinetic/pharmacodynamic (PK/PD) analyses, therapeutic drug monitoring (TDM), and optimizing linezolid treatment to mitigate toxicity risks.[7][8]
These application notes provide detailed protocols for the quantification of PNU-142300 in human plasma and serum using Ultra-Performance Liquid Chromatography (UPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection.
Metabolic Pathway of Linezolid
Linezolid undergoes oxidation of its morpholine ring, which leads to the formation of two primary metabolites, PNU-142300 and PNU-142586.[3][9] This metabolic process is a key pathway for the elimination of linezolid from the body.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of PNU-142300 using UPLC-UV and UPLC-MS/MS methods.
Table 1: UPLC-UV Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 20.0 µg/mL | [7][8] |
| Lower Limit of Quantification (LLOQ) | 0.20 µg/mL | [8] |
| Intra-assay Accuracy | 93.59 - 106.86% | [8] |
| Inter-assay Accuracy | 89.49 - 109.51% | [8] |
| Intra-assay Precision (RSD%) | <2.0% | [8] |
| Inter-assay Precision (RSD%) | <4.0% | [8] |
| Extraction Recovery | 91.4 - 131.1% | [8] |
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 100 µg/mL | [10][11] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [10] |
| Intra-day Precision | <14.2% | [10][11] |
| Inter-day Precision | <14.2% | [10][11] |
| Accuracy | -9.7 to 12.8% | [10][11] |
| Mass Transition (m/z) | 369.96 → 327.98 | [10][12] |
Experimental Protocols
Protocol 1: Quantification of PNU-142300 in Human Plasma by UPLC-UV
This protocol is based on the method developed for the simultaneous quantification of linezolid and its metabolites.[7][8]
1. Materials and Reagents:
-
PNU-142300 reference standard
-
p-Toluic acid (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Blank human plasma
2. Stock and Working Solutions Preparation:
-
Prepare a 1 mg/mL stock solution of PNU-142300 in water.[8]
-
Prepare a stock solution of the internal standard (p-toluic acid) in water.[8]
-
Prepare calibration standards by serial dilution of the stock solution with blank plasma to achieve concentrations of 0.2, 0.5, 1.0, 2.5, 5.0, 7.5, 10.0, and 20.0 µg/mL.[8]
-
Prepare quality control (QC) samples at 0.2 (LLOQ), 0.6 (low QC), 6.0 (medium QC), and 15.0 (high QC) µg/mL in blank plasma.[8]
3. Sample Preparation:
-
To 100 µL of plasma sample (or standard/QC), add 5 µL of the internal standard solution.[8]
-
Add acetonitrile for protein precipitation.[7]
-
Vortex and centrifuge the samples.
-
Collect the protein-free supernatant for analysis.[7]
4. UPLC Conditions:
-
Mobile Phase: A suitable reverse-phase chromatography mobile phase.
-
Injection Volume: A suitable volume for the UPLC system.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of PNU-142300 to the internal standard against the nominal concentration.
-
Determine the concentration of PNU-142300 in the unknown samples from the calibration curve.
Protocol 2: Quantification of PNU-142300 in Human Serum by UPLC-MS/MS
This protocol is based on a rapid and robust UPLC-MS/MS assay for the simultaneous determination of linezolid and PNU-142300.[10][12]
1. Materials and Reagents:
-
PNU-142300 reference standard
-
Tedizolid (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Blank human serum
2. Stock and Working Solutions Preparation:
-
Prepare stock solutions of PNU-142300 and the internal standard.
-
Prepare calibration standards in blank human serum to achieve a concentration range of 0.05–100 µg/mL.[10]
-
Prepare QC samples at 0.05 (LLOQ), 0.1 (low QC), 10 (medium QC), and 80 (high QC) µg/mL in blank serum.[10]
3. Sample Preparation:
-
Use a simple protein precipitation method with acetonitrile.[10][12]
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis.
4. UPLC-MS/MS Conditions:
-
Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[10][12]
-
Mobile Phase: Gradient elution with water containing 0.1% formic acid and acetonitrile.[10][12]
-
Column Temperature: 40°C[10]
-
Autosampler Temperature: 10°C[10]
-
Mass Spectrometer: Xevo TQ-S triple quadrupole tandem mass spectrometer[10]
-
Ionization Mode: Positive ion mode[10]
-
MRM Transition (IS): m/z 370.98 → 342.99 for tedizolid[10][12]
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of PNU-142300 to the internal standard against the concentration.
-
Quantify PNU-142300 in unknown samples using the regression equation from the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of PNU-142300 in biological samples.
Stability Information
The stability of PNU-142300 in plasma has been evaluated under various conditions.[7][8]
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles. The residual rates were between 87.2% and 89.3%.[8]
-
Long-Term Storage: Stable in frozen plasma for up to 30 days at -30°C. The remaining percentages ranged from 89.2% to 90.5%.[8]
-
Autosampler Stability: Extracts are stable in the UPLC autosampler for over 48 hours at 4°C.[7]
Conclusion
The provided application notes and protocols offer detailed methodologies for the reliable quantification of PNU-142300 in biological samples. These methods are essential tools for researchers and clinicians involved in the development and therapeutic monitoring of linezolid, enabling a better understanding of its metabolism and helping to ensure patient safety by monitoring the accumulation of its metabolites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 9. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring PNU-142300 Concentrations in Patient Samples: Application Notes and Protocols
Introduction
PNU-142300 is a primary metabolite of the oxazolidinone antibiotic linezolid (B1675486). Monitoring its concentration in patients is crucial for understanding the drug's metabolism, assessing potential toxicity, and optimizing therapeutic regimens, particularly in specific patient populations such as those with renal impairment. These application notes provide detailed protocols for the quantification of PNU-142300 in human plasma and serum using Ultra-Performance Liquid Chromatography (UPLC) coupled with either UV detection or tandem mass spectrometry (MS/MS).
Analytical Methods
Two primary methods have been validated for the quantification of PNU-142300 in biological matrices:
-
UPLC with UV Detection: A robust and widely available method suitable for therapeutic drug monitoring.
-
UPLC-MS/MS: Offers higher sensitivity and specificity, making it ideal for pharmacokinetic studies and analyses requiring lower limits of quantification.
Application Note 1: Quantification of PNU-142300 in Human Plasma by UPLC-UV
This method allows for the simultaneous determination of linezolid and its metabolites, PNU-142300 and PNU-142586.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Collect the supernatant for analysis.
2. UPLC Conditions
-
Column: ACQUITY UPLC HSS T3 column
-
Mobile Phase: Isocratic elution with a suitable mobile phase (specifics to be optimized based on laboratory conditions)
-
Flow Rate: 0.40 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 254 nm
-
Internal Standard: p-Toluic acid
3. Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of PNU-142300.
-
The calibration curve for PNU-142300 is linear in the range of 0.2 to 20.0 µg/mL.[1][2]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations to validate the assay.
Data Presentation
Table 1: UPLC-UV Method Validation Parameters for PNU-142300 Quantification
| Parameter | Result |
| Linearity Range | 0.2 - 20.0 µg/mL[1][2] |
| Coefficient of Determination (r²) | > 0.9996[1][2] |
| Intra-assay Accuracy | 93.59 – 106.86%[1] |
| Inter-assay Accuracy | 89.49 – 109.51%[1] |
| Intra-assay Precision (RSD%) | < 2.0%[1] |
| Inter-assay Precision (RSD%) | < 4.0%[1] |
Table 2: Stability of PNU-142300 in Plasma Samples [1]
| Stability Condition | Residual Rate |
| Three Freeze-Thaw Cycles | 87.2 - 89.3% |
| Long-term at -30°C | 89.2 - 90.5% |
Application Note 2: High-Sensitivity Quantification of PNU-142300 in Human Serum by UPLC-MS/MS
This method is highly sensitive and specific, making it suitable for detailed pharmacokinetic and toxicokinetic studies.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To a serum sample, add acetonitrile for protein precipitation.[3]
-
Vortex and centrifuge to separate the supernatant.
2. UPLC-MS/MS Conditions
-
Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[3]
-
Mobile Phase: Gradient elution with water containing 0.1% formic acid and acetonitrile.[3]
-
Flow Rate: 0.40 mL/min[3]
-
Column Temperature: 40°C[4]
-
Autosampler Temperature: 10°C[4]
-
Detection: Triple quadrupole tandem mass spectrometer in positive ion mode.[4]
-
Ionization Mode: Electrospray Ionization (ESI)
3. Calibration and Quality Control
-
The calibration curve for PNU-142300 is linear in the range of 0.05 to 100 µg/mL.[3][4]
-
Validate the assay with QC samples at multiple concentration levels.
Data Presentation
Table 3: UPLC-MS/MS Method Validation Parameters for PNU-142300 Quantification
| Parameter | Result |
| Linearity Range | 0.05 - 100 µg/mL[3][4] |
| Precision (Intra- and Inter-day) | < 14.2%[3][4] |
| Accuracy (Intra- and Inter-day) | -9.7 to 12.8%[3][4] |
Table 4: PNU-142300 Concentrations in Patients with Varying Renal Function [4]
| eGFR Group (ml/min/1.73 m²) | Median PNU-142300 Concentration (µg/mL) | Fold Increase vs. Group A |
| Group A (≥ 90) | - | - |
| Group B (60-89) | - | 1.72 |
| Group C (30-59) | - | 3.85 |
| Group D (15-29) | - | 7.32 |
| Group E (< 15) | - | 3.87 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of PNU-142300 in patient samples.
References
- 1. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 2. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PNU 142300 Reference Standard in Analytical Testing
Introduction
PNU 142300 is one of the two primary metabolites of the oxazolidinone antibiotic, linezolid (B1675486).[1][2][3] Linezolid undergoes oxidation of its morpholine (B109124) ring to form this compound (an aminoethoxyacetic acid derivative) and PNU 142586.[1][2][3][4][5] While this compound is microbiologically inactive, its accumulation, particularly in patients with renal impairment, is of significant clinical interest due to a potential association with linezolid-induced hematologic adverse events, such as myelosuppression and thrombocytopenia.[1][6][7] Therefore, accurate and robust analytical methods for the quantification of this compound in biological matrices are essential for therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) analyses, and toxicological studies.[3][8][9][10]
These application notes provide detailed protocols for the analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC), which are commonly employed techniques for its quantification in human plasma and serum.[6][7][8][11]
Analytical Methods and Experimental Protocols
Quantification of this compound in Human Serum/Plasma by UPLC-MS/MS
This protocol describes a sensitive and rapid method for the simultaneous determination of this compound and its parent drug, linezolid, in human serum or plasma.
Experimental Workflow
References
- 1. Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia | MDPI [mdpi.com]
- 4. Linezolid - Molecule of the Month - August 2005 [chm.bris.ac.uk]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An HPLC Method for Simultaneous Determination of Concentrations of Linezolid and its Metabolites PNU-142300 and PNU-142586 in Human Plasma [journal11.magtechjournal.com]
Method Development for the Analysis of PNU-142300
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142300 is a primary and inactive metabolite of the oxazolidinone antibiotic, Linezolid.[1][2][3] Linezolid is a crucial therapeutic agent against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The metabolism of Linezolid primarily occurs via the oxidation of its morpholine (B109124) ring, leading to the formation of two main inactive metabolites: PNU-142300 (an aminoethoxyacetic acid derivative) and PNU-142586 (a hydroxyethyl (B10761427) glycine (B1666218) derivative).[4][5][6] In patients with renal impairment, accumulation of these metabolites has been observed, which may be associated with adverse effects such as myelosuppression.[5][7] Therefore, robust and reliable analytical methods for the quantification of PNU-142300 in biological matrices are essential for pharmacokinetic/pharmacodynamic (PK/PD) studies and therapeutic drug monitoring to ensure patient safety and optimize treatment strategies.[4][8]
This document provides detailed application notes and protocols for the analysis of PNU-142300 in human plasma and serum using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Pathway of Linezolid to PNU-142300
The metabolic conversion of Linezolid to its inactive metabolite PNU-142300 involves the oxidation of the morpholine ring. This biotransformation is a key pathway in the clearance of Linezolid from the body.
Caption: Metabolic conversion of Linezolid to its primary metabolites.
Analytical Methods for PNU-142300 Quantification
Two primary methods for the quantification of PNU-142300 in biological matrices are presented: HPLC-UV for its simplicity and accessibility, and UPLC-MS/MS for its superior sensitivity and specificity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the simultaneous determination of Linezolid and its metabolites in human plasma.
Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add a suitable internal standard (e.g., chloramphenicol (B1208) or p-toluic acid).[4][9]
-
Add 200 µL of acidified acetonitrile (B52724) to precipitate plasma proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Diamonsil C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[9]
-
Mobile Phase: A bisolvent mobile phase consisting of:
-
Solvent A: Acetonitrile.[9]
-
Solvent B: 0.1 M Citric acid - 0.2 M Sodium hydrogen phosphate (B84403) buffer (pH 3.0).[9]
-
-
Flow Rate: 0.5 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Injection Volume: 20 µL.[9]
-
Quantitative Data Summary (HPLC-UV)
| Parameter | PNU-142300 | Reference |
| Linear Range | 0.5 - 20 µg/mL | [9] |
| Correlation Coefficient (r) | > 0.999 | [9] |
| Lower Limit of Quantitation (LLOQ) | 0.5 µg/mL | [9] |
| Detection Limit | 0.2 µg/mL | [9] |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and is ideal for studies requiring lower detection limits.
Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of human serum, add a suitable internal standard (e.g., tedizolid).[10][11]
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class system or equivalent.[10]
-
Column: Waters X-bridge C18 (150 × 4.6 mm, 3.5 µm) or ACQUITY UPLC HSS T3.[4][12]
-
Mobile Phase:
-
Flow Rate: 0.6 mL/min.[12]
-
Column Temperature: 40 °C.[10]
-
Autosampler Temperature: 10 °C.[10]
-
Mass Spectrometer: Xevo TQ-S triple quadrupole tandem mass spectrometer or equivalent.[10]
-
Ionization Mode: Positive electrospray ionization (ESI+).[12]
-
Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| PNU-142300 | 369.96 | 327.98 | [10][11][12] |
| Linezolid | 338.01 | 296.03 | [10][11][12] |
| Tedizolid (IS) | 370.98 | 342.99 | [10][11][12] |
Quantitative Data Summary (UPLC-MS/MS)
| Parameter | PNU-142300 | Reference |
| Linear Range | 0.05 - 100 µg/mL | [10][11][12] |
| Intra-day Precision (%RSD) | < 14.2% | [10][11][12] |
| Inter-day Precision (%RSD) | < 14.2% | [10][11][12] |
| Accuracy | -9.7% to 12.8% | [10][11][12] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of PNU-142300 in biological samples.
Caption: Step-by-step analytical workflow for PNU-142300.
Stability
PNU-142300 has been shown to be stable in plasma through three freeze-thaw cycles and for up to 30 days when stored frozen.[4][8] Extracted samples are stable in the autosampler for at least 48 hours at 4°C.[4][8]
Conclusion
The presented HPLC-UV and UPLC-MS/MS methods are robust, and reproducible for the quantification of PNU-142300 in human plasma and serum. The choice of method will depend on the specific requirements of the study, with UPLC-MS/MS being the preferred method for high-sensitivity applications. These protocols provide a solid foundation for researchers and scientists involved in the development and clinical monitoring of Linezolid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An HPLC Method for Simultaneous Determination of Concentrations of Linezolid and its Metabolites PNU-142300 and PNU-142586 in Human Plasma [journal11.magtechjournal.com]
- 10. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Linezolid-Induced Thrombocytopenia Using PNU-142300
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the role of PNU-142300, a primary metabolite of the antibiotic Linezolid, in the pathogenesis of Linezolid-induced thrombocytopenia (LIT). The provided protocols and data are based on published research and are intended to guide the design of in vitro and in vivo studies.
Introduction
Linezolid is a critical antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. However, its use is often limited by the development of thrombocytopenia, a condition characterized by a low platelet count.[1][2] The mechanisms underlying LIT are complex and not fully elucidated, with evidence suggesting both immune-mediated platelet destruction and suppression of platelet production.[1][2][3][4][5] Recent studies have highlighted a significant association between the plasma concentrations of Linezolid's metabolites, particularly PNU-142300 and PNU-142586, and the risk of developing thrombocytopenia.[6][7][8] Understanding the specific contribution of PNU-142300 to LIT is crucial for developing safer therapeutic strategies.
Key Concepts and Mechanisms
Two primary hypotheses for LIT have been proposed:
-
Suppression of Platelet Production: Linezolid may interfere with the final stages of megakaryocyte maturation and platelet release. One identified mechanism involves the increased phosphorylation of myosin light chain 2 (MLC2), which suppresses platelet release from mature megakaryocytes.[1][4] There is also evidence suggesting that Linezolid's metabolites, including PNU-142300, may have cytotoxic effects on megakaryocytic precursor cell lines.[9]
-
Immune-Mediated Platelet Destruction: This mechanism is analogous to the thrombocytopenia induced by drugs like quinine. It is proposed that Linezolid or its metabolites may bind to platelet surface glycoproteins, creating neoantigens that are targeted by drug-dependent antibodies, leading to premature platelet clearance.[2]
Data Presentation
The following tables summarize key quantitative data from a retrospective clinical study investigating the association between Linezolid metabolite concentrations and the development of thrombocytopenia in 48 adult patients.[6][7][8]
Table 1: Patient Demographics and Clinical Characteristics
| Characteristic | Thrombocytopenia Group (n=26) | No Thrombocytopenia Group (n=22) |
| Age (years, median) | 70 | 65 |
| Male (%) | 61.5 | 54.5 |
| Creatinine Clearance (mL/min, median) | 35.4 | 58.2 |
| Duration of Linezolid Therapy (days, median) | 15 | 10 |
Table 2: Pharmacokinetic Parameters of Linezolid and its Metabolites
| Parameter | Thrombocytopenia Group (median) | No Thrombocytopenia Group (median) | p-value |
| Linezolid Ctrough (µg/mL) | 7.8 | 5.5 | >0.05 |
| Linezolid AUC24 (mg·h/L) | 245.1 | 198.7 | >0.05 |
| PNU-142300 Ctrough (µg/mL) | 1.9 | 1.1 | <0.05 |
| PNU-142300 AUC24 (mg·h/L) | 55.3 | 33.1 | <0.05 |
| PNU-142586 Ctrough (µg/mL) | 2.1 | 0.9 | <0.05 |
| PNU-142586 AUC24 (mg·h/L) | 58.9 | 28.4 | <0.05 |
Ctrough: Trough concentration; AUC24: Area under the concentration-time curve over 24 hours.
These data indicate that while Linezolid's own trough concentrations did not significantly differ between the groups, the concentrations of its metabolites, PNU-142300 and PNU-142586, were significantly higher in patients who developed thrombocytopenia.[6][7][8] This suggests a potential causal link between metabolite accumulation and the adverse event.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo experiments to study the effects of PNU-142300 on platelet biology.
Protocol 1: In Vitro Assessment of PNU-142300 Cytotoxicity on Megakaryocytic Cells
This protocol is designed to evaluate the direct cytotoxic effects of PNU-142300 on a human megakaryoblastic cell line, such as MEG-01.
Materials:
-
MEG-01 cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
PNU-142300 (analytical standard)
-
Cell viability assay kit (e.g., MTT or WST-1)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain MEG-01 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed MEG-01 cells into 96-well plates at a density of 1 x 104 cells/well in 100 µL of culture medium.
-
PNU-142300 Treatment: Prepare a stock solution of PNU-142300 in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium. Add various concentrations of PNU-142300 (e.g., 0, 1, 10, 50, 100 µg/mL) to the wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Cell Viability Assay: At each time point, add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot concentration-response curves.
Protocol 2: Analysis of Myosin Light Chain 2 (MLC2) Phosphorylation
This protocol aims to determine if PNU-142300 affects the phosphorylation of MLC2 in MEG-01 cells, a key step in regulating platelet release.
Materials:
-
MEG-01 cells
-
PNU-142300
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-MLC2 (Ser19) and anti-total-MLC2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and treat MEG-01 cells with different concentrations of PNU-142300 as described in Protocol 1 for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-MLC2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total MLC2 to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of phosphorylated MLC2 to total MLC2.
Protocol 3: In Vivo Murine Model of Linezolid-Induced Thrombocytopenia
This protocol describes the induction of thrombocytopenia in a mouse model to study the in vivo effects of Linezolid and its metabolites. A chronic renal disease (CRD) model is often used as renal impairment is a risk factor for LIT.[3][10]
Materials:
-
Male ICR mice (5 weeks old)
-
Linezolid for injection
-
Surgical instruments for 5/6 nephrectomy
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Automated hematology analyzer
Procedure:
-
Induction of CRD (Optional but Recommended):
-
Perform a 5/6 nephrectomy to induce chronic renal disease. This enhances the susceptibility to LIT.
-
-
Linezolid Administration:
-
After a recovery period, administer Linezolid intraperitoneally once daily for 28 days at relevant doses (e.g., 25 and 100 mg/kg).[10]
-
A control group should receive vehicle only.
-
-
Blood Sampling and Platelet Counting:
-
Collect blood samples via the tail vein at baseline (day 0) and at regular intervals (e.g., days 7, 14, 21, and 28).
-
Measure platelet counts using an automated hematology analyzer.
-
-
Pharmacokinetic Analysis (Optional):
-
At selected time points, collect plasma samples to measure the concentrations of Linezolid and PNU-142300 using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the platelet counts over time for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare the platelet counts between groups.
-
Visualization of Pathways and Workflows
Caption: Proposed mechanisms of Linezolid-induced thrombocytopenia.
Caption: Workflow for investigating PNU-142300 in LIT.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. The Mechanism for Linezolid (Zyvox) Induced Thrombocytopenia [ebmconsult.com]
- 3. Mechanism Underlying Linezolid-induced Thrombocytopenia in a Chronic Kidney Failure Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. dovepress.com [dovepress.com]
- 6. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients. | Read by QxMD [read.qxmd.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism Underlying Linezolid-induced Thrombocytopenia in a Chronic Kidney Failure Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PNU 142300 in Toxicology Studies
Introduction
PNU 142300 is one of the two major metabolites of the oxazolidinone antibiotic, linezolid (B1675486).[1][2] It is formed through the oxidation of linezolid's morpholine (B109124) ring.[1][2] While linezolid is a widely used antibiotic against multidrug-resistant Gram-positive bacteria, its use can be limited by hematologic toxicity, such as thrombocytopenia and myelosuppression.[3][4] Emerging evidence suggests that the accumulation of linezolid metabolites, including this compound, may contribute significantly to these adverse effects, particularly in patients with renal impairment.[1][5][6][7] These application notes provide a comprehensive overview of the current understanding of this compound's role in toxicology and present protocols for its analysis.
Toxicological Profile of this compound
The primary toxicological concern associated with this compound is its potential role in linezolid-induced hematologic toxicity. Several studies have demonstrated a correlation between elevated plasma concentrations of this compound and the development of thrombocytopenia and myelosuppression.[3][4][6][8] The accumulation of this metabolite is particularly pronounced in patients with renal dysfunction.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the association between this compound concentrations and linezolid-induced toxicities.
Table 1: this compound Concentrations and Thrombocytopenia
| Parameter | Thrombocytopenia Group | No Thrombocytopenia Group | p-value | Reference |
| This compound Ctrough (µg/mL) | Significantly higher | Lower | < 0.05 | [6] |
| This compound AUC24 (mg·h/L) | Significantly higher | Lower | < 0.05 | [6] |
Table 2: Predictive Thresholds for Linezolid-Induced Myelosuppression
| Parameter | Threshold | Associated Risk | Reference |
| This compound to Linezolid Ratio | > 1.31 | Increased risk of myelosuppression | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Serum/Plasma by UPLC-MS/MS
This protocol is based on methodologies described for the analysis of linezolid and its metabolites.[4]
1. Objective: To determine the concentration of this compound in human serum or plasma samples.
2. Materials:
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system
-
Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) or equivalent[4]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
This compound reference standard
-
Internal standard (IS), e.g., tedizolid[4]
-
Human serum/plasma samples
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of serum/plasma sample into a microcentrifuge tube.
-
Add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
4. UPLC Conditions:
-
Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.40 mL/min[4]
-
Gradient Elution Program:
-
0-0.5 min: 10% B
-
0.5-1.0 min: 10-90% B
-
1.0-2.0 min: 90% B
-
2.0-2.1 min: 90-10% B
-
2.1-3.0 min: 10% B (Re-equilibration)[4]
-
-
Injection Volume: 5 µL
5. MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Ion Transitions:
6. Calibration and Quantification:
-
Prepare calibration standards of this compound in blank serum/plasma over a linear range (e.g., 0.05–100 μg/ml).[4]
-
Analyze the calibration standards and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Linezolid and Postulated Role of this compound in Toxicity
The following diagram illustrates the metabolic conversion of linezolid to its major metabolites, this compound and PNU 142586, and the proposed link to hematologic toxicity.
Workflow for Investigating this compound-Associated Toxicity
The diagram below outlines a typical workflow for a clinical or preclinical study aimed at evaluating the toxicological effects of this compound.
The metabolite this compound is an important factor to consider in the toxicological assessment of linezolid therapy. Monitoring its concentration, especially in patients with renal impairment, may help in predicting and mitigating the risk of hematologic adverse events. The protocols and information provided herein serve as a valuable resource for researchers and drug development professionals investigating the toxicological implications of this compound. Further research is warranted to fully elucidate the specific molecular mechanisms by which this compound contributes to cellular toxicity.
References
- 1. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PNU 142300 in Pharmacokinetic Research
Introduction
PNU 142300 is a primary and microbiologically inactive metabolite of the oxazolidinone antibiotic, linezolid (B1675486).[1][2] It is formed through the oxidation of the morpholine (B109124) ring of the parent compound.[2] While pharmacologically inactive, the accumulation of this compound, particularly in patients with renal impairment, has been linked to an increased risk of linezolid-associated myelosuppression, a form of hematologic toxicity.[3][4] Consequently, the study of this compound pharmacokinetics is crucial for understanding and mitigating the toxic potential of linezolid, especially in vulnerable patient populations such as the elderly and those with decreased renal function.[3][5] These application notes provide a summary of key pharmacokinetic data and detailed protocols for the analysis of this compound in research settings.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize key pharmacokinetic parameters of this compound from population pharmacokinetic studies in adult and elderly patients. These data highlight the influence of renal function, as measured by creatinine (B1669602) clearance (CLcr), on the clearance and exposure of the metabolite.
Table 1: Population Pharmacokinetic Parameters of this compound in Adult Patients
| Parameter | Population Mean Value | Covariate Influence | Reference |
| Clearance (CL) | 7.27 L/h | Influenced by Creatinine Clearance (CLcr) | [6][7] |
| Volume of Distribution (Vd) | 47.1 L (assumed same as linezolid) | - | [6][7] |
Table 2: Steady-State Plasma Concentrations of this compound in Adult Patients Receiving Linezolid 600 mg Twice Daily
| Renal Function (CLcr) | Trough Concentration (Cmin) (μg/mL) | Area Under the Curve (AUC) (mg·h/L) | Reference |
| Normal (90 mL/min) | 0.3 | 9.3 | [7] |
| Severe Dysfunction (15 mL/min) | 2.2 | 50.8 | [7] |
Table 3: Population Pharmacokinetic Parameters of this compound in Elderly Patients (≥65 years)
| Parameter | Population Mean Value | Covariate Influence | Reference |
| Clearance (CL) | 1.57 L/h | Significantly influenced by Creatinine Clearance (CLcr) | [3][8] |
| Volume of Distribution (Vd) | 31.17 L (assumed same as linezolid) | - | [3][8] |
Table 4: Metabolite-to-Parent Drug Ratios and Toxicity Thresholds
| Parameter | Value | Clinical Significance | Reference |
| PNU-142300/Linezolid Cmin Ratio (Normal Renal Function) | 0.047 | Baseline ratio in patients with normal renal function. | [7] |
| PNU-142300/Linezolid Cmin Ratio (Severe Renal Dysfunction) | 0.133 | This ratio increases with declining renal function, indicating metabolite accumulation. | [7] |
| PNU-142300/Linezolid Concentration Ratio Cut-off for Myelosuppression Risk | 1.31 | A ratio higher than this value was identified as a risk factor for linezolid-associated myelosuppression. | [9] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Serum/Plasma by UPLC-MS/MS
This protocol is based on methodologies described for the simultaneous determination of linezolid and this compound.[9]
1. Objective: To accurately and precisely quantify the concentration of this compound in human serum or plasma samples.
2. Materials and Reagents:
- This compound reference standard
- Linezolid reference standard
- Internal Standard (IS), e.g., Tedizolid
- Acetonitrile (ACN), HPLC or LC-MS grade
- Formic acid, LC-MS grade
- Ultrapure water
- Human serum/plasma (drug-free for calibration standards and quality controls)
- Microcentrifuge tubes
- Pipettes and tips
3. Instrumentation:
- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- UPLC Column: Acquity UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 μm)[9]
4. Sample Preparation (Protein Precipitation): a. Pipette 50 µL of serum/plasma sample, calibration standard, or quality control into a microcentrifuge tube. b. Add 150 µL of ACN containing the internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube or vial for UPLC-MS/MS analysis.
5. UPLC Conditions:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.40 mL/min
- Gradient Program:
- 0-0.5 min: 10% B
- 0.5-1.0 min: 10% to 90% B
- 1.0-2.0 min: 90% B
- 2.0-2.1 min: 90% to 10% B
- 2.1-3.0 min: 10% B (Re-equilibration)
- Injection Volume: 5 µL
- Column Temperature: 40°C
6. Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
- This compound: m/z 369.96 → 327.98
- Linezolid: m/z 338.01 → 296.03
- Tedizolid (IS): m/z 370.98 → 342.99
- Optimize other parameters (e.g., capillary voltage, cone voltage, collision energy) for the specific instrument used.
7. Calibration and Quantification:
- Prepare calibration standards by spiking known concentrations of this compound into drug-free serum/plasma. A typical range is 0.05–100 µg/mL.
- Prepare quality control (QC) samples at low, medium, and high concentrations.
- Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration.
- Use a weighted (e.g., 1/x²) linear regression to fit the data.
- Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.
8. Method Validation:
- Assess the method for linearity, accuracy, precision (intra- and inter-day), selectivity, recovery, matrix effect, and stability according to regulatory guidelines.
Visualizations
Caption: Metabolic pathway of Linezolid to its major metabolites, this compound and PNU 142586.
Caption: Experimental workflow for a population pharmacokinetic study of Linezolid and this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. Population pharmacokinetic model of linezolid and its metabolite PNU-142300 in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of PNU-142300 from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142300 is an inactive metabolite of the oxazolidinone antibiotic, linezolid. Accurate quantification of PNU-142300 in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note provides a detailed protocol for the solid-phase extraction (SPE) of PNU-142300 from human plasma, a critical step for sample clean-up and concentration prior to downstream analytical procedures such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described reversed-phase SPE protocol is designed to deliver clean extracts and high analyte recovery.
Data Presentation
While specific SPE recovery data for PNU-142300 is not widely published, the following table summarizes typical performance data for the parent compound, linezolid, which is structurally related and exhibits similar polarity. These values can be considered as a benchmark for the expected performance of the presented protocol for PNU-142300.
| Analyte | Matrix | Extraction Method | Mean Recovery (%) | Analytical Method |
| Linezolid | Human Plasma | Solid-Phase Extraction | 89.1 - 93.7[1] | LC-MS/MS |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific laboratory conditions and analytical instrumentation.
Materials and Reagents:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg/1 mL)
-
Human plasma containing PNU-142300
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier for pH adjustment)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Autosampler vials
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Centrifuge the plasma sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 500 µL of supernatant, add 500 µL of water (or a suitable buffer to adjust pH) and vortex for 30 seconds. This dilution step reduces viscosity and potential matrix effects.
Solid-Phase Extraction Protocol:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed. This step solvates the functional groups of the stationary phase.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent bed. This prepares the stationary phase for the aqueous sample. Do not allow the cartridge to dry out between this step and sample loading.
-
Sample Loading: Load the pre-treated plasma sample (1 mL) onto the SPE cartridge. Apply a gentle vacuum to achieve a flow rate of approximately 1 mL/min. Slower flow rates can improve retention.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences that are not strongly retained on the sorbent, while the analyte of interest remains bound.
-
Elution: Elute PNU-142300 from the cartridge by passing 1 mL of acetonitrile through the sorbent bed. Collect the eluate in a clean collection tube.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical method. Vortex briefly and transfer to an autosampler vial for analysis.
Mandatory Visualization
Caption: Experimental workflow for the solid-phase extraction of PNU-142300.
References
Application Notes and Protocols for High-Throughput Screening Assays Targeting PNU-142300 Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142300 is a major metabolite of the oxazolidinone antibiotic Linezolid.[1][2] Linezolid undergoes metabolism primarily through the oxidation of its morpholine (B109124) ring, leading to the formation of two main metabolites: PNU-142586 and PNU-142300.[3] While Linezolid itself is an effective antibiotic, the accumulation of its metabolites, including PNU-142300, has been associated with adverse effects such as thrombocytopenia, particularly in patients with renal impairment.[2][4] Therefore, identifying small molecule inhibitors of PNU-142300 formation could represent a novel therapeutic strategy to mitigate Linezolid-induced toxicity.
These application notes provide a conceptual framework and detailed protocols for establishing a high-throughput screening (HTS) campaign to identify inhibitors of PNU-142300 formation. The proposed assays are designed to be robust, scalable, and suitable for screening large compound libraries.
Linezolid Metabolism and the PNU-142300 Formation Pathway
Linezolid is metabolized in humans through a chemical and enzymatic oxidation of the morpholine ring. One of the key pathways, the lactam pathway, is presumed to be enzymatic and results in the formation of the delta-amino acid metabolite, PNU-142300. Understanding this pathway is crucial for designing an effective screening assay.
Caption: Metabolic pathway of Linezolid to its major metabolites.
High-Throughput Screening Cascade
A tiered approach is recommended for an efficient HTS campaign. This involves a primary screen to identify initial hits, followed by secondary and counter-screens to confirm activity and eliminate false positives.
Caption: Proposed HTS workflow for identifying inhibitors of PNU-142300 formation.
Data Presentation
The following table summarizes the pharmacokinetic parameters of Linezolid and its metabolites, PNU-142300 and PNU-142586, in patients with normal and severe renal dysfunction. This data highlights the significant accumulation of the metabolites in patients with impaired renal function.
| Parameter | Normal Renal Function (CLcr: 90 mL/min) | Severe Renal Dysfunction (CLcr: 15 mL/min) |
| Linezolid Cmin (μg/mL) | 6.2 | 17.3 |
| PNU-142300 Cmin (μg/mL) | 0.3 | 2.2 |
| PNU-142586 Cmin (μg/mL) | 0.7 | 4.5 |
| Linezolid AUC (mg·h/L) | 233.2 | 488.7 |
| PNU-142300 AUC (mg·h/L) | 9.3 | 50.8 |
| PNU-142586 AUC (mg·h/L) | 25.7 | 107.1 |
| Data sourced from a population pharmacokinetic analysis.[4] |
Experimental Protocols
Primary High-Throughput Screening Assay: UPLC-MS/MS-based Quantification of PNU-142300
This assay aims to identify compounds that inhibit the formation of PNU-142300 from Linezolid in a human liver microsome (HLM) model.
Materials:
-
Human Liver Microsomes (HLMs)
-
Linezolid
-
PNU-142300 analytical standard
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (e.g., Tedizolid)[5][6]
-
384-well plates
-
UPLC-MS/MS system
Protocol:
-
Compound Plating: Prepare 384-well plates containing test compounds at a final concentration of 10 µM. Include positive controls (e.g., known broad-spectrum cytochrome P450 inhibitors) and negative controls (DMSO vehicle).
-
Reaction Mixture Preparation: Prepare a master mix containing HLMs (final concentration 0.5 mg/mL), NADPH regenerating system, and phosphate buffer.
-
Initiation of Reaction: Add Linezolid (final concentration 10 µM) to the compound plates.
-
Incubation: Add the HLM master mix to all wells to initiate the metabolic reaction. Incubate the plates at 37°C for 30 minutes.
-
Reaction Quenching: Stop the reaction by adding cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the plates to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
UPLC-MS/MS Analysis: Analyze the samples using a validated UPLC-MS/MS method for the quantification of PNU-142300.[5][6] The detection will be performed in multiple reaction monitoring (MRM) mode with specific ion transitions for PNU-142300 and the internal standard.[5]
-
Data Analysis: Calculate the percentage inhibition of PNU-142300 formation for each test compound relative to the DMSO controls. Identify hits as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).
Secondary Assay: Dose-Response and IC50 Determination
This assay confirms the activity of hits from the primary screen and determines their potency.
Protocol:
-
Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions) in 384-well plates.
-
Repeat the UPLC-MS/MS-based assay as described in the primary screen.
-
Data Analysis: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
Counter-Screen: Assessing Inhibition of PNU-142586 Formation
This assay is designed to assess the selectivity of the hit compounds by measuring their effect on the formation of the other major Linezolid metabolite, PNU-142586.
Protocol:
-
Follow the same protocol as the primary UPLC-MS/MS assay.
-
UPLC-MS/MS Analysis: Modify the UPLC-MS/MS method to simultaneously quantify PNU-142586.
-
Data Analysis: Calculate the percentage inhibition of PNU-142586 formation. Compounds that selectively inhibit PNU-142300 formation without significantly affecting PNU-142586 formation are prioritized for further development.
Conclusion
The provided application notes and protocols outline a comprehensive strategy for the high-throughput screening of inhibitors of PNU-142300 formation. By employing a robust primary assay followed by confirmatory and selectivity screens, this workflow can efficiently identify and characterize novel compounds with the potential to reduce Linezolid-associated toxicity. The successful implementation of these assays will facilitate the discovery of new therapeutic agents to improve the safety profile of Linezolid treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PNU 142300 Synthesis Reactions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of PNU 142300, a key metabolite of the antibiotic linezolid.
Troubleshooting Guides
This section provides detailed solutions in a question-and-answer format to address common issues encountered during the synthesis of this compound.
Issue 1: Low Yield or No Product Formation in the O-alkylation Step
Q: I am attempting the Williamson ether synthesis to introduce the ethoxyacetic acid side chain, but I am observing very low yields of the desired O-alkylated product. What are the potential causes and how can I troubleshoot this?
A: Low yields in this step are a common problem, often due to competing side reactions or suboptimal reaction conditions. Here are the primary factors to investigate:
-
Competition with O-acylation: A significant side reaction is the O-acylation of the hydroxyl group, especially when using less bulky bromoacetate (B1195939) derivatives.[1] One study reported that using benzyl (B1604629) bromoacetate resulted in mainly the O-acylated product.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF can sometimes favor the undesired O-acylation.[1]
-
Steric Hindrance: While a bulky alkylating agent like tert-butyl bromoacetate is used to suppress O-acylation, the reaction can be sluggish, leading to low conversion if the conditions are not optimized.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the O-alkylation step.
Recommended Solutions:
-
Employ a Bulky Alkylating Agent: Use tert-butyl bromoacetate. Its steric bulk hinders the competing O-acylation reaction.[1]
-
Utilize Biphasic Conditions with a Phase-Transfer Catalyst: A highly effective method involves using a biphasic system (e.g., toluene (B28343)/water) with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (nBu4NHSO4) and a strong base like sodium hydroxide (B78521) (NaOH).[1] This approach has been shown to provide the desired O-alkylated product quantitatively.[1]
-
Optimize Base and Solvent: If not using biphasic conditions, screen different bases and solvents. A milder base or a non-polar solvent might reduce the rate of the competing O-acylation.
Issue 2: Formation of a Cyclic Byproduct
Q: During the synthesis of the PNU-142586 precursor, I observed the formation of an unexpected lactone byproduct. What causes this and how can it be avoided?
A: The formation of a cyclic byproduct, specifically a lactone, can occur after the removal of the tert-butyldimethylsilyl (TBS) protecting group.[1] The generated alkoxide can intramolecularly attack an adjacent ester moiety, leading to lactonization.[1]
Prevention Strategy:
-
Sequence of Deprotection Steps: To avoid this intramolecular cyclization, it is crucial to perform the deprotection of the TBS group at a later stage in the synthesis, after the modification of the ester group.[1]
Frequently Asked Questions (FAQs)
Q1: What is the overall yield and purity I can expect for the synthesis of this compound?
A1: Reported overall yields and purities for multi-step syntheses of this compound vary. One reported synthesis starting from a key intermediate gives a total yield of 78% with a purity of 98.62%.[2] Another route reports an overall yield of 11% over 17 steps.
Q2: Are there any specific safety precautions I should take during the synthesis?
A2: Standard laboratory safety procedures should be followed. Some of the reagents used, such as sodium hydride and strong bases, are hazardous and require careful handling in an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the progress of the reactions. For the final product, high-performance liquid chromatography (HPLC) is used to determine purity.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the O-alkylation Step
| Alkylating Agent | Base | Solvent System | Phase-Transfer Catalyst | Yield of O-alkylated Product | Reference |
| Benzyl bromoacetate | NaH | DMF/THF | None | Negligible (O-acylation predominates) | [1] |
| tert-Butyl bromoacetate | - | - | - | <10% (sluggish reaction) | [1] |
| tert-Butyl bromoacetate | NaOH | Toluene/H2O | nBu4NHSO4 | Quantitative | [1] |
Experimental Protocols
Key Experiment: O-alkylation using Biphasic Conditions
This protocol is adapted from a successful synthesis of a this compound precursor.[1]
Materials:
-
Protected this compound precursor (with free hydroxyl group)
-
tert-Butyl bromoacetate
-
Tetrabutylammonium hydrogen sulfate (nBu4NHSO4)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Toluene
-
Deionized water
Procedure:
-
Dissolve the protected this compound precursor in toluene in a round-bottom flask.
-
Add tert-butyl bromoacetate and tetrabutylammonium hydrogen sulfate to the solution.
-
Add the aqueous sodium hydroxide solution to the flask.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Mandatory Visualization
Signaling Pathway: Simplified Synthetic Pathway to this compound
Caption: Simplified synthetic pathway for this compound.
Logical Relationship: O-alkylation vs. O-acylation
Caption: Factors influencing the competition between O-alkylation and O-acylation.
References
Technical Support Center: PNU 142300 Analysis via UPLC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of PNU 142300 in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended UPLC-MS/MS method for this compound quantification?
A1: A validated method utilizes a Waters ACQUITY UPLC I-Class system with a Xevo TQ-S mass spectrometer. The key parameters are summarized in the tables below. This method has been successfully applied for the determination of this compound in human serum.[1][2]
Q2: What are the optimal mass spectrometric settings for this compound?
A2: For high sensitivity and specificity, Multiple Reaction Monitoring (MRM) mode is employed. The recommended ion transition for this compound is m/z 369.96 → 327.98.[1][2][3] It is crucial to use a suitable internal standard (IS), such as tedizolid (B1663884) (m/z 370.98 → 342.99), to ensure accuracy.[1][2]
Q3: What is a suitable internal standard (IS) for this compound analysis?
A3: Tedizolid has been successfully used as an internal standard for the UPLC-MS/MS analysis of this compound.[1][2] Alternatively, a deuterated internal standard, d3-Linezolid, has also been reported in methods for the broader analysis of Linezolid (B1675486) and its metabolites.[4]
Q4: What is the expected linearity range for this method?
A4: The described method demonstrates good linearity for this compound in the calibration range of 0.05–100 μg/ml.[1][2] Another reported method showed linearity for this compound at concentrations ranging from 0.1–50 μg/mL.[4]
Experimental Protocols
A detailed methodology for the analysis of this compound in human serum is provided below.[1][2]
Sample Preparation
-
Pipette 100 µl of serum sample into a 1.5 ml microcentrifuge tube.
-
Spike with 20 µl of the internal standard working solution (e.g., 5.0 μg/ml tedizolid) and vortex for 30 seconds.
-
Precipitate proteins by adding 300 µl of acetonitrile.
-
Vortex the mixture vigorously for 1.0 minute.
-
Centrifuge at 13,000 g for 10 minutes at room temperature.
-
Transfer 100 µl of the clear supernatant to an auto-sampler vial.
-
Inject 0.2 µl of the solution into the UPLC-MS/MS system.[1]
UPLC Conditions
| Parameter | Value |
| System | Waters ACQUITY UPLC I-Class |
| Column | Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.40 ml/min |
| Injection Volume | 0.2 µl |
| Gradient Program | Time (min) |
| 0 - 0.5 | |
| 0.5 - 1.0 | |
| 1.0 - 2.0 | |
| 2.0 - 2.1 | |
| 2.1 - 3.0 |
MS/MS Conditions
| Parameter | This compound | Tedizolid (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 369.96 | 370.98 |
| Product Ion (m/z) | 327.98 | 342.99 |
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Column degradation or contamination.
-
Solution:
-
Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol).
-
If the problem persists, replace the column with a new one of the same type.
-
Ensure proper sample clean-up to minimize matrix effects.
-
-
Possible Cause: Incompatible sample solvent.
-
Solution: Ensure the final sample solvent is similar in composition to the initial mobile phase to avoid solvent effects.
Issue 2: Low Signal Intensity or No Peak Detected
-
Possible Cause: MS source contamination.
-
Solution: Clean the mass spectrometer source, including the capillary and cone, according to the manufacturer's instructions.
-
Possible Cause: Incorrect MRM transitions.
-
Solution: Verify that the correct precursor and product ion m/z values for this compound (369.96 → 327.98) and the internal standard are entered in the instrument method.[1][2]
-
Possible Cause: Sample degradation.
-
Solution: Ensure proper storage of stock solutions and samples. Prepare fresh calibration standards and quality control samples.
Issue 3: High Background Noise
-
Possible Cause: Contaminated mobile phase or solvents.
-
Solution: Use high-purity, LC-MS grade solvents and additives (e.g., formic acid). Prepare fresh mobile phases daily.
-
Possible Cause: Carryover from previous injections.
-
Solution: Implement a robust needle and injection port washing procedure in your method. Inject a blank solvent after a high concentration sample to check for carryover.
Issue 4: Inconsistent Retention Times
-
Possible Cause: Pump malfunction or leaks.
-
Solution: Check the UPLC system for any leaks. Monitor the pump pressure for stability. Perform pump calibration and maintenance as needed.
-
Possible Cause: Inconsistent mobile phase composition.
-
Solution: Ensure mobile phase components are accurately measured and well-mixed. Degas the mobile phases before use.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
PNU 142300 stability in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of PNU 142300 under various storage conditions. The guides and FAQs are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is one of the two major metabolites of the oxazolidinone antibiotic, linezolid (B1675486). It is formed in vivo through the oxidation of linezolid's morpholine (B109124) ring.[1][2] this compound is considered an inactive metabolite and does not possess the antibacterial activity of its parent compound, linezolid.[3] Therefore, it does not have a direct signaling pathway or mechanism of action related to antibacterial efficacy. Its primary relevance is in the context of linezolid's metabolism and pharmacokinetics.
Q2: How is this compound formed from Linezolid?
This compound is formed from the metabolic oxidation of the morpholine ring of linezolid. This biotransformation is a key pathway in the clearance of linezolid from the body.
Troubleshooting Guides
Issue: Unexpected degradation of this compound in plasma/serum samples.
Possible Cause 1: Improper Storage Temperature.
-
Recommendation: Ensure samples are stored at appropriate temperatures. For long-term storage (up to 30 days), plasma samples containing this compound have been shown to be stable when frozen.[4][5] One study indicates stability at -80°C until analysis.
Possible Cause 2: Multiple Freeze-Thaw Cycles.
-
Recommendation: Minimize the number of freeze-thaw cycles. This compound in plasma has demonstrated stability for up to three freeze-thaw cycles.[4][5] Aliquoting samples into smaller volumes before freezing can help avoid repeated thawing of the entire sample.
Possible Cause 3: Extended Time at Room Temperature.
-
Recommendation: Process samples promptly. While some studies show stability for short periods at room temperature, prolonged exposure should be avoided.
Stability Data in Biological Matrices
The stability of this compound has been primarily evaluated in human plasma and serum, which is critical for pharmacokinetic and therapeutic drug monitoring studies.
| Condition | Matrix | Duration | Stability | Reference |
| Freeze-Thaw Cycles | Plasma | 3 cycles | Stable | [4][5] |
| Long-Term Storage | Plasma | Up to 30 days | Stable (Frozen) | [4][5] |
| Autosampler Storage | Plasma Extracts | Over 48 hours | Stable (4°C) | [4] |
| Short-Term Storage | Serum | 4 hours | Stable (Room Temp) | |
| Long-Term Storage | Serum | At least 3 weeks | Stable (-40°C) | |
| Autosampler Storage | Serum | 8 hours | Stable (10°C) |
Stability of this compound as a Chemical Substance
Currently, there is limited publicly available data on the stability of this compound as a pure solid or in various non-biological solutions. Most research has focused on its stability within biological matrices for analytical purposes.[6]
For researchers working with this compound as a chemical standard or in formulations, it is advisable to perform in-house stability studies under specific experimental conditions. In the absence of direct data for this compound, information on its parent compound, linezolid, may offer some preliminary guidance, though it should be interpreted with caution as the stability profiles of a parent drug and its metabolite can differ significantly.[6]
Experimental Protocols
Protocol: Stability Assessment of this compound in Plasma
This protocol outlines a general procedure for assessing the stability of this compound in plasma, based on methodologies described in published research.[4][5]
Methodology:
-
Sample Preparation: Spike blank human plasma with known concentrations of this compound to prepare quality control (QC) samples at low, medium, and high concentrations.
-
Stability Conditions:
-
Freeze-Thaw Stability: Subject aliquots of QC samples to three cycles of freezing (e.g., at -20°C or -80°C) and thawing at room temperature.
-
Long-Term Stability: Store aliquots of QC samples at a frozen temperature (e.g., -20°C or -80°C) for a defined period (e.g., 7, 14, and 30 days).
-
Short-Term (Bench-Top) Stability: Keep aliquots of QC samples at room temperature for a defined period (e.g., 4, 8, and 24 hours).
-
-
Sample Processing: After exposure to the respective storage conditions, process the samples. A common method is protein precipitation with a solvent like acetonitrile.
-
Analytical Measurement: Analyze the concentration of this compound in the processed samples using a validated analytical method, such as Ultra-Performance Liquid Chromatography (UPLC) or UPLC-Tandem Mass Spectrometry (UPLC-MS/MS).[4][5]
-
Data Analysis: Compare the mean concentration of the stability-tested samples to that of freshly prepared control samples. The stability is often expressed as the percentage of the initial concentration remaining.
Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and identifying potential degradation products. As of the current literature, specific forced degradation studies on this compound are not widely reported. Such studies would typically involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light.
While detailed degradation pathways for this compound are not available, the focus of research has been on its formation from linezolid. The stability of linezolid has been more extensively studied under forced degradation conditions, showing susceptibility to alkaline and oxidative environments.[6] However, this does not directly translate to the stability profile of this compound. Researchers are encouraged to perform specific forced degradation studies on this compound to establish its degradation profile and develop stability-indicating analytical methods.
References
- 1. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
Technical Support Center: PNU-142300 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of PNU-142300, a major metabolite of the antibiotic Linezolid.
Troubleshooting Guide: Common Impurities and Synthesis Challenges
This guide addresses specific issues that may arise during the synthesis of PNU-142300, focusing on impurity formation and reaction inefficiencies.
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of desired O-alkylated product with a significant amount of a byproduct. | Compensating O-acylation side reaction: When using a strong base like sodium hydride (NaH) with an alkylating agent such as benzyl (B1604629) bromoacetate (B1195939), O-acylation can compete with the desired O-alkylation, leading to the formation of an ester byproduct instead of the ether.[1] | - Change the reaction conditions: Switch to a biphasic system with excess tert-butyl bromoacetate to favor the O-alkylation reaction.[1]- Use a bulkier alkylating agent: Employing a sterically hindered agent like tert-butyl bromoacetate can suppress the competing O-acylation.[1] |
| Appearance of an additional peak in HPLC analysis post-purification, especially after storage. | Acid-catalyzed cyclization: If the trifluoroacetic acid (TFA) salt of PNU-142300 is stored in solution, it can undergo gradual decomposition through acid-catalyzed cyclization, forming a cyclic byproduct.[1] | - Neutralize the TFA salt: Immediately after purification, neutralize the TFA salt to obtain the free base of PNU-142300, which is more stable.- Control storage conditions: Store the final compound in a dry, solid state at recommended temperatures to minimize degradation. |
| Presence of unreacted starting materials in the crude product. | Incomplete reaction: This can be due to insufficient reaction time, inadequate temperature, or stoichiometric imbalances of reagents. | - Optimize reaction time and temperature: Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.- Adjust stoichiometry: A slight excess of one reagent may be necessary to drive the reaction to completion. |
| Residual solvents detected in the final product. | Ineffective purification/drying: Solvents used during the synthesis or purification (e.g., DMF, THF, CH2Cl2) may not be completely removed. | - Implement appropriate drying techniques: Utilize high vacuum drying at a suitable temperature to remove residual solvents.- Select appropriate purification methods: Techniques like recrystallization or column chromatography should be optimized for solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in PNU-142300 synthesis?
A1: The most common impurities can be categorized as:
-
Process-Related Impurities: These include byproducts from side reactions (e.g., O-acylated product), unreacted starting materials, and intermediates.
-
Degradation Products: A notable example is the cyclic byproduct formed from the acid-catalyzed decomposition of the PNU-142300 TFA salt.[1]
-
Reagent-Related Impurities: This category includes residual solvents, catalysts, and other reagents that are not fully removed during workup and purification.
Q2: How can I detect and quantify impurities in my PNU-142300 sample?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are highly effective methods for the detection, quantification, and identification of PNU-142300 and its impurities. These techniques offer the sensitivity and specificity required for impurity profiling.
Q3: My synthesis of the common intermediate 4 is resulting in low yields. What could be the issue?
A3: The synthesis of the common synthetic intermediate for PNU-142300 involves multiple steps. Low yields in any of these steps, such as the initial nucleophilic substitution or the subsequent cyclization to form the oxazolidinone ring, will impact the overall yield. It is crucial to optimize the reaction conditions, including temperature, reaction time, and reagent purity, for each step.
Q4: Is there a preferred synthetic route to minimize impurities?
A4: A synthetic strategy that utilizes protective groups, such as a 2-nitrobenzensulfonyl (Ns) group, can allow for selective N-alkylation and potentially lead to a cleaner reaction profile with fewer byproducts. Additionally, employing biphasic reaction conditions for the O-alkylation step has been shown to improve the yield of the desired product and reduce side reactions.[1]
Experimental Protocols
General Protocol for Impurity Analysis by HPLC
This protocol provides a general method for the analysis of PNU-142300 and the detection of potential impurities.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a PNU-142300 reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare working standard solutions by diluting the stock solution to various concentrations to create a calibration curve.
-
Dissolve the synthesized PNU-142300 sample in the same solvent to a known concentration.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where PNU-142300 has significant absorbance.
-
Injection Volume: 5-10 µL.
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve and determine the retention time of PNU-142300.
-
Inject the sample solution.
-
Identify the PNU-142300 peak based on its retention time. Any other peaks are potential impurities.
-
Quantify the impurities by comparing their peak areas to the peak area of the PNU-142300 standard.
-
Visualizations
Logical Workflow for Troubleshooting PNU-142300 Synthesis Impurities
Caption: Troubleshooting workflow for PNU-142300 synthesis.
Signaling Pathway of Potential Impurity Formation
Caption: Competing reaction pathways in PNU-142300 synthesis.
References
Technical Support Center: Synthesis of PNU 142300
Welcome to the technical support center for the synthesis of PNU 142300. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the reported overall yields for the synthesis of this compound?
A1: The overall yield of this compound synthesis can vary significantly depending on the chosen synthetic route. Reported yields range from 11% for a 17-step synthesis involving a 2-nitrobenzenesulfonyl (Ns) protecting group to as high as 78% for a route starting from 3,4-difluoronitrobenzene (B149031).[1][2]
Q2: I am observing low yields during the O-alkylation step. What are the common causes and solutions?
A2: Low yields in the O-alkylation step are a known challenge. One common issue is the competing O-acylation side reaction, especially when using alkylating agents like benzyl (B1604629) bromoacetate (B1195939).[3][4] Here are some troubleshooting strategies:
-
Choice of Alkylating Agent: Using a bulkier alkylating agent such as tert-butyl bromoacetate can help suppress O-acylation, although the reaction might be sluggish.[3][4]
-
Reaction Conditions: Biphasic reaction conditions using a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) have been shown to quantitatively yield the desired O-alkylated product.[1][3]
-
Base Selection: The choice of base is critical. Sodium hydride (NaH) has been reported to favor the undesired O-acylation.[3][4]
Q3: My carboxylic acid intermediate appears to be unstable. How can I prevent its degradation?
A3: Instability of carboxylic acid intermediates, potentially due to cleavage of a TBS ether and subsequent lactonization, has been observed.[3] To mitigate this, immediate neutralization of the carboxylic acid with a base like tetrabutylammonium hydroxide (B78521) to form its salt is recommended.[3]
Q4: What are the key considerations for the deprotection steps in the synthesis of this compound?
A4: The final deprotection steps are crucial for obtaining the target compound. For instance, the removal of a tert-butyl group can be achieved using trifluoroacetic acid (TFA), followed by neutralization with a base like 1 M sodium hydroxide to yield the sodium salt of this compound.[1] When multiple protecting groups are present, their selective removal is key. For example, a tert-butyldimethylsilyl (TBS) group can be removed using tetrabutylammonium fluoride (B91410) (TBAF).[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Overall Yield in Multi-Step Synthesis
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Synthetic Route | Evaluate alternative synthetic strategies. A route starting from 3,4-difluoronitrobenzene has a reported total yield of 78%, significantly higher than the 11% yield from a route using an Ns-protecting group.[1][2] | Significant improvement in the overall yield of this compound. |
| Accumulated Losses Over Many Steps | Optimize each reaction step individually to maximize yield. Even small improvements in each step can lead to a large increase in the overall yield. | Higher purity of intermediates and an improved overall yield. |
| Impure Starting Materials or Reagents | Ensure the purity of all starting materials and reagents through appropriate purification techniques and analytical verification. | Reduced side reactions and improved reaction efficiency. |
Issue 2: Poor Yield in the O-Alkylation Step
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Competing O-acylation | Switch from less bulky alkylating agents (e.g., benzyl bromoacetate) to bulkier ones (tert-butyl bromoacetate).[3][4] | Suppression of the O-acylation side reaction and increased formation of the desired O-alkylated product. |
| Inefficient Reaction Conditions | Employ biphasic conditions with a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate).[1] | Quantitative conversion to the desired O-alkylated product. |
| Inappropriate Base | Avoid strong bases like NaH that may promote O-acylation.[3][4] Consider weaker bases or alternative reaction conditions. | Minimized side reactions and improved yield of the target product. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Strategy | Number of Steps | Overall Yield | Reference |
| Route A | N/A (Ns-protected intermediate) | Selective N-alkylation using a 2-nitrobenzenesulfonyl (Ns) protecting group.[1] | 17 | 11% | [1] |
| Route B | 3,4-difluoronitrobenzene | Sequential nucleophilic substitution, protection, reduction, condensation, and cyclization.[2] | N/A | 78% | [2] |
| Route C | N/A (Common synthetic intermediate 4) | O-alkylation under biphasic conditions.[3] | N/A | N/A (Quantitative yield for O-alkylation step) | [3] |
Experimental Protocols
Protocol 1: O-Alkylation under Biphasic Conditions
This protocol is adapted from the procedure described by Sugai et al.[1] for the O-alkylation of the primary alcohol derivative (16).
-
Reaction Setup: To a solution of the primary alcohol derivative (16) in dichloromethane (B109758) (DCM), add an excess of tert-butyl bromoacetate.
-
Addition of Catalyst and Base: Add tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst and a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2 hours.
-
Work-up: Separate the organic layer, dry it over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by high-performance liquid chromatography (HPLC) to obtain the desired O-alkylated product (17).
Protocol 2: Deprotection and Final Salt Formation
This protocol is based on the final steps of the synthesis reported by Ito et al.[1]
-
Removal of Ns group: Treat the Ns-protected intermediate with thiophenol and potassium carbonate in N,N-dimethylformamide (DMF) at room temperature for 6 hours.
-
Removal of tert-butyl group: To a solution of the deprotected intermediate in dichloromethane (DCM), add trifluoroacetic acid (TFA) and stir for 1 hour at room temperature.
-
Neutralization and Salt Formation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and add 1 M sodium hydroxide (NaOH) dropwise to neutralize the solution and form the sodium salt of this compound.
-
Purification: Purify the final product using a Sep-Pak C18 cartridge with a water-methanol gradient.
Visualizations
Caption: Troubleshooting workflow for improving this compound synthesis yield.
Caption: Comparison of two synthetic routes to this compound.
References
- 1. A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia [mdpi.com]
- 2. Synthesis of the Major Linezolid Metabolites, PNU-142300 and PNU-142586 [cjph.com.cn]
- 3. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PNU-142300 Analysis in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of PNU-142300.
Frequently Asked Questions (FAQs)
Q1: What is PNU-142300 and why is its accurate quantification important?
PNU-142300 is a primary metabolite of the oxazolidinone antibiotic linezolid (B1675486).[1][2][3] Accurate measurement of PNU-142300 is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, especially in patients with renal impairment where accumulation of metabolites may occur.[4][5][6]
Q2: What are the common causes of signal suppression in the LC-MS analysis of PNU-142300?
Signal suppression in LC-MS analysis, a type of matrix effect, can lead to inaccurate and unreliable results.[7][8][9] For PNU-142300, which is often analyzed in complex biological matrices like plasma or serum, the primary causes include:
-
Co-eluting Endogenous Components: Compounds from the biological matrix, such as phospholipids, salts, and proteins, can elute at the same time as PNU-142300 and compete for ionization in the MS source, thereby reducing the analyte's signal.[7][10][11]
-
Poor Chromatographic Resolution: Inadequate separation of PNU-142300 from other matrix components can lead to ion suppression.[7][11]
-
Suboptimal Ion Source Parameters: Incorrect settings for temperatures, gas flows, or voltages in the mass spectrometer's ion source can result in inefficient ionization of the target analyte.[7][11]
-
High Analyte Concentration: At very high concentrations, the detector response for an analyte can become non-linear, which can be mistaken for suppression.[12]
Q3: How can I detect and quantify signal suppression for my PNU-142300 assay?
Two primary methods are used to assess signal suppression:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression occurs. A standard solution of PNU-142300 is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. A dip in the constant baseline signal of PNU-142300 indicates the retention times at which matrix components are eluting and causing suppression.[13][14]
-
Matrix Effect Evaluation: This quantitative method compares the response of PNU-142300 in a pure solvent to its response in an extracted blank matrix spiked with the same concentration of the analyte. The percentage matrix effect can be calculated, with a value less than 100% indicating ion suppression.[13][14]
Troubleshooting Guides
Problem: Low or inconsistent signal intensity for PNU-142300.
This is a common indicator of signal suppression. The following troubleshooting steps can help identify and resolve the issue.
Step 1: Evaluate Sample Preparation
Inadequate sample cleanup is a major contributor to matrix effects.[7][15] Consider the following sample preparation techniques to remove interfering substances.
-
Protein Precipitation (PPT): A simple and rapid method, but it may not be sufficient for removing all interfering components.[15]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning PNU-142300 into an immiscible organic solvent, leaving many matrix components behind.[7]
-
Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup by selectively retaining PNU-142300 on a solid sorbent while interfering compounds are washed away.[7][10]
Experimental Protocol: Comparison of Sample Preparation Methods
To determine the most effective sample preparation technique for your PNU-142300 analysis, perform the following experiment:
-
Sample Spiking: Spike a known concentration of PNU-142300 into blank plasma or serum.
-
Parallel Extraction: Aliquot the spiked sample and process it using PPT, LLE, and SPE methods in parallel.
-
Analysis: Analyze the final extracts by LC-MS.
-
Comparison: Compare the peak area and signal-to-noise ratio of PNU-142300 from each extraction method.
The following table summarizes typical recovery and matrix effect values for different sample preparation methods.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85 - 100 | 40 - 70 |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 70 - 90 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 90 - 100 |
Note: These are representative values and will vary depending on the specific matrix and experimental conditions.
Step 2: Optimize Chromatographic Conditions
Improving the separation of PNU-142300 from co-eluting matrix components can significantly reduce ion suppression.[7]
-
Column Chemistry: If using a standard C18 column, consider switching to a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter selectivity.
-
Gradient Optimization: Adjust the mobile phase gradient to better resolve PNU-142300 from early-eluting salts and late-eluting phospholipids. A shallower gradient around the elution time of PNU-142300 can improve resolution.
-
Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce suppression.[8]
Step 3: Utilize an Internal Standard
Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for signal suppression.[7] A SIL-IS of PNU-142300 will co-elute and experience the same degree of ion suppression as the analyte. By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of variable matrix effects.
Step 4: Optimize Mass Spectrometer Source Parameters
Ensure the ion source is operating under optimal conditions for PNU-142300.
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for molecules like PNU-142300. Test both positive and negative ionization modes to determine which provides a better signal.
-
Source Parameters: Systematically optimize source parameters such as capillary voltage, gas temperatures, and gas flow rates to maximize the signal for PNU-142300.
Visual Guides
The following diagrams illustrate key workflows and concepts for troubleshooting signal suppression.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 3. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. providiongroup.com [providiongroup.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
PNU-142300 Sample Preparation Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the preparation of PNU-142300 samples for experimental use. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is PNU-142300 and why is its proper sample preparation important?
A1: PNU-142300 is a primary metabolite of the oxazolidinone antibiotic, Linezolid.[1] While often described as an inactive metabolite, recent studies suggest a potential link between the accumulation of PNU-142300 and Linezolid-induced thrombocytopenia, particularly in patients with renal impairment.[2][3] Therefore, accurate and reproducible sample preparation is crucial for reliable experimental results in pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and investigations into its potential biological effects.
Q2: What are the known solubility characteristics of PNU-142300?
A2: PNU-142300 is reported to be slightly soluble in both Dimethyl Sulfoxide (DMSO) and water. For analytical purposes, stock solutions have been successfully prepared in water or methanol (B129727) at a concentration of 1 mg/mL.[4] For in vitro assays, DMSO is a common solvent for initial stock solutions of small molecules with poor aqueous solubility.
Q3: How should I store PNU-142300 in its solid form and as a stock solution?
A3: Proper storage is essential to maintain the integrity of PNU-142300.
-
Solid Form: Store in a cool, dark, and dry place. For long-term storage, it is advisable to follow the manufacturer's recommendations, which may include refrigeration or freezing.[5]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO or methanol. It is highly recommended to create single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation and precipitation.[5] Store these aliquots at -20°C or -80°C, protected from light.[5]
Q4: How many times can a stock solution of PNU-142300 be subjected to freeze-thaw cycles?
A4: To ensure the stability and integrity of the compound, it is best to avoid repeated freeze-thaw cycles. The recommended practice is to prepare single-use aliquots of your stock solution. If this is not practical, limit the number of freeze-thaw cycles to a maximum of three to five.[5]
Troubleshooting Guide
Problem 1: PNU-142300 is not dissolving completely in my chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the dissolution process may be incomplete.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that you are using a recommended solvent. While slightly soluble in water, DMSO is often a better choice for creating high-concentration stock solutions for poorly aqueous-soluble compounds.[6]
-
Gentle Warming: Briefly warm the solution in a 37°C water bath to aid dissolution.[5]
-
Sonication: Use a sonicator bath to help break up any precipitate and facilitate dissolution.[5][7]
-
Reduce Concentration: If the above steps do not work, you may need to prepare a stock solution at a lower concentration.
-
Problem 2: After diluting my DMSO stock solution of PNU-142300 into an aqueous buffer for my experiment, a precipitate forms.
-
Possible Cause: The compound is precipitating out of the aqueous solution due to its low aqueous solubility. This is a common issue when diluting a DMSO stock into a buffer.
-
Troubleshooting Steps:
-
Serial Dilutions in DMSO: It is advisable to perform initial serial dilutions in DMSO before the final dilution into the aqueous buffer.
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible (typically below 0.5%) to minimize solvent effects and reduce the risk of precipitation.[8]
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to help keep the compound in solution.[9]
-
Use of Solubilizing Agents: In some cases, the inclusion of a small amount of a biocompatible surfactant or other solubilizing agent in the assay buffer may improve solubility.[9]
-
Problem 3: I am observing inconsistent or no effect of PNU-142300 in my experiments.
-
Possible Cause: This could be due to several factors, including compound degradation, inaccurate concentration due to precipitation, or adsorption to plasticware.
-
Troubleshooting Steps:
-
Check Storage and Handling: Ensure that the compound and its solutions have been stored correctly and that freeze-thaw cycles have been minimized.[5]
-
Prepare Fresh Solutions: If there is any doubt about the stability of your stock solution, prepare a fresh one from the solid compound.
-
Verify Concentration: If possible, analytically verify the concentration of your stock solution.
-
Consider Adsorption: Some compounds can adsorb to the surface of plastic labware, which reduces the effective concentration in the experiment. Using low-adhesion plastics or including a carrier protein like BSA in the buffer can sometimes mitigate this.[9]
-
Data Presentation
Table 1: UPLC Method Parameters for PNU-142300 Analysis in Human Plasma
| Parameter | Value |
| Column | ACQUITY UPLC HSS T3 |
| Mobile Phase | Acetonitrile (B52724) and Buffer A |
| Flow Rate | 0.40 mL/min |
| Detection Wavelength | 254 nm |
| Internal Standard | p-Toluic acid |
| Linearity Range | 0.2 to 20.0 µg/mL |
| Intra-assay Accuracy | 93.59–106.86% |
| Inter-assay Accuracy | 89.49–109.51% |
| Intra-assay Precision (RSD%) | <2.0% |
| Inter-assay Precision (RSD%) | <4.0% |
Data sourced from J-Stage.[4]
Table 2: UPLC-MS/MS Method Parameters for PNU-142300 Analysis in Human Serum
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.40 mL/min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Transition (m/z) | 369.96 → 327.98 |
| Internal Standard | Tedizolid |
| Linearity Range | 0.05–100 µg/ml |
| Intra-day Precision | Below 14.2% |
| Inter-day Precision | Below 14.2% |
| Accuracy | -9.7 to 12.8% |
Data sourced from Frontiers in Pharmacology.
Experimental Protocols
Protocol 1: Preparation of PNU-142300 Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of PNU-142300 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. A brief sonication or gentle warming (37°C) can be used to aid dissolution if necessary.[5]
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Sample Preparation for UPLC Analysis of PNU-142300 from Human Plasma
-
Sample Collection: Collect 100 µL of a plasma sample in a 1.5 mL centrifuge tube.
-
Internal Standard Addition: Add 5 µL of the internal standard (p-toluic acid) to the plasma sample.
-
Protein Precipitation: Add 200 µL of acetonitrile to the mixture. Vortex and then centrifuge at 15,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the resulting supernatant to a fresh centrifuge tube.
-
Dilution: Add 500 µL of Buffer A to the supernatant and vortex the mixture.
-
Injection: Inject 8 µL of the final solution into the UPLC system for analysis.
This protocol is adapted from the method described in J-Stage.[4]
Visualizations
Caption: Metabolic pathway of Linezolid to its primary metabolites.
Caption: Experimental workflow for preparing PNU-142300 solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: PNU 142300 Trifluoroacetic Acid Salt
PNU 142300 is a metabolite of the antibiotic linezolid.[1] As with many synthetic peptides and small molecules, it is often supplied as a TFA salt, a byproduct of the purification process. While generally stable, the trifluoroacetate (B77799) counter-ion can sometimes influence the compound's behavior in experimental settings. This guide addresses potential stability and handling issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound TFA salt?
For long-term stability, this compound TFA salt should be stored in its lyophilized form at -20°C or -80°C in a tightly sealed container to protect it from moisture.[2][3]
Q2: How should I prepare stock solutions of this compound TFA salt?
It is recommended to prepare stock solutions in a high-quality, anhydrous organic solvent such as DMSO or DMF. Based on general solubility principles for similar compounds, aqueous solubility might be limited. For biological assays, further dilution of the organic stock solution into your aqueous experimental buffer is advised.
Q3: Can the trifluoroacetic acid (TFA) counter-ion interfere with my experiments?
Yes, residual TFA from the purification process can be acidic and may alter the pH of your experimental system, especially in poorly buffered solutions.[4] It can also exhibit cytotoxicity at higher concentrations, potentially affecting cell-based assays.[4]
Q4: Is this compound TFA salt sensitive to light?
While specific photostability data for this compound is unavailable, it is good practice to protect all research compounds from prolonged exposure to light by storing them in amber vials or wrapping containers in foil.
Troubleshooting Guide
Issue 1: Poor or Inconsistent Solubility
Q: I am having trouble dissolving this compound TFA salt in my aqueous buffer.
A: This is a common issue for compounds with hydrophobic moieties. The trifluoroacetate salt form can sometimes influence solubility.
-
Troubleshooting Steps:
-
Use an Organic Solvent for Stock Solution: Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF. Ensure the solvent is of high purity to prevent degradation.
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound in the organic solvent.
-
Dilution into Aqueous Buffer: Serially dilute the organic stock solution into your final aqueous buffer. Vortex gently after each dilution step. Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.
-
pH Adjustment: The pH of the final solution can impact the solubility of the compound. You may need to adjust the pH of your buffer after adding the compound.
-
Issue 2: Variability in Experimental Results
Q: I am observing high variability or a lack of reproducibility in my bioassays.
A: This could be due to several factors, including the presence of residual TFA or degradation of the compound.
-
Troubleshooting Steps:
-
pH Control: Ensure your experimental buffer is sufficiently robust to maintain a stable pH after the addition of the this compound TFA salt solution. Residual TFA is acidic and can lower the pH.[4]
-
Freshly Prepared Solutions: Prepare fresh working solutions from your frozen stock for each experiment to minimize the impact of any potential degradation in the aqueous solution.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
TFA Salt Exchange: For highly sensitive assays, consider performing a salt exchange to replace the TFA counter-ion with a more biocompatible one, such as hydrochloride (HCl). A general protocol for this is provided in the "Experimental Protocols" section.
-
Issue 3: Suspected Compound Degradation
Q: I suspect my this compound TFA salt may be degrading over time.
A: Degradation can be influenced by storage conditions, solvent purity, and handling procedures.
-
Troubleshooting Steps:
-
Proper Storage: Confirm that the lyophilized powder and stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from moisture and light.[2][3]
-
Use of High-Purity Solvents: Solvents containing impurities, especially water or reactive species, can promote degradation. Use anhydrous, high-purity solvents for stock solutions.
-
Stability Assessment: If you continue to suspect degradation, you can perform a simple stability study by analyzing the purity of your stock solution over time using HPLC. A general protocol is provided below.
-
Quantitative Data Summary
The following tables present hypothetical stability data for this compound TFA salt under various conditions.
Table 1: Hypothetical Stability of this compound TFA Salt in Lyophilized Form
| Storage Condition | Time Point | Purity (%) |
| -80°C, desiccated | 12 months | >99% |
| -20°C, desiccated | 12 months | >98% |
| 4°C, desiccated | 6 months | 95% |
| Room Temp, desiccated | 1 month | 90% |
| Room Temp, open to air | 1 week | <85% |
Table 2: Hypothetical Stability of this compound TFA Salt in Solution (10 mM Stock in DMSO)
| Storage Condition | Time Point | Purity (%) |
| -80°C | 6 months | >99% |
| -20°C | 3 months | >98% |
| 4°C | 1 week | 96% |
| Room Temperature | 24 hours | 92% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity and stability of this compound TFA salt.
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound TFA salt in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.
-
HPLC System: A standard reverse-phase HPLC system with a C18 column is suitable.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Trifluoroacetic Acid (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol is for exchanging the TFA counter-ion with HCl, which may be more suitable for certain biological experiments.
-
Dissolution: Dissolve the this compound TFA salt in a minimal amount of deionized water.
-
Acidification: Add a 10-fold molar excess of 0.1 M HCl to the solution.
-
Lyophilization: Freeze the solution (e.g., using a dry ice/acetone bath) and lyophilize overnight to remove the water and excess HCl.
-
Re-dissolution and Lyophilization (Wash): Re-dissolve the resulting solid in deionized water and lyophilize again. Repeat this step 2-3 times to ensure complete removal of residual TFA.
-
Final Product: The final lyophilized powder will be the HCl salt of this compound. Store under the same recommended conditions as the TFA salt.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound TFA salt.
Caption: Hypothetical hydrolytic degradation pathway for this compound.
References
Avoiding degradation of PNU 142300 during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of PNU 142300 during analysis. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, providing actionable solutions and detailed protocols to ensure the integrity of your results.
Q1: I am observing low recovery of this compound in my samples. What could be the cause?
Low recovery of this compound can stem from several factors, including degradation during sample preparation or analysis, or suboptimal extraction efficiency. While this compound is generally stable in biological matrices under recommended conditions, exposure to harsh chemical environments can lead to degradation.[1][2]
Potential Causes and Solutions:
-
pH of Solutions: The parent compound, linezolid (B1675486), is known to be labile in acidic and alkaline conditions.[3][4] this compound, sharing a similar core structure, may also be susceptible to pH-mediated degradation.
-
Recommendation: Ensure all solvents and buffers used during extraction and analysis are within a neutral pH range. Avoid strong acids or bases.
-
-
Oxidative Stress: Linezolid is susceptible to oxidative degradation.[3][4]
-
Recommendation: Avoid using strong oxidizing agents in your sample preparation workflow. Ensure solvents are fresh and free of peroxides.
-
-
Inefficient Protein Precipitation: Incomplete protein removal can lead to co-precipitation of the analyte or interference during analysis.
-
Recommendation: Use a validated protein precipitation protocol. Acetonitrile (B52724) is a commonly used and effective precipitant for this analysis.[3][5]
-
Q2: My chromatogram shows unexpected peaks that are not present in the standard. Could this be degradation?
The appearance of extraneous peaks can indicate the presence of degradation products, impurities from the sample matrix, or contaminants from your analytical system. Forced degradation studies of the parent drug, linezolid, show that degradation can occur under hydrolytic (acidic, basic) and oxidative stress, leading to the formation of multiple byproducts.[3][4][5]
Troubleshooting Steps:
-
System Blank Analysis: Inject a blank solvent to rule out contamination from the autosampler, column, or mobile phase.
-
Matrix Blank Analysis: Analyze a blank plasma or serum sample (without the analyte) that has undergone the same extraction procedure to check for endogenous interferences.
-
Review Sample Handling: Scrutinize your sample preparation and storage procedures. Were samples exposed to extreme pH, high temperatures, or prolonged light?
-
Stress Testing (for method development): To confirm if the peaks are degradation products, you can perform a forced degradation study on a this compound standard. Expose the standard to mild acidic, basic, and oxidative conditions and analyze the resulting chromatogram. This will help in developing a stability-indicating method.
Detailed Experimental Protocols
To ensure accurate and reproducible results, follow this validated protocol for the analysis of this compound in human plasma/serum.
Protocol: Sample Preparation and UPLC-MS/MS Analysis
This protocol is adapted from validated methods for the quantification of this compound in biological matrices.[1][5]
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.[5]
-
Store the stock solution at -30°C or below.[5]
-
Prepare working standards and quality control (QC) samples by serial dilution of the stock solution with blank plasma or serum.
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma/serum sample in a microcentrifuge tube, add an appropriate internal standard (e.g., tedizolid (B1663884) or a deuterated analog).[6][7]
-
Add 200 µL of cold acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000-15,000 rpm for 10 minutes at 4°C.[5][7]
-
Transfer the clear supernatant to a clean autosampler vial for analysis.
3. Chromatographic Conditions (UPLC-MS/MS):
-
Column: A C18 reversed-phase column is typically used (e.g., ACQUITY UPLC HSS T3).[5][7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Column Temperature: Maintain at 40°C.[6]
-
Detection: Use a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).[6]
-
Example Transition: m/z 369.96 → 327.98 for this compound.[6]
-
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound solid compound? A: The solid compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least 4 years.
Q: How should I store this compound in biological samples (plasma/serum)? A: Plasma or serum samples containing this compound should be stored at -80°C for long-term stability.[5] The compound is stable for up to 30 days under these conditions.[2][3]
Q: Is this compound sensitive to freeze-thaw cycles? A: No, this compound has been shown to be stable through at least three freeze-thaw cycles in human plasma.[1][2][3]
Q: How long is this compound stable in the autosampler after preparation? A: Processed samples are stable in a cooled autosampler (4°C - 10°C) for at least 48 hours.[1][2][3]
Q: Is this compound sensitive to light? A: While specific photostability studies on this compound are not widely published, its parent compound, linezolid, is generally stable under photolytic stress.[3][4] However, as a general laboratory practice, it is always recommended to protect analytical samples and standards from prolonged exposure to direct light.
Data Presentation: Stability Summary
The following tables summarize the stability of this compound in biological matrices and the degradation profile of its parent compound, linezolid, under forced conditions.
Table 1: Stability of this compound in Human Plasma/Serum
| Stability Test | Condition | Duration | Result | Reference(s) |
| Long-Term Stability | -80°C | 30 days | Stable | [2][3] |
| Freeze-Thaw Stability | Three cycles (-40°C to Room Temp) | 3 cycles | Stable | [1] |
| Autosampler Stability | 4°C - 10°C | 48 hours | Stable | [1][2][3] |
| Short-Term Stability | Room Temperature | 4 hours | Stable | [1] |
Table 2: Summary of Linezolid Forced Degradation Studies (for Inference)
| Stress Condition | Reagent/Details | Degradation Observed | Reference(s) |
| Acidic Hydrolysis | 0.1 M HCl | Yes | [3][4][6] |
| Alkaline Hydrolysis | 0.1 M NaOH | Yes | [3][4][6] |
| Oxidative | 0.6% H₂O₂ | Yes | [3][6] |
| Thermal | 70°C | Stable | [6] |
| Photolytic | UV/Fluorescent Light | Stable | [3][4] |
Visualizations: Workflows and Pathways
References
- 1. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]
- 2. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjlbpcs.com [rjlbpcs.com]
Technical Support Center: Optimizing Chromatographic Separation of Linezolid and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Linezolid (B1675486) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Linezolid that I should be aware of during chromatographic analysis?
A1: The two primary metabolites of Linezolid are PNU-142586 and PNU-142300.[1][2] These are formed through the oxidation of the morpholine (B109124) ring and are considered inactive.[1][2][3] It is crucial to ensure your chromatographic method can adequately separate these metabolites from the parent drug and from each other, especially in pharmacokinetic and metabolism studies.[4]
Q2: What is a typical starting point for developing an HPLC method for Linezolid?
A2: A common starting point for Linezolid analysis is reversed-phase HPLC (RP-HPLC) using a C18 column.[5][6] A mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is frequently employed.[5][7] Detection is typically carried out using a UV detector at a wavelength of around 251-258 nm.[5][6][8]
Q3: Are there established UPLC methods for the simultaneous analysis of Linezolid and its metabolites?
A3: Yes, Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for the simultaneous quantification of Linezolid and its main metabolites, PNU-142300 and PNU-142586, in biological matrices like human plasma.[4] These methods offer faster analysis times and improved resolution. One such method utilizes an ACQUITY UPLC HSS T3 column with a gradient elution of a phosphate buffer and acetonitrile.[4]
Q4: What are the key validation parameters to consider for a Linezolid chromatographic method according to ICH guidelines?
A4: According to ICH guidelines (Q2A/R1), the key validation parameters for an analytical method include:
-
Accuracy: The closeness of test results to the true value.[5]
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] This is often evaluated through forced degradation studies.[6][10][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample.[13] |
| Inappropriate Mobile Phase pH | For basic compounds like Linezolid, a lower pH mobile phase can improve peak symmetry. Adjust the pH of the buffer to ensure the analyte is in a single ionic form.[14] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may be contaminated or have lost its efficiency and may need to be replaced.[14] |
| Secondary Interactions | Some peaks may tail due to secondary interactions with the stationary phase. Consider using a different column chemistry or adding a competing base to the mobile phase.[13] |
| Extra-column Effects | Minimize the length and diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[13] |
Problem: Unstable Baseline (Drift or Noise)
| Possible Cause | Troubleshooting Step |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[15] |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use.[16] |
| Detector Lamp Issue | The detector lamp may be nearing the end of its life. Check the lamp's energy output and replace if necessary. |
| Column Bleed | This can occur with new columns or if the mobile phase is incompatible with the stationary phase. Condition the column according to the manufacturer's instructions. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature for the column and mobile phase.[14] |
Problem: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Unstable Mobile Phase Composition | Ensure the mobile phase components are accurately measured and well-mixed. If using a gradient, ensure the pump is functioning correctly. |
| Fluctuations in Flow Rate | Check for leaks in the pump and fittings. Worn pump seals can lead to inconsistent flow rates and should be replaced.[17] |
| Changes in Column Temperature | Use a column oven to maintain a consistent temperature, as retention times can be sensitive to temperature changes.[17] |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before injecting the sample, especially when changing mobile phases or after a gradient run. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Linezolid in Pharmaceutical Formulations
-
Objective: To provide a simple and accurate method for the estimation of Linezolid in tablet formulations.[5]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and transfer tablet powder equivalent to 100 mg of Linezolid into a 100 mL volumetric flask.[5]
-
Add 70 mL of diluent (mobile phase can be used as a diluent) and sonicate for 20 minutes with intermediate shaking to dissolve.[5]
-
Dilute to volume with the diluent and mix well.[5]
-
Filter the solution through a 0.45 µm membrane filter.[5]
-
Dilute 3 mL of the filtered solution into a 50 mL volumetric flask and make up to volume with the diluent.[5]
-
Protocol 2: UPLC Method for Simultaneous Determination of Linezolid and its Metabolites in Human Plasma
-
Objective: To simultaneously measure the concentration of Linezolid, PNU-142300, and PNU-142586 in human plasma.[4]
-
Instrumentation: An Ultra-Performance Liquid Chromatography system with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
Data Presentation
Table 1: Comparison of Chromatographic Methods for Linezolid Analysis
| Parameter | Method 1 (RP-HPLC)[5] | Method 2 (RP-HPLC)[6] | Method 3 (UPLC)[4] |
| Analyte(s) | Linezolid | Linezolid | Linezolid, PNU-142300, PNU-142586 |
| Column | InertSustain C18 (250x4.6mm, 5µ) | InertSustain C18 (250x4.6mm, 5µ) | ACQUITY UPLC HSS T3 (100x2.1mm, 1.8µ) |
| Mobile Phase | Methanol:Phosphate Buffer pH 3.0 (45:55) | Methanol:1% Acetic Acid (50:50) | Gradient of Acetonitrile and Phosphate Buffer pH 3.2 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.4 mL/min |
| Detection | UV at 251 nm | UV at 249 nm | UV at 254 nm |
| Retention Time (Linezolid) | 4.95 min | 7.3 min | Not specified in abstract |
Visualizations
Caption: Workflow for the analysis of Linezolid in pharmaceutical formulations.
Caption: A logical approach to troubleshooting common HPLC issues.
Caption: Metabolic pathway of Linezolid to its primary metabolites.
References
- 1. Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 5. internationaljournalssrg.org [internationaljournalssrg.org]
- 6. ajpaonline.com [ajpaonline.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. WO2013024398A2 - An improved method for the quantitative determination of linezolid - Google Patents [patents.google.com]
- 10. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. epruibiotech.com [epruibiotech.com]
- 15. Troubleshooting Chromatogram Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. halocolumns.com [halocolumns.com]
Technical Support Center: Troubleshooting Low Recovery of PNU 142300 from Plasma
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with the recovery of PNU 142300 from plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a metabolite of the antibiotic linezolid (B1675486). Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.
Q2: What are the common causes of low recovery of this compound from plasma?
Low recovery can stem from several factors including inefficient protein precipitation, suboptimal extraction solvent selection, analyte degradation, or issues with the analytical instrumentation. A systematic troubleshooting approach is necessary to identify the root cause.
Q3: Which extraction method is most suitable for this compound from plasma?
Protein precipitation with acetonitrile (B52724) is a commonly reported and effective method for extracting this compound from plasma.[1][2][3] However, other techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can also be optimized for this purpose.
Q4: What is a typical extraction recovery rate for this compound?
Published methods show a wide range of extraction recoveries for this compound, from approximately 78% to over 130%.[1][4] This variability highlights the sensitivity of the extraction process to procedural details.
Q5: How can I improve the efficiency of protein precipitation?
To enhance protein precipitation, consider optimizing the solvent-to-plasma ratio, using ice-cold solvent, increasing vortexing time, and including an incubation step at a low temperature before centrifugation.[5]
Troubleshooting Guides
Issue 1: Low Recovery After Protein Precipitation
Possible Causes and Solutions:
-
Incomplete Protein Precipitation:
-
Suboptimal Solvent Choice:
-
Solution: While acetonitrile is widely used, methanol (B129727) can also be effective.[5][7] The choice of solvent can influence the precipitation of different plasma proteins and the solubility of the analyte.
-
-
Analyte Co-precipitation:
-
Solution: this compound might be entrapped within the precipitated protein pellet. After adding the precipitation solvent, ensure vigorous and extended vortexing to fully disrupt protein-analyte interactions.
-
-
Supernatant Transfer Loss:
-
Solution: Be meticulous when aspirating the supernatant to avoid disturbing the protein pellet. Leave a small amount of supernatant behind to ensure a clean transfer, rather than trying to maximize volume at the risk of contamination.
-
Issue 2: Low Recovery with Solid-Phase Extraction (SPE)
Possible Causes and Solutions:
-
Improper Cartridge Conditioning:
-
Solution: Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the stationary phase.[8]
-
-
Incorrect Sample pH:
-
Solution: The pH of the sample can significantly affect the retention of this compound on the SPE sorbent. Adjust the sample pH to ensure the analyte is in the appropriate ionization state for optimal binding.
-
-
Inappropriate Wash Solvent:
-
Solution: The wash solvent may be too strong, leading to premature elution of the analyte. Use a weaker solvent or decrease the organic content of the wash solution to remove interferences without affecting this compound retention.
-
-
Inefficient Elution:
-
Solution: The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the organic strength of the elution solvent or modify its pH to facilitate complete elution.
-
Issue 3: Low Recovery with Liquid-Liquid Extraction (LLE)
Possible Causes and Solutions:
-
Suboptimal Solvent Selection:
-
Solution: The choice of organic solvent is critical for efficient partitioning of this compound. Test a range of solvents with varying polarities (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether) to find the one that provides the best recovery.
-
-
Incorrect Aqueous Phase pH:
-
Solution: Adjust the pH of the plasma sample to ensure this compound is in a neutral form, which will favor its partitioning into the organic phase.
-
-
Insufficient Mixing:
-
Solution: Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Vortexing for an adequate duration is essential.
-
-
Emulsion Formation:
-
Solution: Emulsions can form at the interface of the two phases, trapping the analyte. To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or using a different organic solvent.
-
Data Presentation
Table 1: Comparison of Common Extraction Techniques for Small Molecules from Plasma
| Feature | Protein Precipitation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Protein removal by denaturation | Analyte partitioning between solid and liquid phases | Analyte partitioning between two immiscible liquid phases |
| Typical Solvents | Acetonitrile, Methanol | Methanol, Acetonitrile, various buffers | Ethyl acetate, Diethyl ether, Methyl tert-butyl ether |
| Pros | Simple, fast, cost-effective | High selectivity, good for sample concentration | High purity of final extract |
| Cons | Potential for analyte co-precipitation, matrix effects | More complex, requires method development | Can be labor-intensive, potential for emulsion formation |
| Reported this compound Recovery | Variable (78% - >130%)[1][4] | Method-dependent | Method-dependent |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
-
Place 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
Protocol 2: Solid-Phase Extraction (SPE) - General Workflow
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) - General Workflow
-
To 500 µL of plasma, add a suitable internal standard.
-
Adjust the pH of the plasma sample as required.
-
Add 2.5 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness and reconstitute the residue for analysis.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General experimental workflow for this compound extraction from plasma.
References
- 1. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ionsource.com [ionsource.com]
- 8. benchchem.com [benchchem.com]
PNU 142300 peak tailing issues in chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of PNU-142300.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of PNU-142300?
A1: Peak tailing is an asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half. This can be problematic as it may obscure smaller, nearby peaks, leading to inaccurate integration and quantification.[1][2] For PNU-142300, which is often measured in biological matrices alongside its parent drug, linezolid, good peak shape is crucial for accurate pharmacokinetic and toxicokinetic studies.[3]
Q2: What are the common causes of peak tailing in HPLC analysis?
A2: Common causes of peak tailing in HPLC include:
-
Secondary interactions: Unwanted interactions between the analyte and the stationary phase, such as basic analytes interacting with acidic silanol (B1196071) groups on the silica-based column packing.[1][2][4]
-
Column degradation: Deterioration of the column packing material or a partially blocked inlet frit can lead to distorted peak shapes.[5][6]
-
Mobile phase issues: An inappropriate mobile phase pH or insufficient buffer capacity can cause tailing, especially for ionizable compounds.[1][6]
-
Sample overload: Injecting too much sample can saturate the column, leading to peak broadening and tailing.[5][7][8]
-
Extra-column effects: Excessive volume in tubing and connections between the injector, column, and detector can contribute to peak broadening.[1][2]
Q3: Are there specific properties of PNU-142300 that might make it prone to peak tailing?
A3: PNU-142300, an aminoethoxyacetic acid metabolite of linezolid, possesses functional groups that can interact with active sites on the stationary phase. As a compound with a carboxylic acid and an amine moiety, its ionization state is pH-dependent. If the mobile phase pH is not optimized, these functional groups can lead to secondary interactions with the silica-based columns typically used in reversed-phase chromatography, resulting in peak tailing.[1][9]
Troubleshooting Guide
If you are experiencing peak tailing with PNU-142300, follow this step-by-step troubleshooting guide.
Step 1: Evaluate Your Chromatographic Conditions
Review your current HPLC/UPLC method against established protocols for PNU-142300 analysis.
Table 1: Example UPLC-MS/MS Parameters for PNU-142300 Analysis [10]
| Parameter | Recommended Setting |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile (B52724) |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Flow Rate | 0.40 mL/min |
| Gradient | 10-90% A over 0.5-1.0 min |
| Column Temp. | 40°C |
| Injection Vol. | 0.2 µL |
Table 2: Example HPLC Parameters for PNU-142300 Analysis [11]
| Parameter | Recommended Setting |
| Column | Diamonsil C18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1 M Citric Acid - 0.2 M Sodium Hydrogen Phosphate (B84403) Buffer (pH 3.0) |
| Flow Rate | 0.5 mL/min |
| Detection | 254 nm |
| Column Temp. | 30°C |
| Injection Vol. | 20 µL |
Step 2: Isolate the Problem
To determine if the issue is with the column, mobile phase, or sample, a systematic approach is necessary. The following flowchart illustrates a logical troubleshooting workflow.
Caption: Troubleshooting workflow for PNU-142300 peak tailing.
Detailed Methodologies
Mobile Phase Optimization
Secondary interactions between PNU-142300 and the stationary phase can often be mitigated by adjusting the mobile phase.[4]
-
pH Adjustment: Since PNU-142300 has both acidic and basic functional groups, controlling the mobile phase pH is critical. Operating at a low pH (e.g., 2.5-3.0) will protonate the silanol groups on the silica packing, reducing their ability to interact with the analyte.[4][12] This can be achieved by adding an acid such as formic acid or by using a buffer system like a phosphate or citrate (B86180) buffer.[10][11]
-
Buffer Concentration: Ensure the buffer concentration is sufficient (typically >20 mM) to maintain a consistent pH throughout the analysis.[2]
-
Competing Base: For particularly stubborn tailing with basic compounds, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can help, although this may reduce column lifetime.[12]
Column Selection and Care
The choice of column and its condition are paramount for good peak shape.
-
Column Type: Use a high-purity, modern, end-capped C18 column. End-capping blocks many of the residual silanol groups that can cause tailing.[1]
-
Column Contamination: If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column with a strong solvent. If this does not resolve the issue, a new column may be necessary.[7]
-
Guard Column: Employ a guard column to protect the analytical column from contaminants in the sample, which can help prolong column life and maintain good peak shape.[6]
Sample Preparation
Proper sample preparation can prevent many chromatographic issues.
-
Protein Precipitation: For biological samples like serum or plasma, a simple and rapid protein precipitation with acetonitrile is often effective.[10]
-
Solid-Phase Extraction (SPE): For cleaner samples and to remove interfering compounds, consider using SPE.[1]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.[8]
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for PNU-142300 in Human Serum[10]
-
Sample Preparation:
-
To 100 µL of serum in a 1.5 mL centrifuge tube, add 20 µL of internal standard working solution (e.g., tedizolid (B1663884) at 5.0 µg/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1.0 minute.
-
Centrifuge at 13,000 g for 10 minutes at room temperature.
-
Transfer 100 µL of the supernatant to an auto-sampler vial.
-
Inject 0.2 µL into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Formic Acid in Water
-
Flow Rate: 0.40 mL/min
-
Gradient:
-
0-0.5 min: 10% A
-
0.5-1.0 min: 10-90% A
-
1.0-2.0 min: 90% A
-
2.0-2.1 min: 90-10% A
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Protocol 2: HPLC-UV Method for PNU-142300 in Human Plasma[11]
-
Sample Preparation:
-
Mix 100 µL of plasma with an internal standard (e.g., chloramphenicol).
-
Add acidified acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
Inject the supernatant.
-
-
Chromatographic Conditions:
-
Column: Diamonsil C18 (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer of 0.1 M citric acid and 0.2 M sodium hydrogen phosphate, adjusted to pH 3.0.
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
By systematically addressing these potential causes, researchers can effectively troubleshoot and resolve peak tailing issues in the chromatographic analysis of PNU-142300, leading to more accurate and reliable data.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 10. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An HPLC Method for Simultaneous Determination of Concentrations of Linezolid and its Metabolites PNU-142300 and PNU-142586 in Human Plasma [journal11.magtechjournal.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Validation & Comparative
Comparative Analysis of PNU-142300 and PNU-142586 in the Induction of Thrombocytopenia
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two primary metabolites of the oxazolidinone antibiotic linezolid (B1675486), PNU-142300 and PNU-142586, with a specific focus on their respective roles in causing thrombocytopenia. The accumulation of these metabolites is a significant concern, particularly in patients with renal impairment, and is linked to an increased risk of this adverse hematological event.[1][2] This document synthesizes clinical data and mechanistic insights to assist researchers and drug development professionals in understanding the differential toxicological profiles of these two compounds.
Introduction to PNU-142300 and PNU-142586
Linezolid undergoes metabolism in the body, leading to the formation of two major, microbiologically inactive metabolites: PNU-142300 (an aminoethoxyacetic acid metabolite) and PNU-142586 (a hydroxyethylglycine metabolite).[3][4] While PNU-142300 has been described as an inactive metabolite,[5] both compounds have been implicated in linezolid-induced thrombocytopenia (LIT).[6][7] Emerging evidence, however, points towards a more prominent role for PNU-142586 in the pathogenesis of this adverse effect.
Quantitative Comparison of Clinical and Pharmacokinetic Data
A retrospective clinical study involving 48 adult patients treated with linezolid provides key data for comparing the association of PNU-142300 and PNU-142586 with the development of thrombocytopenia.[6][7] In this study, 26 patients (54.2%) developed thrombocytopenia.[6][7] The following table summarizes the key pharmacokinetic parameters for both metabolites in patients with and without thrombocytopenia.
| Parameter | Metabolite | Thrombocytopenia Group (n=26) | No Thrombocytopenia Group (n=22) | P-value |
| Trough Concentration (Ctrough) (µg/mL) | PNU-142300 | Data not specified | Data not specified | < 0.05 |
| PNU-142586 | ≥1.43 (predictive threshold) | <1.43 | < 0.05 | |
| Area Under the Curve (AUC24) (mg·h/L) | PNU-142300 | Data not specified | Data not specified | < 0.05 |
| PNU-142586 | ≥37.8 (predictive threshold) | <37.8 | < 0.05 |
Table 1: Comparison of Pharmacokinetic Parameters of PNU-142300 and PNU-142586 in Patients With and Without Linezolid-Induced Thrombocytopenia. While specific mean or median values for the PNU-142300 Ctrough and AUC24 were not provided in the summarized findings, the study reported them as being significantly higher in the thrombocytopenia group.[6][7]
Multivariate analysis from the same study identified a PNU-142586 trough concentration of ≥1.43 µg/mL as an independent risk factor for the development of linezolid-induced thrombocytopenia, with an odds ratio of 37.60.[6][7]
Experimental Protocols
Retrospective Clinical Study Protocol
A retrospective analysis was conducted on adult patients who had been treated with linezolid.[6][7] The study aimed to investigate the association between the plasma concentrations of linezolid and its metabolites, PNU-142300 and PNU-142586, and the incidence of thrombocytopenia.[6][7]
-
Patient Population: The study included 48 adult patients receiving linezolid treatment.[6][7]
-
Data Collection: Patient characteristics, trough concentrations (Ctrough), and the area under the concentration-time curve over 24 hours (AUC24) for linezolid, PNU-142300, and PNU-142586 were collected and compared between patients who developed thrombocytopenia and those who did not.[6][7]
-
Pharmacokinetic Analysis: Plasma concentrations of linezolid and its metabolites were measured using a validated ultra-performance liquid chromatography (UPLC) method.[2][4]
-
Statistical Analysis: A receiver operating characteristic (ROC) analysis was performed to identify predictive thresholds for the development of thrombocytopenia.[6][7] A multivariate logistic regression analysis was used to identify independent risk factors.[6][7]
Signaling Pathways and Mechanisms of Action
The proposed mechanism for PNU-142586-induced hematologic toxicity involves the targeting of DNA topoisomerase 2-α (TOP2A) and 2-β (TOP2B).[8] PNU-142586 is believed to disrupt DNA replication and transcription by impeding the binding of DNA to TOP2A and TOP2B and inhibiting ATP hydrolysis.[8] This ultimately leads to cytotoxic effects, including mitochondrial dysfunction.[8] Furthermore, PNU-142586 has demonstrated concentration-dependent cytotoxicity in a human megakaryocytic cell line, which consists of platelet precursor cells.[9]
Caption: Proposed mechanism of PNU-142586-induced cytotoxicity.
Experimental Workflow
The following diagram illustrates the workflow of the retrospective clinical study that provided the comparative data.
References
- 1. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 3. High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Methods for the Quantification of PNU 142300
This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of PNU 142300, a primary metabolite of the oxazolidinone antibiotic linezolid (B1675486). The accumulation of linezolid's metabolites, including this compound, has been associated with an increased risk of toxicity, such as myelosuppression and thrombocytopenia, particularly in patients with renal impairment.[1][2][3] As such, robust and reliable analytical methods for monitoring this compound levels in biological matrices are crucial for clinical research and therapeutic drug management.
This document outlines the experimental protocols and performance characteristics of various analytical techniques, offering a comparative overview for researchers, scientists, and drug development professionals. The methods discussed include High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of different analytical methods developed and validated for the quantification of this compound in human plasma or serum.
| Parameter | HPLC-UV | UPLC-UV | UPLC-MS/MS Method 1 | UPLC-MS/MS Method 2 |
| Linearity Range (µg/mL) | 0.5 - 20[4] | 0.2 - 20[5][6] | 0.1 - 50[7] | 0.05 - 100[7] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.5[4] | 0.2[5] | 0.1[8] | 0.05[7] |
| Limit of Detection (LOD) (µg/mL) | 0.2[4] | Not Reported | Not Reported | Not Reported |
| Intra-assay Precision (%RSD) | <2.0[5] | <2.0[5] | <14.2[7] | <14.2[7] |
| Inter-assay Precision (%RSD) | <4.0[5] | <4.0[5] | <14.2[7] | <14.2[7] |
| Intra-assay Accuracy (%) | 93.59 - 106.86[5] | 93.59 - 106.86[5] | -9.7 to 12.8[7] | -9.7 to 12.8[7] |
| Inter-assay Accuracy (%) | 89.49 - 109.51[5] | 89.49 - 109.51[5] | -9.7 to 12.8[7] | -9.7 to 12.8[7] |
Experimental Protocols
HPLC-UV Method
This method allows for the simultaneous determination of linezolid and its metabolites, this compound and PNU-142586, in human plasma.[4]
-
Sample Preparation: Protein precipitation is achieved by adding acidified acetonitrile (B52724) to the plasma sample. Chloramphenicol is used as an internal standard.[4]
-
Chromatographic Conditions:
-
Column: Diamonsil C18 (4.6 mm × 250 mm, 5 µm)[4]
-
Mobile Phase: A bisolvent mobile phase consisting of acetonitrile and a citric acid-sodium hydrogen phosphate (B84403) buffer (pH 3.0).[4]
-
Flow Rate: 0.5 mL/min[4]
-
Column Temperature: 30 °C[4]
-
Detection: UV detection at 254 nm.[4]
-
Injection Volume: 20 µL[4]
-
UPLC-UV Method
This ultra-performance liquid chromatography method offers a validated approach for quantifying linezolid, this compound, and PNU-142586 in human plasma.[5][6]
-
Sample Preparation: Proteins are precipitated from the plasma samples using acetonitrile. p-Toluic acid serves as the internal standard.[5][6]
-
Chromatographic Conditions:
UPLC-MS/MS Method
This highly sensitive and specific method is used for the simultaneous quantification of linezolid and this compound in human serum.[7]
-
Sample Preparation: A simple and rapid protein precipitation with acetonitrile is used. To 100 µL of serum, 20 µL of an internal standard working solution (e.g., tedizolid (B1663884) at 5.0 μg/ml) is added and mixed. Then, 300 µL of acetonitrile is added to precipitate the proteins. The mixture is vortexed and centrifuged. A 100 µL aliquot of the supernatant is transferred for injection.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizations
Metabolic Pathway of Linezolid
The following diagram illustrates the metabolic pathway of Linezolid to its primary metabolites, this compound and PNU-142586.
Caption: Metabolic pathway of Linezolid to its primary metabolites.
Experimental Workflow for UPLC-MS/MS Analysis
The diagram below outlines the general workflow for the analysis of this compound in human serum using UPLC-MS/MS.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An HPLC Method for Simultaneous Determination of Concentrations of Linezolid and its Metabolites PNU-142300 and PNU-142586 in Human Plasma [journal11.magtechjournal.com]
- 5. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 6. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
A Comparative Analysis of Linezolid and its Metabolite PNU 142300 Trough Concentrations in Renal Impairment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the trough concentrations of the oxazolidinone antibiotic Linezolid and its primary metabolite, PNU 142300, with a focus on the impact of renal impairment. The accumulation of both Linezolid and its metabolites in patients with compromised kidney function is a significant concern due to the associated risk of adverse effects, most notably thrombocytopenia.[1][2][3][4] This document summarizes key experimental data, outlines the methodologies used in these studies, and visually represents the metabolic and clearance pathways.
Data Summary: Trough Concentrations in Varying Renal Function
The following table summarizes the median trough concentrations (Cmin) of Linezolid and its metabolite this compound in patients with and without renal impairment, as reported in published studies.
| Patient Group | Linezolid Trough Concentration (mg/L) | This compound Trough Concentration (µg/mL) | Reference |
| No Renal Impairment | 4.8 | 0.3 | [1][5] |
| Renal Impairment (Creatinine Clearance <60 mL/min) | 14.7 | - | [1] |
| Normal Renal Function (CLcr: 90 mL/min) | 6.2 | 0.3 | [5] |
| Severe Renal Dysfunction (CLcr: 15 mL/min) | - | - | [5] |
| Without Renal Impairment | - | - | [6] |
| With Renal Impairment | 1.6-fold higher than normal | 3.3-fold higher than normal | [6] |
Note: Direct comparison of absolute values between studies may be limited by differences in patient populations and analytical methods.
Experimental Protocols
The data presented in this guide are derived from studies employing robust analytical methodologies to quantify Linezolid and this compound concentrations in patient plasma or serum.
Sample Collection and Processing
Blood samples were typically collected from patients at steady-state trough conditions, just before the next scheduled dose of Linezolid. Following collection, plasma or serum was separated by centrifugation and stored at low temperatures (typically -80°C) until analysis to ensure the stability of the analytes.[5]
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A common and highly sensitive method for the simultaneous quantification of Linezolid and its metabolites is UPLC-MS/MS.[3][4]
-
Sample Preparation: A simple protein precipitation step is often employed. This involves adding a solvent like acetonitrile (B52724) to the plasma or serum sample to precipitate proteins, which are then removed by centrifugation.[3][4]
-
Chromatographic Separation: The resulting supernatant is injected into a UPLC system. The analytes (Linezolid and this compound) are separated from other components of the sample on a chromatographic column (e.g., a C18 column) based on their physicochemical properties. A mobile phase gradient is used to elute the compounds from the column.
-
Mass Spectrometric Detection: The eluate from the UPLC system is introduced into a tandem mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and specific parent ions for Linezolid and this compound are selected. These parent ions are then fragmented, and specific product ions are monitored for quantification. This highly selective process ensures accurate measurement of the drug and its metabolite.
-
Calibration and Quality Control: The method is validated using calibration standards of known concentrations and quality control samples to ensure accuracy and precision over the range of expected clinical concentrations.[5]
Visualizing the Impact of Renal Impairment
The following diagrams illustrate the metabolic pathway of Linezolid and the logical relationship between renal function and drug/metabolite accumulation.
Caption: Metabolic pathway of Linezolid to its inactive metabolite this compound.
Caption: Impact of renal function on Linezolid and this compound clearance and accumulation.
Conclusion
The evidence strongly indicates that renal impairment leads to a significant increase in the trough concentrations of both Linezolid and its metabolite, this compound. Notably, the accumulation of the metabolite this compound is more pronounced than that of the parent drug in patients with compromised renal function.[6] This accumulation is a critical consideration for patient safety, as elevated trough concentrations of Linezolid and its metabolites have been linked to an increased risk of myelosuppression, particularly thrombocytopenia.[3][4] Therefore, for drug development professionals, these findings underscore the importance of conducting thorough pharmacokinetic studies in populations with renal impairment. For researchers and scientists, further investigation into the specific contribution of this compound and other metabolites to Linezolid-associated toxicity is warranted. Therapeutic drug monitoring and dose adjustments may be necessary for patients with renal insufficiency to mitigate the risk of adverse events.[2][7][8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. frontiersin.org [frontiersin.org]
- 4. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Dosage Strategy of Linezolid According to the Trough Concentration Target and Renal Function in Chinese Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS and UPLC Methods for the Analysis of PNU 142300
The accurate quantification of PNU 142300, a primary metabolite of the antibiotic linezolid (B1675486), is crucial for pharmacokinetic studies and therapeutic drug monitoring, particularly in patients with renal impairment where accumulation can occur.[1][2] This guide provides a detailed comparison of two common analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC), for the analysis of this compound in biological matrices.
Quantitative Performance Comparison
Modern analytical methods for this compound predominantly utilize UPLC coupled with tandem mass spectrometry (UPLC-MS/MS), which offers high sensitivity and throughput.[3][4] While traditional LC-MS/MS methods are also effective, UPLC-based assays generally provide advantages in terms of speed and resolution.[5] The following table summarizes the key performance parameters of published LC-MS/MS and UPLC-MS/MS methods for this compound quantification.
| Parameter | LC-MS/MS Method | UPLC-MS/MS Method | UPLC-UV Method |
| Linearity Range (µg/mL) | 0.1 - 50[2] | 0.05 - 100[3][4] | 0.2 - 20[6][7] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1[2] | 0.05[3] | 0.2[8] |
| Intra-day Precision (%RSD) | <15[9] | <14.2[3][4] | <5.0[8] |
| Inter-day Precision (%RSD) | <15[9] | <11.1 | <10.0 (except LLOQ <20)[8] |
| Accuracy (%) | 97 - 112[9] | -9.7 to 12.8[3][4] | 89.49 - 109.51[8] |
| Run Time | ~15 min[9] | ~4 min[6] | ~4 min[6] |
Note: The UPLC-UV method is included for comparison to highlight the significantly better sensitivity of mass spectrometry-based methods.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for LC-MS/MS and UPLC-MS/MS analysis of this compound.
LC-MS/MS Method Protocol [2][9]
-
Sample Preparation: A simple protein precipitation method is typically employed. To a small volume of serum (e.g., 20 µL), a larger volume of acetonitrile (B52724) (e.g., 100 µL) containing an internal standard (e.g., deuterated linezolid or tedizolid) is added.[1] The mixture is vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for injection into the LC-MS/MS system.
-
Liquid Chromatography:
-
Column: Waters X-bridge C18 (150 × 4.6 mm, 3.5 μm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.6 mL/min
-
Gradient: A linear gradient is used.
-
-
Mass Spectrometry:
UPLC-MS/MS Method Protocol [3][4]
-
Sample Preparation: Similar to the LC-MS/MS method, protein precipitation with acetonitrile is the standard procedure.[4]
-
Ultra-Performance Liquid Chromatography:
-
Mass Spectrometry:
Visualizing the Methodologies
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the analysis of this compound using LC-MS/MS or UPLC-MS/MS.
Metabolic Pathway of Linezolid
Linezolid undergoes oxidation to form its primary metabolites, this compound and PNU 142586.
Caption: Metabolic pathway of Linezolid to its primary metabolites, this compound and PNU 142586.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 9. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity of Linezolid Metabolites: Is PNU-142300 More Toxic?
A detailed analysis for researchers and drug development professionals.
Linezolid, a crucial oxazolidinone antibiotic, is valued for its efficacy against multidrug-resistant Gram-positive bacteria. However, its clinical use can be limited by hematologic toxicity, primarily thrombocytopenia. Emerging evidence suggests that this toxicity is not solely caused by the parent drug but is significantly influenced by its major metabolites, PNU-142300 and PNU-142586. This guide provides a comprehensive comparison of the available data on the toxicity of these metabolites to aid researchers and drug development professionals in understanding their relative contributions to Linezolid-induced adverse effects.
Executive Summary
Current research strongly indicates that PNU-142586 is the more toxic metabolite of Linezolid compared to PNU-142300 , particularly concerning hematologic adverse effects. The accumulation of PNU-142586 has been clinically linked to a higher incidence of thrombocytopenia. Mechanistic studies have identified that PNU-142586 exerts its cytotoxic effects through the inhibition of DNA topoisomerases TOP2A and TOP2B. While PNU-142300 also accumulates in patients experiencing toxicity, there is a notable lack of direct comparative studies and a clear understanding of its specific mechanisms of toxicity.
Data Presentation: Linezolid and Metabolite Levels in Clinical Studies
The following table summarizes clinical data from studies investigating the association between Linezolid and its metabolites with thrombocytopenia.
| Parameter | Patient Group with Thrombocytopenia | Patient Group without Thrombocytopenia | Reference |
| Linezolid Trough Concentration (Ctrough) | No significant difference | No significant difference | [1] |
| PNU-142300 Trough Concentration (Ctrough) | Significantly higher | Lower | [1] |
| PNU-142586 Trough Concentration (Ctrough) | Significantly higher (≥1.43 µg/mL identified as a predictive threshold) | Lower | [1] |
| Linezolid Area Under the Curve (AUC24) | No significant difference | No significant difference | [1] |
| PNU-142300 Area Under the Curve (AUC24) | Significantly higher | Lower | [1] |
| PNU-142586 Area Under the Curve (AUC24) | Significantly higher (≥37.8 mg·h/L identified as a predictive threshold) | Lower | [1] |
Note: Direct comparative in vitro cytotoxicity data (e.g., IC50 values) for PNU-142300 and PNU-142586 on hematopoietic stem cells or megakaryocytes is currently limited in the reviewed literature. The available clinical data strongly suggests a more significant role for PNU-142586 in Linezolid-induced thrombocytopenia.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summaries of protocols relevant to assessing the toxicity of Linezolid metabolites.
In Vitro Cytotoxicity Assessment: MTT/MTS Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays used to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate hematopoietic cells (e.g., bone marrow mononuclear cells, megakaryocyte progenitor cells) in a 96-well plate at a predetermined density.
-
Compound Exposure: Treat the cells with varying concentrations of PNU-142300, PNU-142586, Linezolid (as a control), and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (typically 490-570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Myelosuppression Assessment: Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
The CFU-GM assay is an in vitro method to assess the effect of compounds on the proliferation and differentiation of hematopoietic progenitor cells.
Principle: This assay measures the ability of hematopoietic progenitor cells to form colonies of granulocytes and macrophages in a semi-solid medium in the presence of growth factors. Inhibition of colony formation indicates potential myelosuppression.
General Protocol:
-
Cell Preparation: Isolate bone marrow mononuclear cells from a suitable donor (e.g., human or mouse).
-
Compound Incubation: Incubate the cells with various concentrations of the test compounds (PNU-142300, PNU-142586) and controls.
-
Plating: Plate the cells in a semi-solid medium (e.g., methylcellulose) containing appropriate cytokines (e.g., GM-CSF, IL-3).
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Counting: Count the number of CFU-GM colonies (typically defined as aggregates of >50 cells) under a microscope.
-
Data Analysis: Determine the concentration of the compound that causes a 50% inhibition of colony formation (IC50) compared to the control.[2][3]
Topoisomerase II Inhibition Assay
This assay is used to determine if a compound inhibits the activity of topoisomerase II, a key enzyme in DNA replication and repair.
Principle: Topoisomerase II relaxes supercoiled DNA or decatenates kinetoplast DNA (kDNA). The inhibition of this activity can be visualized by agarose (B213101) gel electrophoresis.
General Protocol:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA or kDNA, assay buffer, and the test compound (PNU-142586) at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα (TOP2A) or IIβ (TOP2B) to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Analysis: Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.[4][5]
Signaling Pathways and Experimental Workflows
Linezolid Metabolism Pathway
Linezolid undergoes oxidation of its morpholine (B109124) ring to form two major metabolites, PNU-142300 and PNU-142586.
Caption: Metabolic pathway of Linezolid to its major metabolites.
Proposed Mechanism of PNU-142586-Induced Hematologic Toxicity
PNU-142586 has been shown to inhibit topoisomerase II, leading to impaired DNA replication and cell cycle arrest, ultimately causing cytotoxicity in hematopoietic cells.
Caption: PNU-142586 inhibits Topoisomerase II, leading to cytotoxicity.
Experimental Workflow for Comparative Toxicity Assessment
A logical workflow for comparing the toxicity of Linezolid metabolites involves a series of in vitro assays.
Caption: Workflow for in vitro comparison of metabolite toxicity.
Conclusion
The available evidence strongly suggests that PNU-142586 is a more significant contributor to Linezolid-induced hematologic toxicity than PNU-142300 . Clinical studies consistently show a stronger correlation between elevated PNU-142586 levels and thrombocytopenia.[1] The proposed mechanism of topoisomerase II inhibition by PNU-142586 provides a plausible explanation for its cytotoxic effects on hematopoietic progenitor cells.
For researchers and drug development professionals, these findings have several implications:
-
Monitoring: Therapeutic drug monitoring of PNU-142586, in addition to Linezolid, may be beneficial for patients at high risk of toxicity, such as those with renal impairment.
-
Drug Development: Future development of oxazolidinone antibiotics should consider metabolic pathways and aim to design compounds that do not produce toxic metabolites like PNU-142586.
-
Further Research: There is a clear need for direct comparative in vitro studies to quantify the cytotoxic potential (e.g., IC50 values) of PNU-142300 and PNU-142586 on relevant hematopoietic cell lines. Furthermore, elucidating the specific toxic mechanisms of PNU-142300 is an important area for future investigation.
References
- 1. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro tests for haematotoxicity: prediction of drug-induced myelosuppression by the CFU-GM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
Validation of PNU-142300 as a Biomarker for Linezolid Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PNU-142300, a metabolite of the antibiotic Linezolid (B1675486), and other potential biomarkers for predicting Linezolid-induced toxicity. The primary adverse events associated with Linezolid are hematological, including thrombocytopenia and anemia, which are often dose- and duration-dependent.[1][2][3][4] The underlying mechanism is believed to be the inhibition of mitochondrial protein synthesis.[5][6][7][8] This guide summarizes quantitative data, details experimental protocols, and visualizes key pathways to aid in the objective evaluation of these biomarkers.
Executive Summary
The accumulation of Linezolid and its metabolites, particularly in patients with renal impairment, has been linked to an increased risk of toxicity.[9][10] While PNU-142300 has been investigated, current evidence suggests that another metabolite, PNU-142586 , and the trough concentration of the parent drug (Linezolid Cmin) may be more robust predictors of Linezolid-induced hematological toxicity. Furthermore, biomarkers of mitochondrial dysfunction are being explored as potential indicators of Linezolid's adverse effects.
Comparative Analysis of Biomarkers
The following tables summarize the performance of PNU-142300, PNU-142586, and Linezolid Cmin as predictive biomarkers for Linezolid-induced toxicity, primarily focusing on thrombocytopenia.
| Biomarker | Predictive Threshold | Odds Ratio (OR) for Toxicity | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Findings |
| PNU-142300 | Concentration ratio to Linezolid > 1.31[11] | Not consistently reported as an independent predictor in multivariate analyses. | Not consistently reported. | Not consistently reported. | A risk prediction model including PNU-142300 and Linezolid Cmin showed an AUC of 0.901.[11] | PNU-142300 concentrations are significantly higher in patients with renal impairment and those who develop thrombocytopenia.[10][11] However, its independent predictive value is less established compared to PNU-142586 and Linezolid Cmin.[11] |
| PNU-142586 | Trough Concentration (Ctrough) ≥1.43 µg/mL[11] | 37.60[11] | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | Elevated PNU-142586 concentrations are strongly and independently associated with Linezolid-induced thrombocytopenia.[9][11] |
| Linezolid Cmin | > 7-8 mg/L[3][4] | 62.66 (for Cmin > 7 mg/L) | 91.5% (for Cmin > 6.94 mg/L) | 92.2% (for Cmin > 6.94 mg/L) | 0.955 (for predicting thrombocytopenia) | A well-established biomarker for Linezolid toxicity.[3][5][12] Therapeutic drug monitoring of Linezolid Cmin is recommended to prevent adverse events.[13][14] |
Alternative Biomarkers: Mitochondrial Dysfunction
Given that Linezolid's toxicity stems from its impact on mitochondrial protein synthesis, monitoring biomarkers of mitochondrial health is a logical approach.
| Biomarker | Rationale | Current Status in Linezolid Toxicity |
| Growth Differentiation Factor 15 (GDF-15) | A mitokine secreted in response to mitochondrial stress.[15] | Not yet specifically validated as a biomarker for Linezolid-induced toxicity in clinical studies. General studies show it is elevated in various mitochondrial disorders.[15][16] |
| Fibroblast Growth Factor 21 (FGF-21) | Another mitokine that is upregulated in response to mitochondrial dysfunction.[17] | Similar to GDF-15, its role as a specific biomarker for Linezolid toxicity has not been established. It is a known biomarker for a range of metabolic and mitochondrial diseases.[16][17][18] |
| Cytochrome c oxidase/citrate synthase activity ratio | A direct measure of mitochondrial respiratory chain function. | Decreased activity has been observed in patients on long-term Linezolid therapy and correlates with trough concentrations.[5] However, this is a tissue-based assay and not a circulating biomarker. |
Experimental Protocols
Quantification of Linezolid and its Metabolites (PNU-142300 & PNU-142586)
A validated Ultra-Performance Liquid Chromatography (UPLC) method is commonly used for the simultaneous quantification of Linezolid and its metabolites in human plasma.
1. Sample Preparation:
-
Collect patient blood samples in tubes containing an appropriate anticoagulant.
-
Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw the plasma samples and mix 100 µL with an internal standard.
-
Precipitate proteins by adding 200 µL of acetonitrile (B52724), vortexing, and centrifuging at 15,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for UPLC analysis.
2. UPLC Analysis:
-
Column: ACQUITY UPLC HSS T3 column.
-
Mobile Phase: A gradient of acetonitrile and a buffer solution.
-
Detection: UV absorbance at 254 nm.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve.
Clinical Validation of Biomarkers
1. Study Design:
-
A prospective observational cohort study is a suitable design.
-
Enroll patients receiving Linezolid therapy for approved indications.
-
Collect baseline demographic, clinical, and laboratory data.
2. Patient Population:
-
Inclusion criteria: Adult patients receiving intravenous or oral Linezolid.
-
Exclusion criteria: Pre-existing severe hematological disorders, conditions known to cause mitochondrial dysfunction, or use of other myelosuppressive drugs.
3. Data and Sample Collection:
-
Collect serial blood samples at specified time points during Linezolid therapy to measure trough concentrations of Linezolid and its metabolites.
-
Monitor complete blood counts (including platelet and hemoglobin levels) regularly.
4. Definition of Toxicity:
-
Thrombocytopenia: Platelet count <100 x 10⁹/L or a >25% decrease from baseline.[19]
-
Anemia: Hemoglobin decrease of >2 g/dL from baseline or falling below age- and sex-specific normal limits.[19][20]
5. Statistical Analysis:
-
Use Receiver Operating Characteristic (ROC) curve analysis to determine the optimal predictive thresholds for each biomarker.
-
Calculate sensitivity, specificity, positive predictive value, and negative predictive value for each threshold.
-
Perform multivariate logistic regression analysis to identify independent predictors of toxicity and calculate odds ratios.
Visualizing the Pathways
Linezolid Metabolism and Toxicity Pathway
References
- 1. Concise Clinical Review of Hematologic Toxicity of Linezolid in Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis: Role of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematologic Effects of Linezolid: Summary of Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematological toxicities associated with linezolid therapy in adults: key findings and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Linezolid Trough Concentrations Correlate with Mitochondrial Toxicity-Related Adverse Events in the Treatment of Chronic Extensively Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial toxicity associated with linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Mitochondrial Genetics on the Mitochondrial Toxicity of Linezolid in Blood Cells and Skin Nerve Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linezolid-induced inhibition of mitochondrial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Model Based Identification of Linezolid Exposure–toxicity Thresholds in Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Safety and efficacy of personalised versus standard dosing of linezolid in patients with sepsis (SePkLin): a pragmatic, multicentre, randomised, controlled and superiority clinical trial protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Mitochondrial Biomarkers FGF-21 and GDF-15 in Patients with Episodic and Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma FGF-21 and GDF-15 are elevated in different inherited metabolic diseases and are not diagnostic for mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Associations of FGF21 and GDF15 with mitochondrial dysfunction in children living with perinatally-acquired HIV: A cross-sectional evaluation of pediatric AIDS clinical trials group 219/219C | PLOS One [journals.plos.org]
- 18. Elevated plasma GDF15 combined with FGF21 suggests mitochondrial dysfunction in a subgroup of anorexia nervosa patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Linezolid toxicity in patients with drug-resistant tuberculosis: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Linezolid and its Metabolite PNU-142300
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the oxazolidinone antibiotic Linezolid (B1675486) and its primary metabolite, PNU-142300. The information presented is collated from various pharmacokinetic studies and is intended to support research and drug development efforts.
Introduction
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex.[1][2][4] Linezolid undergoes oxidation of its morpholine (B109124) ring to form two major inactive metabolites: PNU-142300 (aminoethoxyacetic acid metabolite) and PNU-142586 (hydroxyethyl glycine (B1666218) metabolite).[2][5][6] This guide focuses on the comparative pharmacokinetics of Linezolid and PNU-142300.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for Linezolid and its metabolite PNU-142300, derived from population pharmacokinetic studies in adult patients. It is important to note that these values can vary based on patient populations and clinical conditions.
Table 1: Key Pharmacokinetic Parameters of Linezolid and PNU-142300
| Parameter | Linezolid | PNU-142300 | Reference(s) |
| Clearance (CL) | 3.86 L/h | 7.27 L/h | [5][7] |
| 2.02 L/h (elderly) | 1.57 L/h (elderly) | [8][9][10] | |
| Volume of Distribution (Vd) | 47.1 L | Assumed same as Linezolid | [5][7] |
| 30-50 L | - | [6][11] | |
| 31.17 L (elderly) | 31.17 L (elderly) | [8][9][10] | |
| Half-life (t½) | 5-7 hours | - | [1] |
| Protein Binding | ~30% | - | [1] |
| Bioavailability (Oral) | ≥90% | Not Applicable | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | - | [1] |
Table 2: Steady-State Plasma Concentrations (600 mg Linezolid IV twice daily in patients with normal renal function)
| Parameter | Linezolid | PNU-142300 | Reference(s) |
| Trough Concentration (Cmin) | 6.2 µg/mL | 0.3 µg/mL | [5] |
| Area Under the Curve (AUC₀₋₂₄) | 233.2 mg·h/L | 9.3 mg·h/L | [5] |
Impact of Renal Function
Creatinine (B1669602) clearance (CLcr) has a significant impact on the clearance of both Linezolid and PNU-142300.[5][7][8][9][10] As renal function declines, the clearance of both the parent drug and its metabolite decreases, leading to their accumulation.[5][6] Studies have shown that the accumulation of PNU-142300 is more pronounced than that of Linezolid in patients with renal impairment.[5] This accumulation, particularly of the metabolites, has been associated with an increased risk of adverse events such as thrombocytopenia.[8][12]
Experimental Protocols
Population Pharmacokinetic Analysis
A common methodology for determining the pharmacokinetic parameters of Linezolid and PNU-142300 is through population pharmacokinetic (PPK) modeling.
Objective: To characterize the pharmacokinetics of Linezolid and its metabolite PNU-142300 in a specific patient population and identify covariates that influence drug exposure.
Methodology:
-
Patient Population: Patients receiving intravenous Linezolid (e.g., 600 mg twice daily) are enrolled in the study.[7]
-
Data Collection: Demographic data, clinical laboratory values (including serum creatinine to calculate creatinine clearance), and medication administration records are collected.
-
Blood Sampling: Sparse blood samples are collected from patients at various time points after Linezolid administration.
-
Bioanalysis: Plasma concentrations of Linezolid and PNU-142300 are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
-
PPK Modeling: A nonlinear mixed-effects modeling software (e.g., NONMEM) is used to analyze the plasma concentration-time data. A structural pharmacokinetic model (e.g., a one- or two-compartment model) is developed to describe the typical pharmacokinetics in the population.
-
Covariate Analysis: The influence of various patient characteristics (covariates) such as age, weight, and creatinine clearance on the pharmacokinetic parameters (e.g., clearance and volume of distribution) is evaluated.
-
Model Validation: The final PPK model is validated using techniques like goodness-of-fit plots and visual predictive checks to ensure its robustness and predictive performance.[9][10]
-
Simulations: Monte Carlo simulations can be performed using the final model to predict drug exposure under different dosing regimens and patient characteristics.[8][9][10]
Bioanalytical Method: LC-MS/MS
Objective: To accurately and precisely quantify the concentrations of Linezolid and PNU-142300 in plasma samples.
Methodology:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation to remove proteins. An internal standard is added to the samples before this step.
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system. The analytes (Linezolid, PNU-142300, and the internal standard) are separated on a C18 analytical column using a specific mobile phase gradient.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Quantification: The concentration of each analyte in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytes.[9]
Mandatory Visualization
Caption: Experimental workflow for a population pharmacokinetic study.
Caption: Metabolic pathway of Linezolid.
References
- 1. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 2. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 4. Linezolid - Wikipedia [en.wikipedia.org]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetic model of linezolid and its metabolite PNU-142300 in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-142300's Role in Linezolid-Induced Adverse Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Linezolid (B1675486), a potent oxazolidinone antibiotic, is a critical tool in combating resistant gram-positive bacterial infections. However, its clinical use is hampered by a range of adverse effects, including myelosuppression, lactic acidosis, and neuropathy. Emerging evidence points towards a significant correlation between the accumulation of its metabolite, PNU-142300, and the manifestation of these toxicities, particularly in patients with renal impairment. This guide provides a comparative analysis of the data implicating PNU-142300 in Linezolid-induced adverse effects, supported by experimental data and detailed methodologies.
Correlation of PNU-142300 with Linezolid-Induced Thrombocytopenia
Thrombocytopenia is a frequently reported adverse effect of prolonged Linezolid therapy. Several pharmacokinetic studies have investigated the relationship between Linezolid, its metabolites PNU-142300 and PNU-142586, and the development of this hematologic toxicity.
A key finding is the association between the metabolite-to-parent concentration ratio of PNU-142300 and the risk of thrombocytopenia.[1] Patients with renal impairment exhibit higher accumulation rates of these metabolites compared to the parent drug.[2]
| Parameter | Finding | Study Population | Reference |
| PNU-142300 to Linezolid Concentration Ratio | A ratio > 1.31 was identified as a risk factor for predicting Linezolid-induced thrombocytopenia. | Not specified | [1] |
| Metabolite Accumulation in Renal Impairment | Predicted Cmin ratios of PNU-142300/Linezolid increased approximately 2.8-fold with declining renal function. | Adult patients | [2] |
| Metabolite Accumulation in Elderly Patients | Creatinine clearance significantly influenced the clearance of both Linezolid and PNU-142300. | Elderly patients (≥65 years) | [3] |
Experimental Protocols
Population Pharmacokinetic (PK) Analysis in Elderly Patients
-
Objective: To develop a population pharmacokinetic model for Linezolid and PNU-142300 in elderly patients to guide dose adjustments and mitigate thrombocytopenia risk.[3]
-
Methodology:
-
Patient Enrollment: Patients aged ≥65 years receiving Linezolid therapy were enrolled in the study.[3]
-
Sample Collection and Analysis: Blood samples were collected to quantify the concentrations of Linezolid and PNU-142300 using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3]
-
Covariate Analysis: A stepwise forward inclusion and backward elimination approach was used to analyze the influence of various patient characteristics (covariates) on drug clearance.[3]
-
Model Evaluation: The developed model's stability and predictive performance were assessed using goodness-of-fit plots, prediction-corrected visual predictive checks, and nonparametric bootstrap validation.[3]
-
Dose Simulation: Monte Carlo simulations were performed to identify optimal dosing regimens that would achieve therapeutic exposure while minimizing the risk of metabolite-associated toxicity.[3]
-
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism underlying many of Linezolid's adverse effects is believed to be mitochondrial toxicity.[4][5][6] Linezolid can inhibit mitochondrial protein synthesis, which is crucial for cellular respiration.[5][7][8] This inhibition leads to impaired oxidative phosphorylation and can manifest as lactic acidosis, myelosuppression, and neuropathy.[4][9][10]
Another significant adverse effect is serotonin (B10506) syndrome, which arises from Linezolid's ability to act as a weak, reversible, non-selective inhibitor of monoamine oxidase (MAO).[11][12] This inhibition leads to an accumulation of serotonin when co-administered with other serotonergic agents.[11][12][13]
Linezolid Metabolism and PNU-142300 Formation
The following diagram illustrates the metabolic pathway of Linezolid, leading to the formation of its primary metabolites, PNU-142300 and PNU-142586. Linezolid undergoes oxidation of its morpholine (B109124) ring.[14]
Caption: Metabolic pathway of Linezolid to its metabolites.
Proposed Mechanism of Linezolid-Induced Mitochondrial Toxicity
The diagram below outlines the proposed signaling pathway for Linezolid-induced mitochondrial toxicity. Inhibition of mitochondrial protein synthesis is a key initiating event.
Caption: Linezolid's impact on mitochondrial protein synthesis.
Mechanism of Linezolid-Induced Serotonin Syndrome
This workflow illustrates how Linezolid can contribute to the development of serotonin syndrome when administered with other serotonergic drugs.
Caption: Linezolid's role in serotonin syndrome development.
Conclusion
The accumulation of the Linezolid metabolite, PNU-142300, is increasingly recognized as a significant contributor to the antibiotic's adverse effect profile, particularly thrombocytopenia. This is of special concern in patient populations with compromised renal function. The underlying mechanism for many of Linezolid's toxicities is its inhibitory effect on mitochondrial protein synthesis. Furthermore, its weak MAO inhibitory properties pose a risk for serotonin syndrome when co-administered with other serotonergic agents. Continued research into the specific toxicological profile of PNU-142300 is warranted to develop strategies for mitigating the adverse effects of this important antibiotic, potentially through therapeutic drug monitoring and dose adjustments based on renal function and metabolite levels.
References
- 1. researchgate.net [researchgate.net]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. Population pharmacokinetic model of linezolid and its metabolite PNU-142300 in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial toxicity induced by linezolid causing lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinician.com [clinician.com]
- 6. Risk Assessment of Linezolid-Associated Neurological Adverse Drug Reactions Based on the Food and Drug Administration Adverse Event Reporting System Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linezolid Induced Adverse Drug Reactions - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Linezolid and Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Risk of serotonin syndrome with concomitant administration of linezolid and serotonin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serotonin syndrome by drug interactions with linezolid: clues from pharmacovigilance-pharmacokinetic/pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chm.bris.ac.uk [chm.bris.ac.uk]
Evaluating the Clinical Relevance of PNU-142300 Accumulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the clinical relevance of PNU-142300 accumulation, a major metabolite of the oxazolidinone antibiotic linezolid (B1675486). Accumulation of linezolid metabolites, particularly in patients with renal impairment, has been linked to an increased risk of adverse effects, most notably myelosuppression. This document compares the accumulation of PNU-142300 with its parent drug, linezolid, and another major metabolite, PNU-142586, supported by experimental data and detailed methodologies.
Executive Summary
PNU-142300 is an inactive metabolite of the antibiotic linezolid. While linezolid is a critical therapeutic agent against multidrug-resistant Gram-positive bacteria, its use can be limited by adverse effects such as thrombocytopenia (a form of myelosuppression).[1] Emerging evidence suggests that the accumulation of its metabolites, including PNU-142300 and PNU-142586, may be a contributing factor to this toxicity, especially in patients with renal insufficiency.[2][3] Studies have shown that in patients with renal impairment, the concentrations of these metabolites increase more significantly than that of the parent drug, linezolid.[2][4] This guide will delve into the quantitative data supporting these findings, the experimental protocols for their measurement, and the signaling pathways involved.
Comparative Data on Accumulation
The accumulation of linezolid and its metabolites is significantly influenced by renal function. The following tables summarize quantitative data from studies investigating the plasma concentrations of linezolid, PNU-142300, and PNU-142586 in patients with and without renal impairment.
Table 1: Median Serum Concentrations in Patients With and Without Renal Impairment
| Compound | Median Concentration (mg/L) in Patients without Renal Impairment | Median Concentration (mg/L) in Patients with Renal Impairment | Fold Increase in Renal Impairment |
| Linezolid | 7.7 | 12.3 | 1.6 |
| PNU-142300 | 1.5 | 5.0 | 3.3 |
| PNU-142586 | 4.9 | 13.8 | 2.8 |
Data sourced from Souza et al., 2020.[2]
Table 2: Pharmacokinetic Parameters in Patients with Varying Renal Function (Creatinine Clearance, CLcr)
| Parameter | Normal Renal Function (CLcr: 90 mL/min) | Severe Renal Dysfunction (CLcr: 15 mL/min) |
| Cmin (μg/mL) | ||
| Linezolid | 6.2 | 17.3 |
| PNU-142300 | 0.3 | 2.2 |
| PNU-142586 | 0.7 | 4.5 |
| AUCs (mg·h/L) | ||
| Linezolid | 233.2 | 488.7 |
| PNU-142300 | 9.3 | 50.8 |
| PNU-142586 | 25.7 | 107.1 |
Cmin: Trough concentration; AUCs: Area under the curve. Data sourced from Sakurai et al., 2022.[4]
Table 3: Metabolite-to-Parent Ratios based on Renal Function
| Ratio | Normal Renal Function (CLcr: 90 mL/min) | Severe Renal Dysfunction (CLcr: 15 mL/min) | Fold Increase of Ratio |
| Cmin Ratios | |||
| PNU-142300 / Linezolid | 0.047 | 0.133 | ~2.8 |
| PNU-142586 / Linezolid | 0.127 | 0.268 | ~2.1 |
| AUC Ratios | |||
| PNU-142300 / Linezolid | 0.039 | 0.106 | ~2.7 |
| PNU-142586 / Linezolid | 0.113 | 0.222 | ~2.0 |
Data sourced from Sakurai et al., 2022.[4]
Signaling Pathways and Metabolism
Linezolid is metabolized in the liver primarily through oxidation of its morpholine (B109124) ring, leading to the formation of two major inactive metabolites: PNU-142300 (aminoethoxyacetic acid metabolite) and PNU-142586 (hydroxyethyl glycine (B1666218) metabolite).[4] This metabolic process is believed to be a chemical rather than an enzymatic reaction. The accumulation of these metabolites is thought to be associated with an increased risk of myelosuppression.[4][5]
Experimental Protocols
The quantification of linezolid and its metabolites in patient plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. The primary methods employed are based on liquid chromatography.
1. Ultra-Performance Liquid Chromatography (UPLC)
-
Sample Preparation: Protein precipitation from plasma samples is achieved using acetonitrile (B52724). The protein-free supernatant is then collected for analysis.[5]
-
Chromatographic Separation: A reverse-phase chromatography column, such as an ACQUITY UPLC HSS T3 column, is used to separate the compounds.[5]
-
Detection: The separated compounds are monitored using a UV detector at a wavelength of 254 nm.[5]
-
Internal Standard: A compound like p-toluic acid is used as an internal standard for accurate quantification.[5]
-
Calibration: Calibration curves are generated using blank plasma spiked with known concentrations of linezolid, PNU-142300, and PNU-142586. Linearity is typically observed in the range of 0.2 to 50.0 µg/mL for linezolid and 0.2 to 20.0 µg/mL for the metabolites.[5]
2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and specificity.
-
Sample Preparation: Similar to UPLC, protein precipitation is used to extract the analytes from the serum.[6]
-
Chromatographic Separation: An Acquity UPLC BEH C18 column is often employed. The mobile phase typically consists of a gradient of acetonitrile and water with 0.1% formic acid.[6]
-
Mass Spectrometry: The eluted compounds are ionized and detected by a tandem mass spectrometer. This allows for precise identification and quantification based on mass-to-charge ratios.
-
Application: This method has been successfully used to simultaneously determine the serum concentrations of linezolid and PNU-142300 in patients, particularly those with renal insufficiency.[6]
References
- 1. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 6. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for PNU 142300
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of PNU 142300, a primary metabolite of the antibiotic linezolid. While formal inter-laboratory validation studies were not found in the public domain, this document synthesizes and compares validation data from multiple independent laboratory studies to offer insights into the robustness and performance of various analytical techniques. The information presented is intended to assist researchers in selecting and implementing suitable analytical methods for their specific research needs.
Comparison of Analytical Method Performance
The following tables summarize the validation parameters of different analytical methods for this compound, primarily focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods have demonstrated high sensitivity and specificity for the analysis of this compound in biological matrices.
Table 1: Comparison of UPLC-MS/MS and LC-MS/MS Method Validation Parameters for this compound
| Parameter | UPLC-MS/MS (Wang et al., 2021)[1] | LC-MS/MS (Souza et al., 2020) | UPLC-UV (Sakurai et al., 2019) |
| Matrix | Human Serum | Human Serum | Human Plasma |
| Linearity Range (µg/mL) | 0.05 - 100 | 0.1 - 50 | 0.2 - 20 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 | 0.1 | 0.2 |
| Intra-day Precision (%RSD) | < 14.2% | < 15% | < 2.0% |
| Inter-day Precision (%RSD) | < 11.1% | < 15% | < 4.0% |
| Accuracy (%) | -9.7% to 12.8% | 97% - 112% | 89.49% - 109.51% |
| Recovery (%) | Acceptable | 78% - 103% | Not Reported |
| Internal Standard | Tedizolid | Deuterated Linezolid | p-Toluic acid |
Table 2: Detailed Precision and Accuracy Data from a UPLC-MS/MS Method [1]
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | 0.05 (LLOQ) | 0.054 ± 0.007 | 8.0 | 13.0 | 10.5 |
| 0.1 (Low QC) | 0.109 ± 0.012 | 9.0 | 11.0 | 9.8 | |
| 10 (Medium QC) | 9.83 ± 0.52 | -1.7 | 5.3 | 4.7 | |
| 80 (High QC) | 85.1 ± 3.5 | 6.4 | 4.1 | 3.6 |
Experimental Protocols
This section details the methodologies for the key analytical techniques cited in this guide.
UPLC-MS/MS Method for this compound in Human Serum[1]
-
Sample Preparation:
-
To 100 µL of human serum, add 20 µL of internal standard (Tedizolid, 5.0 µg/mL).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 g for 10 minutes.
-
Transfer 100 µL of the supernatant for analysis.
-
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC I-Class.
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% formic acid in water, B: Acetonitrile.
-
Gradient: A linear gradient was used.
-
Flow Rate: 0.40 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 0.2 µL.
-
-
Mass Spectrometry Conditions:
-
System: Waters Xevo TQ-S triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: m/z 369.96 → 327.98 for this compound.
-
Cone Voltage: 30 V.
-
Collision Energy: 15 eV.
-
UPLC-UV Method for this compound in Human Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add 5 µL of internal standard (p-Toluic acid).
-
Precipitate proteins with 200 µL of acetonitrile.
-
Vortex and centrifuge at 15,000 rpm for 10 minutes at 4°C.[2]
-
The supernatant is used for analysis.
-
-
Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 100 mm).[2]
-
Mobile Phase: A: 20 mM potassium dihydrogen phosphate (B84403) buffer (pH 3.2), B: Acetonitrile.[2]
-
Gradient: A gradient elution was performed over a 4-minute run time.[2]
-
Flow Rate: 0.40 mL/min.[2]
-
Column Temperature: 45°C.[2]
-
Detection: UV at 254 nm.
-
Retention Time for this compound: 1.86 minutes.[2]
-
Visualizations
The following diagrams illustrate the metabolic pathway of Linezolid and the general experimental workflows for the analytical methods described.
Metabolic pathway of Linezolid to its primary metabolites.
Experimental workflow for the analysis of this compound.
References
Comparative Analysis of Linezolid and its Metabolites: A Focus on PNU 142300 Data Reproducibility and Accuracy
This guide provides a comparative analysis of the antibiotic Linezolid (B1675486) and its two major, inactive metabolites, PNU 142300 and PNU-142586. The accumulation of these metabolites, particularly in patients with renal impairment, has been linked to an increased risk of Linezolid-induced thrombocytopenia.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the pharmacokinetic properties, analytical quantification, and synthesis of these compounds.
Data Reproducibility and Accuracy Assessment
The accurate quantification of Linezolid and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. Several analytical methods have been developed and validated for the simultaneous determination of these compounds in human plasma. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques.[3][4][5]
Below is a summary of the validation parameters from published studies, highlighting the reproducibility and accuracy of these methods.
| Compound | Method | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) | Reference |
| Linezolid | UPLC | 0.2 - 50.0 | 0.2 | < 4.1 | < 15.8 | 92.9 - 103.6 | 93.6 - 111.5 | [5] |
| HPLC | 0.5 - 40.0 | 0.5 | - | - | - | - | [4] | |
| This compound | UPLC | 0.2 - 20.0 | 0.2 | < 1.7 | < 3.8 | 93.6 - 106.9 | 89.5 - 109.5 | [5] |
| HPLC | 0.5 - 20.0 | 0.5 | - | - | - | - | [4] | |
| PNU-142586 | UPLC | 0.2 - 20.0 | 0.2 | < 4.9 | < 7.1 | 96.9 - 101.5 | 92.8 - 97.3 | [5] |
| HPLC | 0.5 - 20.0 | 0.5 | - | - | - | - | [4] |
Pharmacokinetic Comparison
Population pharmacokinetic studies have been conducted to understand the disposition of Linezolid and its metabolites. These studies indicate that while Linezolid clearance is not significantly affected by renal function, the clearance of its metabolites, this compound and PNU-142586, is influenced by creatinine (B1669602) clearance.[6][7] This leads to an accumulation of the metabolites in patients with renal impairment.[8][9]
| Parameter | Linezolid | This compound | PNU-142586 | Reference |
| Volume of Distribution (Vd) | 47.1 L | 47.1 L (assumed same as Linezolid) | 47.1 L (assumed same as Linezolid) | [6][7] |
| Total Clearance (CL) | 3.86 L/h | 7.27 L/h | 13.54 L/h | [6][7] |
| Influence of Creatinine Clearance on CL | Yes | Yes | Yes | [6][7] |
Experimental Protocols
Quantification of Linezolid, this compound, and PNU-142586 in Human Plasma by UPLC
This protocol is a generalized procedure based on published methods.[3][5]
1. Sample Preparation:
- To 100 µL of human plasma, add an internal standard (e.g., p-toluic acid).
- Precipitate proteins by adding 200 µL of acetonitrile (B52724).
- Vortex mix for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Collect the supernatant for analysis.
2. UPLC Conditions:
- Column: ACQUITY UPLC HSS T3 column.
- Mobile Phase: A suitable gradient of acetonitrile and a buffer solution (e.g., citric acid-sodium hydrogen phosphate (B84403) buffer).
- Flow Rate: 0.5 mL/min.
- Detection: UV at 254 nm.
- Column Temperature: 30 °C.
- Injection Volume: 20 µL.
3. Calibration and Quantification:
- Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of Linezolid, this compound, and PNU-142586.
- Analyze the samples and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Determine the concentrations of the analytes in the test samples from the calibration curve.
Synthesis of this compound
The synthesis of this compound has been reported through multi-step chemical processes.[10][11][12][13] A generalized synthetic approach is outlined below.
1. Starting Material: A common starting material is 3,4-difluoronitrobenzene.[10]
2. Key Steps:
- Nucleophilic substitution, hydroxyl protection, and nitro-reduction reactions to form a key intermediate.[10]
- Condensation and cyclization to form the oxazolidinone ring structure.[10]
- A series of deprotection and functional group manipulation steps, including Williamson etherification, amolysis, acylation, and debenzylation, to yield this compound.[10]
3. Purification: The final product is typically purified using chromatographic techniques to achieve high purity.[10]
Visualizations
Linezolid Metabolic Pathway```dot
Caption: General workflow for the quantification of Linezolid and its metabolites in plasma.
References
- 1. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An HPLC Method for Simultaneous Determination of Concentrations of Linezolid and its Metabolites PNU-142300 and PNU-142586 in Human Plasma [journal11.magtechjournal.com]
- 5. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 6. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Synthesis of the Major Linezolid Metabolites, PNU-142300 and PNU-142586 [cjph.com.cn]
- 11. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]
Safety Operating Guide
Safe Disposal of PNU 142300: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of PNU 142300, an inactive metabolite of the oxazolidinone antibiotic Linezolid.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following recommendations are based on the safety data sheets (SDS) for the parent compound, Linezolid, in the absence of specific disposal protocols for this compound.
Core Safety and Handling Summary
Proper handling is the first step in safe disposal. Below is a summary of key safety and handling information derived from the Linezolid Safety Data Sheet.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. | [2][3][4] |
| Ventilation | Use in a well-ventilated area. Avoid dust formation. | [3][4] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. | [2][3][5] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [1][3] |
| Spill Response | For spills, sweep up and shovel into suitable containers for disposal. Avoid generating dust. | [2] |
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound waste. This protocol is designed to mitigate risks and ensure compliance with standard laboratory waste management practices.
1. Waste Identification and Segregation:
- Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
- Segregate this compound waste from other laboratory waste streams. It should be treated as chemical waste.
2. Containerization:
- Use a designated, leak-proof, and clearly labeled hazardous waste container.
- The label should include "Hazardous Waste," the chemical name ("this compound waste"), and any other information required by your institution's environmental health and safety (EHS) department.
- Keep the container closed except when adding waste.
3. Waste Accumulation:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- This area should be under the control of the laboratory personnel and away from general lab traffic.
4. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash.[2] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety and waste disposal guidelines and the relevant Safety Data Sheets. Building a strong foundation of safety and compliance is paramount in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
